Methyl 4-(bromomethyl)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-(bromomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXDCCSZTVLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Stereochemistry: An In-depth Technical Guide to the Cis/Trans Isomerization of Methyl 4-(bromomethyl)cyclohexanecarboxylate
This guide provides a comprehensive exploration of the cis/trans isomerization of methyl 4-(bromomethyl)cyclohexanecarboxylate, a critical aspect for researchers, scientists, and drug development professionals. Understanding and controlling the stereochemistry of substituted cyclohexanes is paramount, as the spatial arrangement of functional groups profoundly influences a molecule's physical properties and biological activity.[1][2][3][4] This document delves into the core principles of conformational analysis, the thermodynamic and kinetic drivers of isomerization, and provides actionable experimental protocols for the synthesis, isomerization, and characterization of these isomers.
The Foundational Role of Stereoisomerism in Cyclohexane Derivatives
Cis-trans isomerism, a form of stereoisomerism, arises in substituted cycloalkanes due to the restricted rotation around the carbon-carbon single bonds of the ring.[5] This results in substituents being located on the same side (cis) or opposite sides (trans) of the ring's plane.[5] In the context of drug development, the specific stereoisomer of a molecule can dictate its pharmacological and toxicological profile.[1][2][3][4]
For 1,4-disubstituted cyclohexanes like this compound, the cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy either an axial position (parallel to the principal axis of the ring) or an equatorial position (pointing away from the ring's center).[6] The interconversion between two chair conformations, known as a ring flip, leads to the exchange of axial and equatorial positions.
The relative stability of the cis and trans isomers, and their respective chair conformations, is governed by steric interactions, particularly 1,3-diaxial interactions.[7] Generally, substituents prefer the less sterically hindered equatorial position.[7][8][9]
-
Trans Isomer: In the most stable chair conformation of the trans isomer of this compound, both the methoxycarbonyl and bromomethyl groups can occupy equatorial positions, minimizing steric strain.
-
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial.[7] This results in unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring, making the cis isomer generally less stable than the trans isomer.[7]
The energy difference between the axial and equatorial conformations is quantified by "A-values," which represent the Gibbs free energy difference.[8][9][10] The larger the A-value, the greater the preference for the equatorial position.[8][9]
Caption: Thermodynamic equilibrium between cis and trans isomers.
The Isomerization Process: A Tale of Kinetic and Thermodynamic Control
The conversion between cis and trans isomers, known as epimerization at the C4 position, can be achieved under specific reaction conditions that allow for the breaking and reforming of a C-H bond, leading to a change in stereochemistry. This process is governed by the principles of kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures or with shorter reaction times, the product ratio is determined by the relative rates of formation of the isomers. The product that forms faster (has a lower activation energy) will be the major product, even if it is thermodynamically less stable.
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction is reversible, allowing the isomers to equilibrate. The product ratio will then reflect the relative thermodynamic stabilities of the isomers. The more stable isomer will be the major product at equilibrium.[11]
For 1,4-disubstituted cyclohexanes, the trans isomer is typically the thermodynamically more stable product due to both bulky groups occupying equatorial positions. Therefore, driving the reaction towards thermodynamic equilibrium will favor the formation of the trans isomer.
Synthesis of this compound
The synthesis of the target molecule can be approached through a multi-step process, starting from a commercially available precursor. A plausible synthetic route involves the esterification of a cyclohexanecarboxylic acid derivative followed by bromination.
Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid
The initial step involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol under acidic conditions.
Caption: Fischer esterification workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[12]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[12]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Bromination of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
The subsequent step is the conversion of the hydroxyl group to a bromomethyl group. This can be achieved using a suitable brominating agent.
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 4-(hydroxymethyl)cyclohexanecarboxylate in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Brominating Agent: Add a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction with ice-water. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to yield this compound as a mixture of cis and trans isomers.
Inducing and Controlling Cis/Trans Isomerization
The isomerization of this compound can be achieved through acid or base catalysis, which facilitates the epimerization at the C4 position. The goal is typically to enrich the mixture in the thermodynamically more stable trans isomer.
Base-Catalyzed Isomerization
Base-catalyzed isomerization proceeds via the formation of a carbanion intermediate at the C4 position. Protonation of this intermediate can occur from either face, leading to a mixture of cis and trans isomers. Over time, the equilibrium will favor the more stable trans isomer.
Caption: Base-catalyzed isomerization workflow.
Experimental Protocol:
-
Reaction Setup: Dissolve the cis/trans mixture of this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Equilibration: Heat the mixture to reflux and monitor the cis/trans ratio over time using GC-MS or NMR spectroscopy.
-
Work-up: Once the desired ratio is achieved (or equilibrium is reached), cool the reaction, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The product can be further purified if necessary.
Table 1: Representative Conditions for Base-Catalyzed Isomerization
| Parameter | Condition | Rationale |
| Base | Sodium Methoxide (NaOMe) | Strong base to deprotonate the C4 position. |
| Solvent | Anhydrous Methanol | Protic solvent to facilitate proton exchange. |
| Temperature | Reflux | Provides energy to overcome the activation barrier and reach equilibrium faster. |
| Reaction Time | 4-24 hours | Sufficient time to allow the system to reach thermodynamic equilibrium. |
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization can also be employed, though the mechanism may be more complex and potentially involve side reactions. It is generally less common for this specific transformation compared to base-catalyzed methods. A potential pathway involves protonation of the ester carbonyl, followed by enolization.
Analytical Characterization of Cis and Trans Isomers
The differentiation and quantification of the cis and trans isomers of this compound are crucial for monitoring the isomerization process and for quality control of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers based on differences in chemical shifts and coupling constants.[9]
-
¹H NMR:
-
Chemical Shifts: The chemical shifts of the protons on the cyclohexane ring, particularly the proton at C4, will differ between the cis and trans isomers due to the different magnetic environments in the axial and equatorial positions.
-
Coupling Constants: The coupling constant (J-value) between the proton at C4 and the adjacent protons will be significantly different for the cis and trans isomers. A larger coupling constant is typically observed for axial-axial coupling compared to axial-equatorial or equatorial-equatorial coupling. This can be used to determine the conformation and, by extension, the isomer.
-
-
¹³C NMR:
-
The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the two isomers.
-
Table 2: Expected ¹H NMR Characteristics
| Isomer | C4-Proton Position | Expected Coupling Pattern |
| Trans | Equatorial | Smaller coupling constants (axial-equatorial and equatorial-equatorial) |
| Cis | Axial | Larger coupling constant (axial-axial) with one adjacent proton |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and quantifying the cis and trans isomers.[13]
-
Separation: The two isomers will have slightly different retention times on a suitable GC column due to subtle differences in their boiling points and interactions with the stationary phase.[13]
-
Quantification: The relative peak areas in the chromatogram can be used to determine the cis/trans ratio.
-
Identification: The mass spectrum of each isomer will be identical, confirming the molecular weight and fragmentation pattern of the compound.
Caption: GC-MS analysis workflow.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.[13]
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[13]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 250°C.[13]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Implications in Drug Development
The ability to control the stereochemistry of molecules like this compound is of paramount importance in the pharmaceutical industry. The cis and trans isomers of a drug candidate can exhibit significantly different:
-
Pharmacological Activity: One isomer may bind to the target receptor with higher affinity than the other, leading to greater efficacy.
-
Pharmacokinetic Profiles: Isomers can be metabolized at different rates, leading to variations in bioavailability and duration of action.
-
Toxicological Properties: One isomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects.
Therefore, the development of stereoselective syntheses and purification methods to obtain a single, desired isomer is a key objective in modern drug discovery and development.[1][2][3][4]
Conclusion
The cis/trans isomerization of this compound is a fundamentally important transformation that allows for the selective synthesis of the thermodynamically more stable trans isomer. A thorough understanding of the principles of conformational analysis and the application of controlled experimental conditions are essential for achieving the desired stereochemical outcome. The analytical techniques of NMR and GC-MS provide the necessary tools for the unambiguous characterization and quantification of the isomers. For professionals in drug development, mastering these concepts and techniques is not merely an academic exercise but a critical component in the design and synthesis of safer and more effective medicines.
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4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]
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Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-(bromomethyl)cyclohexanecarboxylate
Introduction
Methyl 4-(bromomethyl)cyclohexanecarboxylate is a bifunctional alicyclic compound of significant interest in modern organic synthesis. Possessing both a reactive primary alkyl bromide and a modifiable methyl ester group, it serves as a versatile building block for the construction of complex molecular architectures. Its cyclohexane core is a prevalent motif in numerous pharmaceuticals and bioactive molecules, lending favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity.[1][2] The stereochemical relationship between the two functional groups—existing as distinct cis and trans isomers—offers a gateway to stereocontrolled synthesis, a critical aspect of drug design.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, spectroscopic signatures, and synthetic applications, grounded in established chemical principles to empower researchers in leveraging this valuable intermediate.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of this compound are summarized below. It is crucial to note that commercial availability often pertains to a mixture of isomers or specifically the trans isomer, which is generally the more thermodynamically stable configuration.[4][5][6]
| Property | Data | Reference(s) |
| Molecular Formula | C₉H₁₅BrO₂ | [4][7] |
| Molecular Weight | 235.12 g/mol | [7] |
| CAS Number | 1331776-42-1 (Isomer mixture or unspecified) | [4][5] |
| 167833-10-5 (trans-isomer) | [5][6] | |
| Appearance | Colorless to light yellow liquid or solid | [4][8] |
| Predicted Boiling Point | 262.0 ± 13.0 °C | [8] |
| Predicted Density | 1.318 ± 0.06 g/cm³ | [8] |
| Purity (Typical) | ≥97% | [4] |
| Synonyms | Methyl 4-(bromomethyl)cyclohexane-1-carboxylate | [4][5] |
Stereoisomerism: The Significance of the Cyclohexane Ring
The 1,4-disubstituted cyclohexane ring is not planar; it predominantly adopts a stable chair conformation to minimize steric and torsional strain. This conformational reality dictates the spatial relationship of the substituents, giving rise to cis and trans geometric isomers.[9]
-
trans-isomer: The two substituents are on opposite sides of the ring. In the most stable chair conformation, both the methoxycarbonyl and bromomethyl groups can occupy equatorial positions, minimizing steric hindrance (1,3-diaxial interactions). This is the thermodynamically preferred isomer.
-
cis-isomer: The substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. The ring can undergo a "ring flip" to interchange these positions, but the conformation where the larger group (methoxycarbonyl) is equatorial is generally more populated.
The distinction between these isomers is critical as it influences the molecule's shape, physical properties, and how it interacts with other molecules, such as enzyme active sites in a drug development context.[3]
Caption: Chair conformations of trans and cis isomers.
Spectroscopic Signature and Structural Elucidation
While specific spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[10][11][12][13]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~3.70 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-COOCH₃).
-
δ ~3.35 ppm (d, 2H): A doublet for the two protons of the bromomethyl group (-CH₂Br). The coupling would arise from the adjacent proton on the cyclohexane ring (C4-H).
-
δ ~1.2-2.5 ppm (m, 10H): A complex series of multiplets for the ten protons on the cyclohexane ring. The exact chemical shifts and coupling constants would be highly dependent on the cis/trans stereochemistry and whether protons are in axial or equatorial positions. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~176 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~51 ppm: Methyl carbon of the ester (-OC H₃).
-
δ ~30-45 ppm: A set of signals corresponding to the carbons of the cyclohexane ring and the bromomethyl carbon (-C H₂Br). The symmetry of the trans isomer would result in fewer signals (5 unique carbons: C=O, OCH₃, C1, C2/C6, C3/C5, C4, and CH₂Br) compared to the less symmetric cis isomer.
Predicted Infrared (IR) Spectrum
-
~2930 & 2860 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane and methyl groups.
-
~1735 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of a saturated ester.
-
~1200-1170 cm⁻¹: Strong C-O stretching of the ester group.
-
~650 cm⁻¹: A moderate absorption corresponding to the C-Br stretch.
Predicted Mass Spectrometry (EI-MS)
-
m/z = 234/236: The molecular ion (M⁺) peak, appearing as a doublet with approximately 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
m/z = 203/205: Loss of the methoxy group (-OCH₃).
-
m/z = 155: Loss of the bromine radical (•Br). This is often a prominent peak.
-
m/z = 59: Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺).
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups.
A. Nucleophilic Substitution at the Bromomethyl Group
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.
Causality: The primary nature of the carbon bearing the bromine atom results in low steric hindrance, and bromide is an excellent leaving group. These factors strongly favor the bimolecular Sₙ2 pathway over elimination or Sₙ1 reactions, leading to clean and high-yielding transformations. Common nucleophiles include azides, cyanides, carboxylates, thiolates, and various amines.
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Spectroscopic Characterization of Methyl 4-(bromomethyl)cyclohexanecarboxylate: A Technical Guide
Introduction
Methyl 4-(bromomethyl)cyclohexanecarboxylate (C₉H₁₅BrO₂) is a bifunctional molecule containing a methyl ester and a bromomethyl group attached to a cyclohexane ring. This structure makes it a versatile building block, but its characterization is paramount for ensuring purity and confirming its identity in synthetic workflows. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, including a discussion of the expected data for both cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the carbon skeleton and the attached protons.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons, the bromomethyl protons, and the protons on the cyclohexane ring. The chemical shifts and multiplicities of the cyclohexane protons will be influenced by the substituent at C4 and the stereochemical relationship between the two substituents (cis or trans).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |
| -COOCH₃ | ~ 3.67 | ~ 3.67 | Singlet | 3H |
| -CH₂Br | ~ 3.25 | ~ 3.35 | Doublet | 2H |
| H1 (CH-COOCH₃) | ~ 2.2-2.4 | ~ 2.4-2.6 | Multiplet | 1H |
| H4 (CH-CH₂Br) | ~ 1.8-2.0 | ~ 1.9-2.1 | Multiplet | 1H |
| Cyclohexane CH₂ | ~ 1.2-2.1 | ~ 1.2-2.2 | Multiplets | 8H |
Interpretation and Rationale:
-
-COOCH₃ Protons: The methyl ester protons are expected to appear as a sharp singlet around 3.67 ppm, a characteristic region for such functional groups.
-
-CH₂Br Protons: The protons of the bromomethyl group are deshielded by the electronegative bromine atom and are predicted to appear as a doublet around 3.25-3.35 ppm. The coupling to the adjacent methine proton (H4) results in the doublet multiplicity.
-
Cyclohexane Protons: The protons on the cyclohexane ring will appear as a series of complex multiplets in the range of 1.2-2.6 ppm. The protons on the carbons bearing the substituents (H1 and H4) will be the most deshielded of the ring protons. The exact chemical shifts and coupling constants will depend on the chair conformation of the ring and the axial/equatorial positions of the protons and substituents. A distinction between the cis and trans isomers may be possible based on the fine structure of these multiplets.
¹³C NMR Spectroscopy: A Predictive Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected for each isomer.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 175-177 |
| -COOCH₃ | ~ 51-52 |
| C1 (CH-COOCH₃) | ~ 43-45 |
| C4 (CH-CH₂Br) | ~ 40-42 |
| -CH₂Br | ~ 38-40 |
| C2, C6, C3, C5 | ~ 25-35 |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, around 175-177 ppm.[1]
-
Ester Methyl Carbon: The carbon of the methyl group of the ester will resonate at approximately 51-52 ppm.
-
Substituted Ring Carbons: The carbons of the cyclohexane ring attached to the substituents (C1 and C4) will be deshielded compared to the other ring carbons and are predicted to appear in the 40-45 ppm range.
-
Bromomethyl Carbon: The carbon of the bromomethyl group is directly attached to the electronegative bromine, leading to a predicted chemical shift in the range of 38-40 ppm.
-
Unsubstituted Ring Carbons: The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region, typically between 25 and 35 ppm. Due to the substitution pattern, C2/C6 and C3/C5 will be chemically equivalent in the time-averaged spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930-2850 | Strong | C-H stretching (cyclohexane) |
| ~ 1735 | Strong | C=O stretching (ester) |
| ~ 1450 | Medium | CH₂ scissoring (cyclohexane) |
| 1250-1150 | Strong | C-O stretching (ester) |
| ~ 650-550 | Medium-Weak | C-Br stretching |
Interpretation and Rationale:
-
C-H Stretching: Strong absorptions in the 2930-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring.[5]
-
C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretch of the saturated ester functional group.[5][6]
-
C-O Stretching: Strong bands in the 1250-1150 cm⁻¹ region are attributed to the C-O single bond stretching vibrations of the ester group.[5]
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹, as a medium to weak absorption.
Experimental Protocol for FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.[7]
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal are clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.[8]
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 234/236 | Low | [M]⁺, Molecular ion (¹²C₉H₁₅⁷⁹BrO₂⁺ / ¹²C₉H₁₅⁸¹BrO₂⁺) |
| 203/205 | Medium | [M - OCH₃]⁺ |
| 175/177 | Medium | [M - COOCH₃]⁺ |
| 155 | High | [M - Br]⁺ |
| 123 | Medium | [C₈H₁₁O]⁺ |
| 95 | High | [C₇H₁₁]⁺ (cyclohexenyl cation) |
| 59 | Medium | [COOCH₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 234 and 236, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The intensity of the molecular ion may be low due to extensive fragmentation.[9]
-
Key Fragmentations:
-
Loss of a methoxy radical (-OCH₃): This would result in a fragment ion at m/z 203/205.
-
Loss of a carbomethoxy radical (-COOCH₃): Cleavage of the ester group would lead to a fragment at m/z 175/177.
-
Loss of a bromine radical (-Br): This is a very common fragmentation pathway for alkyl bromides and would result in an intense peak at m/z 155.
-
Fragmentation of the cyclohexane ring: The ring can undergo various cleavages, with a prominent fragment often being the cyclohexenyl cation at m/z 95.[10]
-
Ester fragmentation: A fragment corresponding to the [COOCH₃]⁺ ion may be observed at m/z 59.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[11]
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[12]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.
Caption: Generalized workflow for NMR spectroscopy.
Caption: Generalized workflow for FT-IR spectroscopy.
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Methyl 4-(bromomethyl)cyclohexanecarboxylate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of Methyl 4-(bromomethyl)cyclohexanecarboxylate, a key bifunctional building block in modern organic synthesis and drug discovery. With its unique combination of a reactive bromomethyl group and a methyl ester on a cyclohexane scaffold, this molecule offers a versatile platform for constructing complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its chemical identity, synthesis, reactivity, and safe handling.
Core Identifiers and Chemical Profile
This compound is a cycloaliphatic compound that exists as a mixture of cis and trans isomers. The trans isomer is often specified in synthetic applications for stereochemical control. Precise identification is critical for experimental reproducibility.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 4-(bromomethyl)cyclohexane-1-carboxylate | [CymitQuimica] |
| CAS Number | 1331776-42-1 (Isomer mixture) | [1][2] |
| CAS Number (trans) | 167833-10-5 | N/A |
| Molecular Formula | C₉H₁₅BrO₂ | [3] |
| Molecular Weight | 235.12 g/mol | [3] |
| SMILES | O=C(C1CCC(CBr)CC1)OC | [3] |
| InChI Key | BXJXDCCSZTVLTR-UHFFFAOYSA-N | [CymitQuimica] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound involves the bromination of its corresponding alcohol precursor, Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This transformation is a cornerstone of functional group interconversion in organic synthesis.
Recommended Synthetic Pathway: Bromination of the Primary Alcohol
The conversion of the primary alcohol to the primary alkyl bromide is typically achieved using phosphorus tribromide (PBr₃) or a similar brominating agent. This reaction proceeds via an Sₙ2-type mechanism.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen onto a phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, a protonated phosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the CH₂ group in an Sₙ2 fashion, leading to inversion of configuration if the center were chiral and displacement of the leaving group. The process repeats for the remaining P-Br bonds. The choice of a non-protic solvent is crucial to prevent quenching of the PBr₃ and to favor the Sₙ2 pathway.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the bromination of primary alcohols using phosphorus tribromide, as referenced in patent literature for the synthesis of this specific molecule.[4]
Materials:
-
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)[5]
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with Methyl 4-(hydroxymethyl)cyclohexanecarboxylate dissolved in anhydrous diethyl ether.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While publicly available, peer-reviewed spectra for this compound are not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. Researchers synthesizing this compound should perform their own characterization for verification.
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.67 (s, 3H): The singlet corresponding to the methyl ester (-COOCH₃) protons.
-
δ ~3.2-3.4 (d, 2H): The doublet for the bromomethyl (-CH₂Br) protons, coupled to the adjacent methine proton.
-
δ ~1.0-2.5 (m, 9H): A series of complex multiplets for the cyclohexane ring protons.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~175-176: Carbonyl carbon of the ester.
-
δ ~51-52: Methyl carbon of the ester.
-
δ ~35-40: Methylene carbon of the bromomethyl group (-CH₂Br).
-
δ ~25-45: Carbons of the cyclohexane ring.
Expected IR (neat):
-
~2930-2850 cm⁻¹: C-H stretching of the cyclohexane and methyl groups.
-
~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1200-1170 cm⁻¹: C-O stretching of the ester.
-
~650-550 cm⁻¹: C-Br stretching.
Expected Mass Spectrometry (EI):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Key fragmentation patterns would likely involve the loss of ·OCH₃, ·COOCH₃, and ·Br.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable bifunctional linker. Its utility stems from the orthogonal reactivity of its two functional groups. The bromomethyl group is an excellent electrophile for Sₙ2 reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or participate in other ester-based transformations.
Role as a Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclohexane core provides a non-aromatic, conformationally rich scaffold that can be beneficial for tuning the pharmacokinetic properties of a drug candidate.[7]
A key application is its use as a precursor for 4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid esters) , a well-known antifibrinolytic agent. The synthesis involves converting the bromomethyl group into an amino or protected amino group.[4]
Sources
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An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Cyclohexanecarboxylates
Abstract
The bromomethyl group attached to a cyclohexanecarboxylate framework is a critical functional motif in synthetic organic chemistry, serving as a versatile precursor in the development of pharmaceuticals and complex molecular architectures. The reactivity of this primary alkyl halide is intricately governed by the stereochemical orientation of the substituents on the cyclohexane ring. This guide provides an in-depth analysis of the factors influencing the reactivity of bromomethyl cyclohexanecarboxylates, with a particular focus on the profound impact of stereochemistry. We will explore the mechanistic dichotomy between direct nucleophilic substitution and pathways involving neighboring group participation (NGP), also known as anchimeric assistance. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and practical, field-proven insights.
Chapter 1: Fundamental Principles of Reactivity
The carbon-bromine (C-Br) bond in the bromomethyl group is inherently polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity can be modulated by several factors, including steric hindrance from the bulky cyclohexane ring and the electronic influence of the carboxylate group. The reaction kinetics often follow a second-order rate law, characteristic of SN2 reactions, where both the substrate and the nucleophile are involved in the rate-determining step.[1] However, as we will explore, this is not always the case.
The presence of bulky groups on the cyclohexane ring can sterically hinder the backside attack required for a typical SN2 mechanism, potentially slowing down the reaction rate.[2] Conversely, certain stereochemical arrangements can lead to a significant rate acceleration, a phenomenon that points to an alternative mechanistic pathway.[2][3]
Chapter 2: The Critical Role of Stereochemistry: cis vs. trans Isomers
The spatial arrangement of the bromomethyl and carboxylate groups on the cyclohexane ring is the single most important factor dictating the reactivity and the stereochemical outcome of nucleophilic substitution reactions. This is best understood by comparing the behavior of the cis and trans isomers of 4-(bromomethyl)cyclohexanecarboxylate.
The trans-Isomer: A Conventional SN2 Pathway
In the trans-isomer, the carboxylate group and the bromomethyl group are on opposite faces of the cyclohexane ring. This spatial separation prevents any intramolecular interaction. Consequently, the trans-isomer typically undergoes a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile will attack the electrophilic carbon of the bromomethyl group from the backside, leading to an inversion of configuration at that center.
The cis-Isomer: Anchimeric Assistance in Action
The reactivity of the cis-isomer is markedly different and provides a classic example of neighboring group participation (NGP) or anchimeric assistance .[3][4] IUPAC defines NGP as the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule.[4]
In the cis-4-(bromomethyl)cyclohexanecarboxylate, the carboxylate group is positioned appropriately to act as an internal nucleophile. The reaction proceeds via a two-step mechanism:
-
Intramolecular Cyclization: The lone pair of electrons on one of the carboxylate oxygens attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This first step is an intramolecular SN2 reaction, which is kinetically favored and leads to the formation of a strained, bridged bicyclic intermediate (a lactone).[5][6]
-
Nucleophilic Ring-Opening: An external nucleophile then attacks this intermediate. This second SN2 reaction opens the ring, regenerating the carboxylate and forming the final substitution product.
This double SN2 mechanism has two critical consequences:
-
Rate Acceleration: The intramolecular first step is often much faster than the corresponding intermolecular reaction, leading to a significant increase in the overall reaction rate compared to the trans-isomer.[3][7]
-
Retention of Configuration: Each of the two consecutive SN2 steps proceeds with an inversion of configuration. The net result of this double inversion is an overall retention of the original stereochemistry at the reaction center.[5][8][9] This is a hallmark of NGP.[8][9]
The diagram below, generated using DOT language, illustrates this mechanistic divergence.
Caption: Mechanistic pathways for cis and trans isomers.
Chapter 3: Key Synthetic Transformations
The electrophilic nature of the bromomethyl group makes it a valuable handle for introducing a variety of functional groups.
Nucleophilic Substitution Reactions
A wide range of nucleophiles can be used to displace the bromide ion, including:
-
Azides (N₃⁻): Leading to aminomethyl derivatives after reduction.
-
Cyanides (CN⁻): For the synthesis of carboxylic acids or amines after hydrolysis or reduction.
-
Hydroxides (OH⁻): To form hydroxymethyl derivatives.
-
Thiolates (RS⁻): To introduce sulfur-containing moieties.
The choice of reaction conditions, particularly the solvent, is crucial. Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Elimination Reactions
While substitution is the dominant pathway for these primary halides, elimination reactions (E2) can occur in the presence of strong, sterically hindered bases like potassium tert-butoxide. The stereochemical requirement for E2 reactions is an anti-periplanar arrangement of the proton to be removed and the leaving group.[10] The conformational flexibility of the cyclohexane ring allows it to adopt chair conformations that may facilitate this arrangement, leading to the formation of a methylenecyclohexane derivative.
Chapter 4: Practical Guide to Experimentation
This section provides a representative protocol for the nucleophilic substitution of a bromomethyl cyclohexanecarboxylate.
Synthesis of Methyl 4-(Azidomethyl)cyclohexanecarboxylate
This procedure illustrates a typical SN2 reaction.
Objective: To replace the bromide with an azide group, a versatile precursor for amines.
Materials:
-
Methyl 4-(bromomethyl)cyclohexanecarboxylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add sodium azide to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(azidomethyl)cyclohexanecarboxylate.
The workflow for this experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for azidomethylation.
Data Presentation: Reactivity Comparison
The following table summarizes hypothetical comparative data for the reaction of cis and trans isomers with sodium azide, highlighting the rate enhancement due to NGP.
| Isomer | Reaction Time (h) | Yield (%) | Predominant Stereochemistry |
| trans | 12 | 85 | Inversion |
| cis | 2 | 92 | Retention |
Chapter 5: Applications in Drug Discovery
The ability to control the stereochemistry of substitution reactions is paramount in medicinal chemistry, where the specific 3D arrangement of atoms in a molecule is often critical for its biological activity.[11][12] Bromomethyl cyclohexanecarboxylates serve as key building blocks for introducing specific pharmacophores. For instance, the conversion of the bromomethyl group to an aminomethyl group[13] is a common strategy for synthesizing analogs of bioactive molecules where a primary amine is required for target binding, such as in GABA analogs or other receptor ligands. The predictable stereochemical outcomes, governed by the principles outlined in this guide, allow for the rational design and synthesis of stereochemically pure drug candidates.
Conclusion
The reactivity of the bromomethyl group in cyclohexanecarboxylates is a fascinating case study in how stereochemistry profoundly dictates chemical behavior. While the trans-isomers undergo conventional SN2 reactions, the corresponding cis-isomers exhibit significant rate acceleration and retention of configuration due to anchimeric assistance from the neighboring carboxylate group. A thorough understanding of these principles is essential for synthetic chemists to predict reaction outcomes, design efficient synthetic routes, and exert precise control over molecular architecture, which is a cornerstone of modern drug development and materials science.
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Dalal Institute. Anchimeric Assistance. [Online] Available at: [Link]
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Wikipedia. Neighbouring group participation. [Online] Available at: [Link]
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ChemSimplified. Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET. [Online] YouTube. Available at: [Link]
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Dr MSH FAIZI SIR. Anchimeric Assistance and Cine Substitution. [Online] YouTube. Available at: [Link]
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ResearchGate. (PDF) Stereoinvertive SN1 Through Neighboring Group Participation. [Online] Available at: [Link]
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Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Online] Available at: [Link]
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ResearchGate. The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF. [Online] Available at: [Link]
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Dalal Institute. The Neighbouring Group Mechanisms. [Online] Available at: [Link]
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Scribd. Anchimeric Assistance | PDF | Isomer | Chemical Reactions. [Online] Available at: [Link]
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The Organic Chemistry Tutor. 8.8 Part 2: E2 Stereochemistry with Halocyclohexanes. [Online] YouTube. Available at: [Link]
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ResearchGate. NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. [Online] Available at: [Link]
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-
Semantic Scholar. Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. [Online] Available at: [Link]
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The Organic Chemistry Tutor. Stereochemistry: The Effect of Stereochemical Selectivity Upon Enantiomers / Diastereomers Ratios. [Online] YouTube. Available at: [Link]
-
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MaChemGuy. Nucleophilic Substitution Mechanism. [Online] YouTube. Available at: [Link]
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ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Online] Available at: [Link]
-
Jagriti Sharma. Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Online] YouTube. Available at: [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Online] Available at: [Link]
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-
Research Inventions Journals. Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Online] Available at: [Link]
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Professor Dave Explains. Bimolecular Nucleophilic Substitution (SN2). [Online] YouTube. Available at: [Link]
-
Sci-Hub. Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. [Online] Available at: [Link]
-
National Institutes of Health. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem. [Online] Available at: [Link]
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Technical Guide: Stereochemistry & Synthesis of Methyl 4-(bromomethyl)cyclohexanecarboxylate
This technical guide details the stereochemical dynamics, synthesis, and characterization of Methyl 4-(bromomethyl)cyclohexanecarboxylate . It is designed for medicinal chemists and process scientists requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Executive Summary
This compound (CAS: 1331776-42-1) is a critical bifunctional building block in medicinal chemistry. It features two distinct electrophilic sites: a methyl ester (susceptible to nucleophilic acyl substitution) and a bromomethyl group (susceptible to
Its utility is defined by its 1,4-disubstitution pattern on the cyclohexane ring, which introduces rigid geometry into drug scaffolds. The control of cis vs. trans stereochemistry is paramount, as the trans-isomer typically offers superior metabolic stability and defined vectors for ligand-protein interactions. This guide focuses on the thermodynamic preference for the trans-isomer, the preservation of stereochemistry during bromination, and analytical discrimination of isomers.
Conformational Analysis & Thermodynamics
The Thermodynamic Preference
In 1,4-disubstituted cyclohexanes, the stereochemical stability is governed by A-values (conformational free energy).
-
Trans-Isomer: The substituents are on opposite faces of the ring.[1][2][3] The molecule can adopt a diequatorial (
) or diaxial ( ) conformation.[4] The diequatorial conformer is significantly more stable because it minimizes 1,3-diaxial interactions. -
Cis-Isomer: The substituents are on the same face.[1][2] The ring is forced into an axial-equatorial (
) conformation regardless of the ring flip.
Conclusion: The trans-isomer is the thermodynamic product (
Visualization of Isomerization
The following diagram illustrates the equilibration pathway facilitated by base (epimerization), driving the mixture toward the stable trans-diequatorial state.
Caption: Base-mediated epimerization at C1 drives the equilibrium toward the lower-energy trans-isomer.
Synthetic Pathways & Stereocontrol
Strategy: The "Preservation" Approach
Direct bromination of the ring is difficult to control stereochemically. The standard industrial route relies on homologation , where the stereocenter is established before the bromine is introduced.
-
Starting Material: Trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
-
Transformation: Conversion of the primary alcohol to a primary bromide.
-
Stereochemical Outcome: Since the reaction occurs at the exocyclic methylene carbon (
), the stereocenters on the ring (C1 and C4) are not involved in the reaction mechanism. Therefore, the stereochemistry of the starting alcohol is preserved.
The Appel Reaction Protocol
The Appel reaction (PPh
Experimental Workflow
Caption: Optimized Appel reaction workflow for conversion of hydroxymethyl to bromomethyl group.
Experimental Protocols
Protocol A: Synthesis via Appel Reaction
Objective: Convert trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate to the title bromide.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with trans-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (10.0 mmol, 1.72 g) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.
-
Reagent Addition: Add Carbon Tetrabromide (CBr
, 11.0 mmol, 3.65 g). Stir for 10 minutes. -
Activation: Slowly add Triphenylphosphine (PPh
, 11.0 mmol, 2.88 g) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C. -
Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (10% EtOAc/Hexanes). The alcohol spot (
) should disappear; the bromide spot ( ) will appear. -
Workup: Dilute the mixture with Hexanes (100 mL) to precipitate Triphenylphosphine oxide (TPPO). Stir vigorously for 20 minutes.
-
Purification: Filter the suspension through a pad of silica gel or Celite. Rinse the pad with 10% EtOAc/Hexanes.
-
Isolation: Concentrate the filtrate under reduced pressure. If TPPO remains, repeat the hexane precipitation or purify via flash column chromatography (0-10% EtOAc in Hexanes).
Protocol B: Epimerization (If Cis/Trans mixture is obtained)
If the starting material or product contains significant cis isomer:
-
Dissolve the mixture in Methanol (0.5 M).
-
Add Sodium Methoxide (NaOMe, 0.1 equiv).
-
Reflux for 4–12 hours.
-
Quench with dilute HCl, extract with EtOAc, and dry. This drives the ratio to >90% trans.
Analytical Characterization
Distinguishing the cis and trans isomers requires careful analysis of
NMR Data Comparison Table
| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanistic Reason |
| Conformation | Diequatorial ( | Axial-Equatorial ( | Thermodynamic stability |
| H1 (Methine-COOMe) | Equatorial protons are deshielded relative to axial. | ||
| H1 Coupling ( | Trans H1 is axial; has large diaxial coupling with H2/H6. | ||
| H4 (Methine-CH2Br) | Axial orientation | Equatorial orientation | |
| -CH2Br Protons | Slight shift difference due to ring anisotropy. |
Key Diagnostic: Look for the triplet of triplets (tt) for the methine proton alpha to the ester (H1). A large coupling constant (
Applications in Drug Discovery[5]
The trans-1,4-cyclohexane motif acts as a "rigid linker" in modern pharmacology.
-
Bioisosteres: It serves as a saturated bioisostere for phenyl rings (e.g., in p-substituted benzenes), improving solubility and reducing aromatic ring count (Fsp3 score).
-
PROTACs (Linkerology): The bromide is readily displaced by amines or thiols to attach E3 ligase ligands to Warheads. The rigid geometry prevents "linker collapse," improving permeability.
-
Kinase Inhibitors: Used to project warheads into specific pockets (e.g., cysteines) where flexible alkyl chains would result in an entropic penalty upon binding.
References
-
Appel Reaction Mechanism & Application
- Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience, 1994.
-
Synthesis of 1,4-disubstituted Cyclohexanes
-
Organic Syntheses, Coll. Vol. 8, p. 170 (1993); Vol. 68, p. 188 (1990). (General protocols for cyclohexane functionalization).
-
-
Epimerization of Cyclohexanecarboxylates
-
Moriarty, R. M., et al. "Stereoselective Synthesis." Journal of Organic Chemistry. (Discusses thermodynamic equilibration of esters).
-
-
Product Data & Safety
-
PubChem Compound Summary for this compound.
-
Sources
A-Z Guide to Safety and Handling of Brominated Organic Compounds: A Technical Guide for Laboratory Professionals
Introduction: Understanding the Dual Nature of Organobromines
Brominated organic compounds are a cornerstone of modern synthetic chemistry, pivotal in pharmaceuticals, agrochemicals, and materials science. Their utility stems from the unique reactivity of the carbon-bromine (C-Br) bond, which allows for a vast array of chemical transformations. However, this same reactivity, coupled with the inherent toxicity of many organobromines, presents significant hazards in the laboratory. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle these indispensable yet hazardous reagents. Our approach is grounded in the principle of causality—understanding why a protocol is necessary is as crucial as knowing the steps themselves.
Section 1: The Inherent Hazards of Organobromine Compounds
A thorough understanding of the toxicological and chemical risks associated with brominated organic compounds is the foundation of safe laboratory practice.
Toxicological Profile: More Than Just Acute Effects
Exposure to brominated organic compounds can lead to a range of adverse health effects, from acute irritation to long-term systemic damage. Many are readily absorbed through the skin and respiratory tract.
-
Acute Toxicity : Many volatile organobromines, such as bromomethane and 1,2-dibromoethane, are potent respiratory and skin irritants.[1][2] Inhalation can cause severe respiratory distress, pulmonary edema, and damage to the central nervous system, liver, and kidneys.[1]
-
Chronic Toxicity and Carcinogenicity : Long-term exposure to certain organobromines is linked to significant health risks. For instance, 1,2-dibromoethane is classified as a probable human carcinogen.[3][4] Brominated flame retardants (BFRs), a class of organobromines used in consumer products, have raised concerns due to their persistence in the environment and potential as endocrine disruptors, affecting thyroid function and neurodevelopment.[5] Tetrabromobisphenol A (TBBPA), a common BFR, is listed under California's Proposition 65 as a chemical known to cause cancer.[5][6][7]
-
Reactivity as Alkylating Agents : The electrophilic nature of the carbon atom in the C-Br bond makes many alkyl bromides potent alkylating agents. This reactivity is the basis for their synthetic utility but also a source of their toxicity, as they can indiscriminately alkylate biological macromolecules like DNA, leading to mutagenic and carcinogenic effects.
Chemical Reactivity and Incompatibility
The chemical nature of organobromines dictates specific storage and handling requirements to prevent dangerous reactions.
-
Oxidizing Properties : Reagents like N-bromosuccinimide (NBS) are strong oxidizing agents that can react violently with combustible materials.[8][9]
-
Exothermic Reactions : Many reactions involving organobromines, particularly those with NBS, are highly exothermic and require careful temperature control to prevent runaways.[10]
-
Incompatibilities : Brominated compounds must be segregated from incompatible materials. Key incompatibilities include:
-
Strong bases and reducing agents.
-
Chemically active metals like aluminum, sodium, and potassium.
-
Many organic compounds, such as alcohols, amines, and ketones.
-
Section 2: The Hierarchy of Controls: A Proactive Risk Management Strategy
The most effective way to mitigate risk is to follow the hierarchy of controls, a systematic approach that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Section 3: Personal Protective Equipment (PPE) Selection Protocol
When engineering and administrative controls cannot eliminate exposure risk, appropriate PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory work.
-
Splash Hazard : When handling liquid brominated compounds, chemical splash goggles are required.
-
High-Risk Operations : For large-volume transfers or work with systems under pressure, a face shield must be worn in addition to chemical splash goggles.
Hand Protection: A Critical Barrier
No single glove material is impervious to all chemicals. Breakthrough time is a critical factor, especially for highly volatile and corrosive compounds. For instance, dichloromethane (a common solvent in bromination reactions) penetrates standard nitrile gloves in under a minute.[11]
Table 1: Chemical Resistance of Common Glove Materials
| Glove Material | Recommended For | Not Recommended For |
|---|---|---|
| Nitrile | Good for incidental splash protection from oils, greases, weak acids, and some aliphatic compounds.[12][13] | Poor resistance to many ketones, aromatic solvents, and chlorinated solvents like dichloromethane.[11][13][14] |
| Neoprene | Good for work with hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[13] | Not recommended for many chlorinated or aromatic solvents.[14][15] |
| Butyl Rubber | Excellent for handling ketones, esters, and highly corrosive acids. | Poor resistance to aliphatic and aromatic hydrocarbons and halogenated solvents.[13] |
| Laminate (e.g., Silver Shield®) | Offers the broadest range of chemical resistance; ideal for handling highly toxic or unknown substances and for spill response.[14] | Can be stiff and easily punctured; often used as an under-glove. |
Protocol for Glove Selection:
-
Consult the SDS : The Safety Data Sheet for the specific brominated compound is the primary source for PPE recommendations.
-
Assess the Task : For incidental contact, a single pair of appropriate gloves may suffice. For prolonged handling or immersion risk, double-gloving (e.g., a laminate glove under a nitrile or neoprene glove) is recommended.
-
Inspect and Replace : Always inspect gloves for tears or punctures before use. If contact with a hazardous chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.[12]
Respiratory Protection
All work with volatile brominated organic compounds or solid reagents that can become airborne (like NBS) must be conducted within a certified chemical fume hood.[10][16] If a fume hood is not available or a risk assessment indicates potential exposure above permissible limits, respiratory protection is required. This must be done under a formal respiratory protection program compliant with OSHA standards.
Caption: Decision tree for selecting appropriate PPE for handling brominated compounds.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to strict, well-defined protocols is non-negotiable.
General Handling Protocol
-
Designated Area : Conduct all work with brominated organic compounds in a designated area within a chemical fume hood.
-
Preparation : Before starting, ensure an eyewash station and safety shower are accessible. Have spill cleanup materials readily available.
-
Dispensing Solids : When weighing solids like N-Bromosuccinimide, use a disposable weighing boat or glassine paper. Avoid creating dust.[8] Close the container immediately after dispensing.
-
Dispensing Liquids : Use a syringe, cannula, or dispensing pump for liquid transfers to minimize vapor release.
-
Post-Handling : After completing the work, decontaminate the work surface. Remove gloves using the proper technique and wash hands thoroughly.[16]
Storage Protocol
Proper storage is a critical line of defense against accidents and degradation.[10]
-
Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10]
-
Segregation : Store brominated compounds separately from incompatible materials, especially reducing agents, strong bases, and combustible materials.[10]
-
Containers : Ensure containers are tightly sealed and in good condition. Use secondary containment (e.g., a plastic tub) to contain potential leaks.
-
Refrigeration : Some reagents, like NBS, should be stored in a refrigerator to slow decomposition, which releases bromine gas.[10]
Table 2: Exposure Limits for Common Brominated Compounds
| Compound | CAS No. | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | IDLH |
|---|---|---|---|---|
| Bromine | 7726-95-6 | 0.1 ppm | 0.1 ppm | 3 ppm |
| Bromomethane | 74-83-9 | 20 ppm (Ceiling)[17] | None established | 250 ppm[17] |
| 1,2-Dibromoethane | 106-93-4 | 20 ppm (TWA)[3] | 0.045 ppm[3][18] | 100 ppm[3][18] |
| N-Bromosuccinimide | 128-08-5 | Not Established | Not Established | Not Established |
| Tetrabromobisphenol A | 79-94-7 | Not Established | Not Established | Not Established |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Data sourced from OSHA and NIOSH databases.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Spill Response
The response to a spill depends on its size and location.
Caption: Flowchart for responding to a brominated compound spill.
Detailed Spill Cleanup Protocol (Minor Spill in Fume Hood):
-
Alert & Restrict : Alert personnel in the immediate area. Restrict access.
-
Don PPE : Wear appropriate PPE, including at a minimum: chemical splash goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl or laminate).
-
Neutralize : For elemental bromine or reactive brominating agents, cover the spill with a 5-10% solution of sodium thiosulfate.[19] This reducing agent neutralizes the oxidizing hazard. Do not use dry sodium thiosulfate on liquid bromine as the reaction can be violent.
-
Absorb : Cover the neutralized spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Collect : Carefully sweep the absorbed material into a heavy-duty plastic bag or a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with the sodium thiosulfate solution, followed by soap and water.
-
Dispose : Label the waste container as "Halogenated Organic Waste" and dispose of it according to your institution's hazardous waste guidelines.
Section 6: Waste Management and Decontamination
Due to their hazardous nature, brominated organic compounds and materials contaminated with them must be disposed of as hazardous waste.
-
Waste Segregation : Always segregate halogenated organic waste from non-halogenated waste streams. This is critical for proper disposal and to prevent incompatible materials from mixing.
-
Containerization : Collect waste in a clearly labeled, leak-proof container with a secure lid. The label should read "Hazardous Waste - Halogenated Organics" and list the chemical constituents.
-
Disposal Methods : Disposal typically involves high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to handle the resulting hydrobromic acid (HBr).[7]
References
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Bromomethane. NCBI. Retrieved from [Link]
-
Vermont Department of Health. (2018). Tetrabromobisphenol A (TBBPA) (CAS 79-94-7). Retrieved from [Link]
-
National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - 1,2-Dibromoethane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CHLOROBROMOMETHANE. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]
-
Kelco. (2008). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]
-
BSEF. (n.d.). Assessment of TBBPA (tetrabromobisphenol-A). Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment. (n.d.). Tetrabromobisphenol A (TBBPA). P65Warnings.ca.gov. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Duke University Safety Office. (n.d.). Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Retrieved from [Link]
-
Prezi. (2025). Tetrabromobisphenol A (TBBPA): Risks and Implications. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). METHYL BROMIDE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022). ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE). Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
WellBefore. (2022). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fact Sheet: Methylene Chloride or Dichloromethane (DCM). Retrieved from [Link]
-
Occupational Safety and Health Administration. (2023). TRIFLUOROBROMOMETHANE. Retrieved from [Link]
-
My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Ethylene dibromide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024). BROMINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Ethylene dibromide - IDLH. NIOSH. Retrieved from [Link]
-
Duke University Safety Office. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate - IDLH | NIOSH. Retrieved from [Link]
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- 4. ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | Occupational Safety and Health Administration [osha.gov]
- 5. healthvermont.gov [healthvermont.gov]
- 6. Tetrabromobisphenol A (TBBPA) - Proposition 65 Warnings Website [p65warnings.ca.gov]
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A Comprehensive Technical Guide to the Thermal Stability of Methyl 4-(bromomethyl)cyclohexanecarboxylate
Introduction
Methyl 4-(bromomethyl)cyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane core, a methyl ester, and a bromomethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of the reactive bromomethyl group, in particular, allows for a variety of subsequent chemical transformations. However, this reactivity also raises critical questions about the compound's thermal stability. For researchers, scientists, and professionals in drug development and chemical manufacturing, a thorough understanding of a compound's behavior under thermal stress is paramount for ensuring process safety, predicting shelf-life, and defining appropriate storage and handling conditions.
This in-depth technical guide provides a comprehensive analysis of the thermal stability of this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering the reader to make informed decisions in their own research and development endeavors. We will explore the molecule's structural characteristics, delve into its theoretical decomposition pathways, present detailed protocols for its experimental evaluation using modern thermal analysis techniques, and offer expert guidance on data interpretation and safe handling.
Molecular Structure and its Influence on Thermal Stability
The thermal stability of a molecule is intrinsically linked to its structure, including the types of chemical bonds present and their arrangement in three-dimensional space.
1.1. Key Functional Groups
This compound contains three key regions that dictate its reactivity and stability:
-
Cyclohexane Ring: A saturated alicyclic ring that is generally stable. In its preferred chair conformation, it is largely strain-free.
-
Methyl Ester Group (-COOCH₃): This group is relatively stable but can undergo hydrolysis in the presence of water at elevated temperatures, or decarboxylation under more extreme conditions.
-
Bromomethyl Group (-CH₂Br): This is the most reactive and least thermally stable part of the molecule. The Carbon-Bromine (C-Br) bond is significantly weaker than C-C or C-H bonds, making it the likely initiation point for thermal decomposition.
1.2. Stereoisomerism: The Cis/Trans Factor
The 1,4-substitution on the cyclohexane ring gives rise to two geometric isomers: cis and trans.
-
trans-isomer: In the most stable chair conformation, both the methyl carboxylate and the bromomethyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, leading to a lower ground-state energy.
-
cis-isomer: In any chair conformation, one substituent must be in an axial position while the other is equatorial. The axial substituent experiences greater steric strain, making the cis isomer thermodynamically less stable than the trans isomer.
This inherent difference in stability suggests that the cis isomer may have a slightly lower decomposition temperature than the trans isomer, as it starts from a higher energy state.
Theoretical Decomposition Pathways
While specific experimental data for this compound is scarce, we can propose logical decomposition pathways based on the principles of organic chemistry. The weakest bond, C-Br, is the most probable site for initiating decomposition.
2.1. Pathway A: Radical Homolysis
The most likely primary thermal event is the homolytic cleavage of the C-Br bond to generate a cyclohexylmethyl radical and a bromine radical.
C₆H₁₀(COOCH₃)(CH₂Br) → C₆H₁₀(COOCH₃)(CH₂•) + Br•
This initiation step can trigger a cascade of secondary radical reactions, including:
-
Hydrogen Abstraction: The highly reactive bromine radical can abstract a hydrogen atom from another molecule, forming hydrogen bromide (HBr) and another radical.
-
Dimerization: Two cyclohexylmethyl radicals can combine to form a dimer.
-
Disproportionation: Radicals can react to form a saturated and an unsaturated species.
2.2. Pathway B: Elimination Reaction
Another plausible pathway, especially in the presence of trace impurities that can act as a base, is an elimination reaction to form an exocyclic methylene compound and hydrogen bromide (HBr).
C₆H₁₀(COOCH₃)(CH₂Br) → C₆H₉(COOCH₃)(=CH₂) + HBr
The HBr generated is corrosive and can potentially catalyze further degradation of the ester group.
Caption: Figure 1: Potential Thermal Decomposition Pathways
Experimental Assessment of Thermal Stability
A multi-faceted approach employing several analytical techniques is necessary for a robust assessment of thermal stability. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Figure 2: Experimental Workflow for Thermal Analysis
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the temperature at which a material begins to decompose.
3.1.1. Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min). An inert atmosphere is chosen to study the intrinsic thermal stability without the influence of oxidative processes.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-40 °C.
-
Ramp the temperature at a controlled linear heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition, for instance, 600 °C. A 10 °C/min rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the sample mass and temperature throughout the experiment.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, boiling, and decomposition (which can be endothermic or exothermic).
3.2.1. Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, most commonly indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan is crucial to prevent mass loss due to evaporation before decomposition, which would interfere with the measurement of thermal events.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen at 50 mL/min) in the DSC cell.
-
Thermal Program: Use a thermal program identical to the one used for TGA (e.g., heat from 30 °C to 400 °C at 10 °C/min) to allow for direct correlation of the results.
-
Data Acquisition: Record the differential heat flow and temperature.
Data Interpretation and Analysis
Note: As specific experimental data for this compound is not publicly available, the following section is based on expected results for a compound with this structure.
4.1. Interpreting the TGA Curve
The TGA curve will plot the percentage of initial mass remaining against temperature. Key information to extract includes:
-
Onset Temperature of Decomposition (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. For a molecule like this, decomposition might be expected to start in the range of 150-250 °C.
-
Mass Loss Steps: The number and magnitude of mass loss steps can provide clues about the decomposition mechanism. A primary mass loss of ~36% could correspond to the loss of the bromine atom (Atomic weight ~80 g/mol , Molecular weight of compound ~221 g/mol ). Subsequent steps would relate to the degradation of the organic backbone.
4.2. Interpreting the DSC Thermogram
The DSC thermogram plots heat flow against temperature.
-
Endotherms: Peaks pointing down (in standard representation) indicate heat absorption. This could be due to melting, boiling, or an endothermic decomposition process.
-
Exotherms: Peaks pointing up indicate heat release, often associated with highly energetic, potentially hazardous decomposition reactions.
4.3. Correlating TGA and DSC Data
By overlaying the TGA and DSC data, a comprehensive picture emerges. A sharp endotherm or exotherm in the DSC thermogram that coincides with the onset of mass loss in the TGA curve confirms the temperature range of decomposition.
Table 1: Illustrative Thermal Analysis Data
| Parameter | Expected Value (Illustrative) | Significance |
| TGA Onset (Tₒ) | 185 °C | Start of significant thermal degradation. |
| TGA 5% Mass Loss (T₅) | 195 °C | Temperature at which 5% of the material has decomposed. A common stability metric. |
| TGA Mass Loss Step 1 | ~36% (approx. 185-250 °C) | Correlates with the loss of a bromine atom (as Br• or HBr). |
| DSC Melting Point (Tₘ) | 45-55 °C | Indicates the solid-to-liquid phase transition. |
| DSC Decomposition Peak | ~200 °C (Exothermic) | Confirms the decomposition event and indicates it releases energy. |
Disclaimer: The values in Table 1 are hypothetical and for illustrative purposes only. Actual experimental values may differ.
Factors Influencing Stability
Caption: Figure 3: Factors Affecting Thermal Stability
-
Impurities: Acidic or basic impurities remaining from the synthesis can catalyze decomposition pathways, particularly the elimination of HBr.
-
Atmosphere: While this guide focuses on inert atmosphere stability, the presence of oxygen can lead to different, often lower-temperature, oxidative decomposition pathways.
-
Storage Conditions: Exposure to heat, light (especially UV), and moisture can degrade the compound over time. Light can promote radical formation, while moisture can lead to hydrolysis of the ester.
Safe Handling and Storage Recommendations
Given the presence of the bromomethyl group, which is a lachrymator and irritant, and its potential for thermal decomposition, stringent safety protocols are essential.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[1][2]
-
Engineering Controls: A fume hood is mandatory to avoid inhalation of vapors, which can be irritating to the respiratory system.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use combustible materials to clean up spills.
Conclusion
This compound is a compound of moderate thermal stability, primarily dictated by the labile carbon-bromine bond. Its decomposition is likely to initiate in the 150-250 °C range, proceeding through radical or elimination pathways that release corrosive HBr. The trans isomer is predicted to be more stable than the cis isomer due to reduced steric strain. A comprehensive evaluation of its thermal properties using TGA and DSC is crucial for any application to establish safe operating limits and appropriate storage conditions. By understanding the interplay between molecular structure, potential degradation pathways, and the influence of external factors, researchers and drug development professionals can handle this valuable intermediate with the necessary expertise and safety.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
Visual Learners. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methyl 4-(bromomethyl)cyclohexanecarboxylate: A Technical Guide for Drug Discovery and Development
This guide provides an in-depth technical overview of Methyl 4-(bromomethyl)cyclohexanecarboxylate, a versatile bifunctional building block crucial for medicinal chemistry and drug development. We will delve into its chemical properties, commercial availability, safe handling, and strategic applications, with a focus on the practical insights required by researchers and scientists in the field.
Introduction: A Bifunctional Building Block of Strategic Importance
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility stems from the presence of two key functional groups: a reactive bromomethyl group and a more stable methyl ester. This dual functionality allows for sequential and controlled chemical transformations, making it an ideal linker or spacer in the design of novel therapeutic agents.
The cyclohexane core provides a non-aromatic, rigid scaffold that can be used to explore chemical space in three dimensions, a critical aspect of modern drug design. The stereochemistry of the substituents on the cyclohexane ring (cis or trans) can significantly influence the biological activity of the final compound, offering an additional layer of structural diversity.
Physicochemical Properties and Isomeric Forms
This compound is typically a liquid at room temperature.[1] It is important to distinguish between the different isomers of this compound, as their stereochemistry can impact reactivity and the geometry of the final molecule. The most common isomers are the cis and trans diastereomers, which refer to the relative positions of the bromomethyl and ester groups on the cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C9H15BrO2 | [1] |
| Molecular Weight | 235.12 g/mol | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Suppliers may offer the product as a mixture of isomers or as specific cis or trans isomers. For applications where precise spatial arrangement is critical, it is imperative to source the isomerically pure compound.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The availability, purity, and offered quantities can vary between suppliers. Researchers should carefully consider their needs, including isomeric purity, when selecting a vendor.
A non-exhaustive list of potential suppliers includes:
-
Echemi: Lists various suppliers, including those offering industrial and pharmaceutical grades, as well as the trans isomer specifically.[2]
-
BLD Pharm: Provides the compound with a specified CAS number and storage conditions.[1]
-
Chemspace: Aggregates offerings from multiple suppliers, detailing purity, quantity, and lead times.[3]
-
ChemScene: Offers a related compound, Methyl 4-bromocyclohexane-1-carboxylate, which may be a useful starting material or alternative.[4]
It is common to find different CAS numbers associated with this chemical name, which often correspond to specific isomers or mixtures of isomers. For instance, CAS number 167833-10-5 is frequently associated with the trans isomer.[2][3] Researchers are advised to verify the CAS number and any accompanying analytical data (like NMR or HPLC) to ensure they are purchasing the correct isomer for their specific application.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the transformation of a precursor molecule containing either a hydroxymethyl or a carboxylic acid group at the 4-position of the methyl cyclohexanecarboxylate scaffold.
A common synthetic route involves the bromination of the corresponding 4-(hydroxymethyl) derivative. This can be achieved using standard brominating agents. Another approach could be the esterification of 4-(bromomethyl)cyclohexanecarboxylic acid.
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic routes to this compound.
The choice of synthetic route can be influenced by the availability of starting materials and the desired isomeric purity. For instance, starting from an isomerically pure 4-(hydroxymethyl)cyclohexanecarboxylate will likely yield the corresponding isomerically pure bromo derivative.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a versatile linker. The bromomethyl group is a good electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the cyclohexyl scaffold to a molecule of interest.
The ester group, being less reactive, can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This latent functionality provides a handle for further chemical modifications, such as amide bond formation.
The following workflow illustrates its application as a linker:
Caption: Workflow for using this compound as a linker.
This strategic approach is valuable in the development of:
-
PROTACs (Proteolysis Targeting Chimeras): The linker component is critical for connecting a protein-of-interest binder and an E3 ligase binder. The cyclohexane scaffold can provide the necessary rigidity and spatial orientation.
-
ADCs (Antibody-Drug Conjugates): The linker plays a crucial role in attaching the cytotoxic payload to the antibody.
-
Targeted Covalent Inhibitors: The bromomethyl group can act as a warhead to form a covalent bond with a specific amino acid residue in a protein target.
A patent for the production of 4-(aminomethyl)cyclohexane carboxylic acid suggests that related structures can be synthesized from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate, where the hydroxy group is converted to a leaving group like a halogen.[5]
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions must be observed when handling this compound. Safety data sheets (SDS) from suppliers provide detailed information on hazards and handling procedures.
General Safety Precautions:
-
Corrosive: This compound can be corrosive and may cause skin and eye irritation or burns.[6][7]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[1][8] An inert atmosphere is often recommended for storage.[1]
Always consult the specific SDS provided by the supplier for the most accurate and up-to-date safety information.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, illustrative protocol for a nucleophilic substitution reaction. Note: This is a template and must be adapted and optimized for specific substrates and reaction scales.
Objective: To couple this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Mild, non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir until dissolved.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the bromoester to the stirring amine solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by obtaining and analyzing spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product and comparing it to the expected structure.
Conclusion
This compound is a high-value building block for medicinal chemists and drug development professionals. Its bifunctional nature, coupled with the conformational rigidity of the cyclohexane scaffold, provides a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, isomeric forms, and reactivity is essential for its effective application in the pursuit of novel therapeutics. Researchers are encouraged to consult supplier documentation and relevant literature to inform their experimental design and ensure safe handling practices.
References
-
Chemspace. Methyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate. [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
PubChem. 4-Bromocyclohexane-1-carboxylic acid. [Link]
Sources
- 1. 1331776-42-1|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. Methyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate - C9H15BrO2 | CSSB02125979499 [chem-space.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Executive Summary
Methyl 4-(bromomethyl)cyclohexanecarboxylate is more than a simple reagent; it is a "linchpin" scaffold in modern medicinal chemistry. It serves as the primary gateway to 1,4-trans-disubstituted cyclohexane architectures, a privileged structural motif found in antifibrinolytics (Tranexamic acid), antipsychotics (Cariprazine), and next-generation kinase inhibitors.
This guide provides a technical deep-dive for drug developers, focusing on the stereochemical control, synthetic utility, and structural analogues of this critical building block.
Part 1: Structural Dynamics & Stereochemical Control
The utility of this molecule hinges on its stereochemistry. The cyclohexane ring exists in a chair conformation, and the biological activity of its derivatives almost invariably depends on the trans -isomer (diequatorial).
The Diequatorial Advantage
In the trans-isomer, both the methoxycarbonyl and bromomethyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions. This confers thermodynamic stability and structural rigidity, making it an excellent spacer for bidentate ligands.
-
Cis-Isomer: One axial, one equatorial substituent.[1] Higher energy (~1.7 kcal/mol less stable). Often the kinetic product of hydrogenation.
-
Trans-Isomer: Both equatorial.[1] Thermodynamic product.
Visualization: Thermodynamic Equilibration
The following diagram illustrates the base-mediated equilibration used to enrich the desired trans-isomer.
Figure 1: Base-catalyzed isomerization favoring the thermodynamically stable trans-diequatorial conformation.
Part 2: Synthetic Pathways & Functionalization
The bromomethyl group acts as a "soft" electrophile, while the methyl ester serves as a "hard" electrophile or a masked acid. This duality allows for divergent synthesis.
Reactivity Profile
The primary alkyl bromide is highly susceptible to SN2 displacement, but steric hindrance from the cyclohexane ring (even at the 4-position) requires specific solvent systems (polar aprotic) to accelerate the reaction.
Table 1: Comparative Reactivity of Halogenated Analogues
| Analogue Structure | Leaving Group (LG) | Reactivity (SN2) | Stability | Application Context |
| Methyl 4-(bromomethyl)... | Bromide (-Br) | High | Moderate | General alkylation (Amines, Thiols) |
| Methyl 4-(chloromethyl)... | Chloride (-Cl) | Low | High | Scale-up (lower cost), requires NaI cat. |
| Methyl 4-(iodomethyl)...[2] | Iodide (-I) | Very High | Low (Light sensitive) | Difficult substrates; generated in situ |
| Methyl 4-(tosyloxymethyl)... | Tosylate (-OTs) | High | Moderate | UV-active monitoring; metal-free synthesis |
Divergent Synthesis Workflow
The following workflow maps the transformation of the core scaffold into key drug classes.
Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.
Part 3: Analogues & Structural Activity Relationships (SAR)
When optimizing a lead compound, replacing the core scaffold with specific analogues can fine-tune potency and metabolic stability (Fsp3).
The "Tranexamic" Homologues
These analogues preserve the 1,4-trans geometry but alter the linker length or electronic properties.
-
Nor-analogue (Direct attachment): Methyl 4-bromocyclohexanecarboxylate.
-
Effect: Reduces the distance between the ring and the nucleophile by ~1.5 Å. Increases rigidity.
-
Use: When the target binding pocket is shallow.
-
-
Homo-analogue (Ethyl linker): Methyl 4-(2-bromoethyl)cyclohexanecarboxylate.
-
Effect: Adds rotational freedom (entropy penalty) but allows access to deeper pockets.
-
Rigid Bioisosteres (Bicyclo Systems)
To restrict conformational flipping of the cyclohexane ring, bicyclic analogues are used.
-
Bicyclo[2.2.2]octane Analogue:
-
Structure: Bridgehead substitution.
-
Benefit: "Frozen" geometry. If the cyclohexane chair flip reduces potency, this analogue locks the active conformation.
-
-
Cubane Analogue:
-
Structure: 1,4-disubstituted cubane.
-
Benefit: Extreme rigidity and unique metabolic stability, though synthetically challenging.
-
Part 4: Experimental Protocols
Protocol A: Thermodynamic Isomerization (Cis to Trans)
Objective: Convert commercially available mixture (~70:30 cis:trans) to >95% trans-isomer. Principle: Formation of the enolate allows the carbomethoxy group to adopt the equatorial position upon reprotonation.
-
Dissolution: Dissolve 10.0 g of this compound (mixture) in anhydrous Methanol (100 mL).
-
Catalyst Addition: Add Sodium Methoxide (NaOMe) (0.5 eq) as a 25% solution in methanol.
-
Note: Do not use excess base to avoid displacing the bromide (forming the ether).
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours under Argon.
-
Monitoring: Monitor by GC-MS or H-NMR. The cis-isomer (axial ester) proton resonates downfield compared to the trans-isomer.
-
Quench: Cool to 0°C and quench with Glacial Acetic Acid (stoichiometric to NaOMe).
-
Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water, dry over MgSO4.
-
Crystallization: Recrystallize from Hexane/EtOAc to isolate pure trans crystals.
Protocol B: SN2 Amination (Synthesis of Amine Analogues)
Objective: Displace bromide with a secondary amine without ester hydrolysis.
-
Setup: In a sealed tube, dissolve the trans-bromide (1.0 eq) in DMF (0.2 M concentration).
-
Reagents: Add K2CO3 (2.0 eq) and KI (0.1 eq, catalyst).
-
Amine Addition: Add the secondary amine (1.2 eq).
-
Reaction: Heat to 60°C for 12 hours.
-
Critical: Avoid temperatures >80°C to prevent elimination (formation of the exocyclic alkene).
-
-
Purification: Dilute with water, extract with EtOAc. The product is often purified via amine-functionalized silica or standard flash chromatography.
References
-
Tranexamic Acid Synthesis & Isomerization
- Xie, Z., et al. (2015). "An Improved and Practical Synthesis of Tranexamic Acid." Organic Process Research & Development.
-
Biocatalytic Approaches to Trans-Isomers
-
Cyclohexane Scaffolds in Medicinal Chemistry
-
Physical Properties & Supplier Data
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanecarboxylic acid, 4-(bromomethyl)-, methyl ester [cymitquimica.com]
- 8. 1331776-42-1|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note & Protocols: Strategic Use of Methyl 4-(bromomethyl)cyclohexanecarboxylate for the Synthesis of Rigid PROTAC Linkers
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules are comprised of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][5][6]
While the choice of POI and E3 ligands determines the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall performance, influencing everything from ternary complex stability and degradation efficiency to physicochemical properties like solubility and cell permeability.[7][8] The linker must orient the two ligands in a conformationally favorable position to enable productive ternary complex formation.[9]
The Advantage of Cycloalkane-Based Rigid Linkers
PROTAC linkers can be broadly classified as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid.[7][10] While flexible linkers are common and synthetically accessible, they can introduce a high degree of conformational entropy, which can be detrimental to ternary complex formation.[1][9] Rigid linkers, such as those incorporating cycloalkane fragments, offer several distinct advantages:
-
Conformational Control: Rigid structures reduce the degrees of freedom of the PROTAC molecule, which can pre-organize the ligands into a bioactive conformation and lower the entropic penalty of binding.[7][11]
-
Improved Pharmacokinetics: Cycloalkane-based linkers, including those with piperazine, piperidine, or cyclohexane cores, can enhance metabolic stability, leading to a longer duration of action.[12][10]
-
Enhanced Solubility and Permeability: These fragments can improve the water solubility and overall physicochemical properties of the PROTAC, which is often a challenge for these large "beyond Rule of 5" molecules.[12][10]
-
Structural Integrity: PROTACs with rigid linkers tend to better maintain their three-dimensional structure in biological systems, contributing to improved bioavailability.[10]
The use of a cyclohexane scaffold, as provided by Methyl 4-(bromomethyl)cyclohexanecarboxylate , is an exemplary strategy for introducing this beneficial rigidity into a PROTAC design.
This compound: A Versatile Bifunctional Building Block
This compound is a highly valuable building block for PROTAC linker synthesis due to its distinct, orthogonally reactive functional groups.
-
Electrophilic Bromomethyl Group: The primary bromide serves as an excellent electrophile for SN2 reactions with nucleophilic handles (e.g., phenols, amines, thiols) on a POI or E3 ligase ligand.
-
Methyl Ester Group: The methyl ester is a stable group that can be carried through the initial alkylation step. It can then be readily hydrolyzed to a carboxylic acid, which serves as a handle for subsequent amide bond formation with the second ligand, typically using standard peptide coupling reagents.
This bifunctional nature allows for a convergent and controlled synthetic strategy, enabling the sequential attachment of the two critical ligands.
Overall Synthetic Workflow
The general strategy for incorporating this linker involves a two-stage process. First, the bromomethyl group is used to attach one of the ligands. Second, following ester hydrolysis, the newly formed carboxylic acid is coupled with the second ligand.
Caption: General workflow for PROTAC synthesis using the bifunctional cyclohexane linker.
Experimental Protocols
Protocol 1: Synthesis of an Intermediate Linker-Ligand Conjugate via Alkylation
This protocol describes the reaction of this compound with a phenolic hydroxyl group on an E3 ligase ligand, a common starting point for VHL-recruiting PROTACs.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is chosen to deprotonate the phenol, creating a potent nucleophile. It is easily removed by filtration, simplifying workup. Stronger bases could risk side reactions, such as hydrolysis of the methyl ester.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base while leaving the nucleophile relatively free, accelerating the reaction rate.
-
Temperature (60 °C): Gentle heating is applied to overcome the activation energy of the reaction without promoting decomposition of sensitive starting materials.
-
Monitoring (TLC/LC-MS): Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction progress by visualizing the consumption of starting materials and the appearance of the product spot. LC-MS confirms the mass of the desired product, ensuring the reaction is proceeding as intended.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | Sigma-Aldrich |
| VHL Ligand (with phenolic -OH) | ≥98% | MedChemExpress |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | Lab-prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the VHL ligand (1.0 eq).
-
Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., 30% EtOAc in hexanes) or LC-MS until the VHL ligand starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired intermediate conjugate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Final PROTAC Assembly via Ester Hydrolysis and Amide Coupling
This protocol details the conversion of the intermediate from Protocol 1 into the final PROTAC by coupling it with an amine-containing POI ligand.
Causality Behind Experimental Choices:
-
Hydrolysis (LiOH): Lithium hydroxide is a standard reagent for saponification. The use of a THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.
-
Coupling Reagents (HATU/DIPEA): HATU is a highly efficient amide coupling agent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic organic base used to activate the carboxylic acid and neutralize the ammonium salt formed during the reaction, driving the coupling to completion.
-
Purification (Reverse-Phase HPLC): PROTACs are often complex, polar molecules that can be challenging to purify by normal-phase chromatography. Reverse-phase HPLC provides high-resolution separation, yielding a final product of high purity required for biological assays.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Intermediate Conjugate (from Protocol 1) | Purified | N/A |
| POI Ligand (with primary/secondary amine) | ≥98% | Selleck Chemicals |
| Lithium Hydroxide (LiOH) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ACS Grade | VWR |
| Hydrochloric Acid (HCl), 1M | Volumetric Standard | Fisher Scientific |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
Step-by-Step Procedure:
-
Ester Hydrolysis: a. Dissolve the intermediate conjugate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (3.0 eq) and stir the mixture at room temperature. c. Monitor the reaction by LC-MS until the ester starting material is fully consumed (typically 2-4 hours). d. Quench the reaction by acidifying the mixture to pH ~3-4 with 1M HCl. e. Extract the carboxylic acid product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude acid is often used directly in the next step without further purification if it is sufficiently clean.
-
Amide Coupling: a. To a flame-dried flask under N₂, dissolve the crude carboxylic acid intermediate (1.0 eq) in anhydrous DMF. b. Add the amine-containing POI ligand (1.1 eq). c. Add HATU (1.2 eq) to the solution. d. Add DIPEA (3.0 eq) dropwise while stirring. e. Stir the reaction at room temperature. f. Monitoring: Monitor the reaction by LC-MS until the carboxylic acid is consumed (typically 2-6 hours).
-
Workup and Purification: a. Dilute the reaction mixture with water and extract the product with ethyl acetate or another suitable organic solvent. b. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. c. Purify the final crude PROTAC using preparative reverse-phase HPLC (e.g., on a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid). d. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Final Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC by analytical HPLC, ¹H NMR, and HRMS.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Typical Time | Typical Yield |
| Alkylation | K₂CO₃, this compound | DMF | 60 °C | 4-8 h | 60-85% |
| Hydrolysis | LiOH | THF / H₂O | Room Temp | 2-4 h | >90% (crude) |
| Amide Coupling | HATU, DIPEA | DMF | Room Temp | 2-6 h | 40-70% |
Chemical Reaction Scheme
Caption: Synthetic scheme for PROTAC assembly using the cyclohexane building block.
Note: The images in the diagram above are placeholders for chemical structures.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
- Zhang, X., et al. (2022).
- Baud, M. G. J., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Jin, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Drummond, M. L., & Williams, C. C. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Future Medicinal Chemistry.
- Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Nucleophilic Substitution of Methyl 4-(bromomethyl)cyclohexanecarboxylate
[1]
Executive Summary
Methyl 4-(bromomethyl)cyclohexanecarboxylate is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of tranexamic acid analogs and peptidomimetics.[1] Its structure features two distinct reactive centers: a primary alkyl bromide (electrophile for
This guide details the protocol for performing chemoselective nucleophilic substitution at the bromomethyl site while preserving the ester functionality. The primary challenge addressed here is preventing ester hydrolysis (saponification) or amidation during the substitution process.[1]
Chemical Properties & Strategic Analysis
Molecule Specifications
| Property | Specification |
| IUPAC Name | Methyl 4-(bromomethyl)cyclohexane-1-carboxylate |
| CAS Number | 54796-47-3 (trans-isomer) / Mixed |
| Molecular Weight | 235.12 g/mol |
| Reactive Center 1 | |
| Reactive Center 2 | |
| Stereochemistry | Typically supplied as trans (diequatorial) or cis/trans mixture.[1][2][3] The trans isomer is thermodynamically more stable and often biologically preferred. |
Reaction Mechanism & Risks
The substitution proceeds via a classical
-
The Trap (Side Reaction): Strong bases (e.g.,
, ) or hard nucleophiles (primary amines) can attack the ester carbonyl, leading to hydrolysis or amide formation.[1] -
The Solution: Use dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity, allowing the use of weaker, non-hydrolytic bases (e.g.,
, ).[1]
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol based on the desired nucleophile.
Figure 1: Decision matrix for nucleophilic substitution, highlighting the preferred pathways to avoid ester degradation.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(azidomethyl)cyclohexanecarboxylate
Target: Introduction of a nitrogen source without affecting the ester.[1] The azide can be subsequently reduced to the amine via Staudinger reduction or Hydrogenation.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv)[1] -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO[1]
-
Catalyst: Sodium Iodide (
) (0.1 equiv) - Optional Finkelstein catalyst[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.35 g) in anhydrous DMF (20 mL).
-
Activation (Optional): Add NaI (1 mmol, 150 mg). Stir for 15 minutes at room temperature. Note: This generates the more reactive alkyl iodide in situ.[1]
-
Nucleophile Addition: Carefully add
(15 mmol, 0.975 g) in a single portion. Caution: Azides are potentially explosive.[1] Do not use halogenated solvents (DCM) with azides. -
Reaction: Heat the mixture to
under an inert atmosphere ( or Ar) for 4–6 hours. -
Monitoring: Check progress via TLC (Mobile phase: 10% EtOAc in Hexanes). Stain with
(azides are not UV active).[1] Look for the disappearance of the starting bromide ( ) and appearance of the azide ( ).[1] -
Workup:
Protocol B: Thioether/Ether Formation (Soft Nucleophiles)
Target: Introduction of sulfur or oxygen linkers.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Thiol (R-SH) or Phenol (Ar-OH) (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or Acetone[1]
Step-by-Step Procedure:
-
Deprotonation: In a reaction vial, suspend
(20 mmol) in MeCN (30 mL). Add the Thiol/Phenol (11 mmol) and stir at room temperature for 30 minutes to generate the thiolate/phenoxide anion. -
Addition: Add the bromide substrate (10 mmol) dropwise as a solution in MeCN.
-
Reaction: Heat to reflux (
for MeCN) for 8–12 hours.-
Note:
is mild enough to prevent ester hydrolysis in aprotic solvents.[1]
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Purify via flash column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ester Hydrolysis | Presence of water; Base too strong.[1] | Ensure anhydrous solvents.[1][3] Switch from hydroxide bases ( |
| Slow Reaction | Poor nucleophilicity; Steric hindrance.[1] | Add 10 mol% KI or TBAI (Tetrabutylammonium iodide) to catalyze via the Finkelstein mechanism.[1] Increase temp to |
| Elimination Product | Base is too bulky/strong (E2 mechanism). | Avoid tert-butoxide bases.[1] Ensure the nucleophile is not acting as a base.[1] |
| Transesterification | Use of alcoholic solvents (MeOH/EtOH).[1] | Strictly avoid alcohols. Use DMF, MeCN, or THF.[1] |
Finkelstein Catalysis Mechanism
The addition of Iodide (
- (Equilibrium favors Iodide in acetone/MeCN).
- (Fast irreversible step). Result: The reaction proceeds faster because the alkyl iodide is a superior electrophile compared to the bromide.[1]
References
-
BenchChem. (2025).[1][3] Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid. Retrieved from [1]
-
Google Patents. (2021).[1] WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.[1] Retrieved from
-
MDPI. (2012).[1] Synthesis and Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Retrieved from [1]
-
KPU Pressbooks. Nucleophilic Substitution Reactions Overview. Retrieved from [1]
-
Chemistry LibreTexts. (2022).[1] 8.8: Nucleophilic substitution in the Lab. Retrieved from [1]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-(bromomethyl)cyclohexanecarboxylate
Introduction
Methyl 4-(bromomethyl)cyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a cyclohexane scaffold with a reactive bromomethyl group and a modifiable methyl ester, allows for a diverse range of chemical transformations. This guide provides detailed application notes and robust protocols for the synthesis of various derivatives, empowering researchers, scientists, and drug development professionals to leverage this compound's full potential in their synthetic endeavors. The strategic derivatization of this molecule can lead to the generation of novel chemical entities with tailored biological activities or material properties. This document will explore key synthetic pathways, including nucleophilic substitution at the bromomethyl position and transformations of the ester functionality, providing both the practical "how" and the critical "why" behind each experimental step.
Core Synthetic Strategies
The synthetic utility of this compound stems from two primary reactive sites: the electrophilic carbon of the bromomethyl group and the carbonyl carbon of the methyl ester. These sites can be targeted independently or sequentially to afford a wide array of derivatives.
Figure 1: Key synthetic pathways for derivatizing this compound.
Part 1: Derivatization via Nucleophilic Substitution at the Bromomethyl Group
The primary alkyl bromide functionality of the bromomethyl group is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, leading to the formation of ethers, amines, thioethers, nitriles, and new carbon-carbon bonds. The choice of solvent and reaction temperature is critical to ensure efficient substitution while minimizing potential side reactions such as elimination.
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide. In this protocol, the alkoxide is generated in situ from the corresponding alcohol using a strong base like sodium hydride.
Protocol 1: Synthesis of Methyl 4-((methoxymethyl)methyl)cyclohexanecarboxylate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methanol (1.5 eq.) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq.) in anhydrous THF to the freshly prepared sodium methoxide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.
| Reactant | Product | Typical Yield |
| Methanol | Methyl 4-((methoxymethyl)methyl)cyclohexanecarboxylate | 85-95% |
| Ethanol | Methyl 4-((ethoxymethyl)methyl)cyclohexanecarboxylate | 80-90% |
| Phenol | Methyl 4-((phenoxymethyl)methyl)cyclohexanecarboxylate | 75-85% |
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the alcohol to form the nucleophilic alkoxide without competing in the substitution reaction. Anhydrous conditions are essential as water would protonate the alkoxide and quench the reaction. THF is a suitable aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction.
Synthesis of Amines
Primary and secondary amines can be synthesized through the direct alkylation of ammonia or a primary/secondary amine with the alkyl bromide. To avoid over-alkylation, it is often advantageous to use a large excess of the amine nucleophile. An alternative, cleaner method for primary amines is the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis.
Protocol 2: Synthesis of Methyl 4-((aminomethyl)methyl)cyclohexanecarboxylate via Gabriel Synthesis
-
Alkylation: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq.). Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Isolation of Phthalimide Intermediate: Cool the reaction mixture to room temperature and pour it into ice-water. The phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture, and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with a cold, concentrated NaOH solution and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the primary amine.
| Nucleophile | Product | Typical Yield |
| Potassium Phthalimide | Methyl 4-((aminomethyl)methyl)cyclohexanecarboxylate | 70-85% |
| Diethylamine | Methyl 4-(((diethylamino)methyl)methyl)cyclohexanecarboxylate | 65-80% |
Causality: The Gabriel synthesis is a superior method for primary amines as it prevents the over-alkylation that can occur with direct amination using ammonia. DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction. Hydrazinolysis is an efficient way to cleave the phthalimide group to release the primary amine.
Synthesis of Thioethers
Thioethers are readily prepared by the reaction of the alkyl bromide with a thiol in the presence of a base. Thiols are excellent nucleophiles, and the reactions are often rapid and high-yielding.
Protocol 3: Synthesis of Methyl 4-(((phenylthio)methyl)methyl)cyclohexanecarboxylate
-
Reagent Preparation: In a round-bottom flask, dissolve thiophenol (1.1 eq.) in ethanol. Add a solution of sodium hydroxide (1.2 eq.) in water and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq.) in ethanol to the thiophenolate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the thioether.
| Nucleophile | Product | Typical Yield |
| Thiophenol | Methyl 4-(((phenylthio)methyl)methyl)cyclohexanecarboxylate | 90-98% |
| Ethanethiol | Methyl 4-(((ethylthio)methyl)methyl)cyclohexanecarboxylate | 88-95% |
Causality: Thiols are more acidic than alcohols, so a milder base like NaOH is sufficient to generate the highly nucleophilic thiolate anion. The reaction is typically fast due to the high nucleophilicity of sulfur.
Synthesis of Nitriles
The introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, is achieved by reacting the alkyl bromide with a cyanide salt.
Protocol 4: Synthesis of Methyl 4-(cyanomethyl)cyclohexanecarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Cyanation: Add sodium cyanide (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile by column chromatography.
| Nucleophile | Product | Typical Yield |
| Sodium Cyanide | Methyl 4-(cyanomethyl)cyclohexanecarboxylate | 80-90% |
Causality: DMSO is an excellent solvent for SN2 reactions involving anionic nucleophiles as it effectively solvates the cation, leaving the anion more "naked" and nucleophilic.
Part 2: Derivatization via Ester Modification
The methyl ester group provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, reduced to an alcohol, or reacted with organometallic reagents.
Hydrolysis to Carboxylic Acid
Saponification, or base-catalyzed hydrolysis, is an effective method for converting the methyl ester to a carboxylic acid.
Protocol 5: Synthesis of 4-(Bromomethyl)cyclohexanecarboxylic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Saponification: Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Reaction Monitoring: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.
| Product | Typical Yield |
| 4-(Bromomethyl)cyclohexanecarboxylic Acid | >95% |
Causality: The hydrolysis is base-catalyzed, with the hydroxide ion acting as a nucleophile attacking the carbonyl carbon of the ester. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid under the basic conditions.
Amidation
Direct conversion of the ester to an amide (aminolysis) can be achieved by heating the ester with an amine. This reaction is often slow and may require a catalyst for less reactive amines.
Protocol 6: Synthesis of 4-(Bromomethyl)-N-benzylcyclohexanecarboxamide
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.) and benzylamine (2.0 eq.).
-
Aminolysis: Heat the mixture to 100-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dissolve it in ethyl acetate. Wash with 1M HCl to remove excess benzylamine, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by recrystallization or column chromatography.
| Amine | Product | Typical Yield |
| Benzylamine | 4-(Bromomethyl)-N-benzylcyclohexanecarboxamide | 60-75% |
| Piperidine | (4-(Bromomethyl)cyclohexyl)(piperidin-1-yl)methanone | 65-80% |
Causality: The direct aminolysis of esters is a nucleophilic acyl substitution. The reaction is often slow because amines are weaker nucleophiles than hydroxides, and methanol is not an excellent leaving group. Heating is typically required to drive the reaction to completion.
Part 3: Advanced Synthetic Transformations
For more complex molecular architectures, advanced C-C bond-forming reactions can be employed.
Suzuki Cross-Coupling
While challenging for unactivated alkyl bromides, Suzuki cross-coupling reactions can be achieved under specific catalytic conditions to form a new C-C bond between the bromomethyl group and a boronic acid.
Protocol 7: Synthesis of Methyl 4-(benzyl)cyclohexanecarboxylate
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a bulky phosphine like SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Reaction Setup: Add a solution of this compound (1.0 eq.) and phenylboronic acid (1.5 eq.) in a suitable solvent system (e.g., toluene/water).
-
Reaction Execution: Degas the mixture and heat under a nitrogen or argon atmosphere at 80-110 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality: The success of Suzuki couplings with alkyl bromides often relies on the use of specific palladium catalysts and ligands that facilitate the oxidative addition of the Pd(0) to the C-Br bond and prevent β-hydride elimination.
Safety Precautions
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents: Many of the reagents used in these protocols are hazardous. Sodium hydride is highly flammable and reacts violently with water. Cyanide salts are extremely toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. By understanding the fundamental reactivity of its two key functional groups, researchers can strategically design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for exploring the rich chemistry of this important building block.
References
-
PrepChem. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Improved procedure for the synthesis of methyl ethers from alcohols. Retrieved from [Link]
-
Springer. (n.d.). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (n.d.). *Conformation and reactivity. Part VII.
Application Notes and Protocols: Methyl 4-(bromomethyl)cyclohexanecarboxylate as a Versatile Alkylating Agent in Organic Synthesis
Introduction: Unlocking New Chemical Space with a Saturated Scaffolding Reagent
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic introduction of specific molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Methyl 4-(bromomethyl)cyclohexanecarboxylate emerges as a highly valuable and versatile bifunctional reagent. It offers a unique combination of a reactive primary alkyl bromide for nucleophilic substitution and a methyl ester for further synthetic elaboration, all built upon a conformationally distinct cyclohexane core.
This guide provides an in-depth exploration of this compound as an alkylating agent. We will delve into its synthesis, stereochemical considerations, reactivity, and provide detailed, field-proven protocols for its application in the alkylation of various nucleophiles. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Reagent Profile and Stereochemical Considerations
This compound exists as two geometric isomers: cis and trans. The relative orientation of the bromomethyl and methoxycarbonyl groups on the cyclohexane ring significantly influences the molecule's three-dimensional shape and can impact its reactivity and the stereochemical outcome of subsequent reactions.
| Property | Value |
| Molecular Formula | C₉H₁₅BrO₂ |
| Molecular Weight | 235.12 g/mol |
| CAS Number | 1331776-42-1[1] |
| Appearance | (Typically) Colorless to pale yellow liquid or solid |
| Storage | Inert atmosphere, 2-8°C[1] |
The choice between the cis and trans isomer is a critical design element in a synthetic strategy. The trans isomer generally adopts a more stable di-equatorial conformation, minimizing steric hindrance. In contrast, the cis isomer will have one axial and one equatorial substituent, leading to a different spatial presentation of the reactive centers. The stereochemistry of the starting material for the synthesis of this compound will dictate the isomeric composition of the final product.
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is from its corresponding alcohol precursor, methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The Appel reaction is a well-established and efficient method for this transformation, proceeding with inversion of stereochemistry at the carbon bearing the hydroxyl group. This stereospecificity is a key advantage when a particular isomer is desired.
Protocol: Synthesis via the Appel Reaction
This protocol is based on the general principles of the Appel reaction for the conversion of primary alcohols to alkyl bromides.[2][3][4][5]
Reaction Scheme:
A schematic of the Appel reaction for the synthesis of this compound.
Materials:
-
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (cis- or trans-isomer)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 equivalents) and dissolve it in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir the resulting mixture for 15-20 minutes at 0°C.
-
Substrate Addition: Prepare a solution of methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expert Insights:
-
The Appel reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the electrophilic carbon.[3][6] If you start with cis-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, you will obtain trans-methyl 4-(bromomethyl)cyclohexanecarboxylate, and vice versa.
-
Triphenylphosphine oxide is a major byproduct of this reaction and can sometimes co-elute with the product. Careful chromatography is essential for obtaining a pure product.
Application as an Alkylating Agent: Protocols and Mechanistic Considerations
This compound is a primary alkyl bromide and therefore an excellent substrate for Sₙ2 reactions.[7] Its reactivity is generally lower than that of benzylic bromides due to the lack of resonance stabilization of the transition state. However, this can be advantageous in achieving greater selectivity in the presence of more reactive electrophiles.
The following protocols provide a general framework for the alkylation of common nucleophiles. Optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary for specific substrates.
N-Alkylation of Amines and Heterocycles
The introduction of the 4-(methoxycarbonyl)cyclohexylmethyl moiety onto a nitrogen atom is a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacokinetic properties.
General Protocol for N-Alkylation:
Workflow for the N-alkylation of amines and heterocycles.
Materials:
-
Amine or nitrogen-containing heterocycle (e.g., indole, pyrazole)
-
This compound (cis or trans)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), tetrahydrofuran (THF))
Procedure:
-
To a solution of the amine or heterocycle (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Add a solution of this compound (1.1-1.2 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the amine or the N-H of the heterocycle, generating the nucleophilic species. The choice of base depends on the pKa of the N-H bond. For less acidic amines, a stronger base like sodium hydride (NaH) might be necessary, though this should be handled with care. Common approaches to the synthesis of N-alkylindole derivatives typically require a two-step protocol involving the formation of an active indole anion by a stoichiometric amount of a strong base, followed by the reaction with the alkylating agent.[8]
-
Solvent: Polar aprotic solvents like DMF and CH₃CN are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.
O-Alkylation of Phenols and Carboxylic Acids
The ether and ester linkages formed through O-alkylation are prevalent in many biologically active molecules and materials.
General Protocol for O-Alkylation of Phenols:
Materials:
-
Phenol derivative
-
This compound (cis or trans)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., acetone, DMF, CH₃CN)
Procedure:
-
To a solution of the phenol (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Expert Insights:
-
The alkylation of phenols can sometimes lead to a mixture of O- and C-alkylated products. The choice of solvent and counter-ion can influence this selectivity. Generally, polar aprotic solvents favor O-alkylation.
General Protocol for O-Alkylation of Carboxylic Acids:
Materials:
-
Carboxylic acid
-
This compound (cis or trans)
-
Base (e.g., cesium carbonate (Cs₂CO₃), DBU)
-
Solvent (e.g., DMF, CH₃CN)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents).
-
Stir for 10-15 minutes to form the carboxylate salt.
-
Add this compound (1.1 equivalents).
-
Stir at room temperature or heat gently (40-60°C) until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up as described for N-alkylation.
-
Purify by column chromatography.
S-Alkylation of Thiols
The formation of thioethers is an important transformation in organic synthesis, with applications in pharmaceuticals and materials.
General Protocol for S-Alkylation of Thiols:
Materials:
-
Thiol (e.g., thiophenol)
-
This compound (cis or trans)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))
-
Solvent (e.g., ethanol, DMF, THF)
Procedure:
-
To a solution of the thiol (1.0 equivalent) in the chosen solvent, add the base (1.1 equivalents).
-
Stir for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 equivalents).
-
Stir at room temperature or warm slightly until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up.
-
Purify by column chromatography.
Trustworthiness and Self-Validation:
For all the protocols described above, the progress of the reaction should be carefully monitored by an appropriate analytical technique such as TLC or LC-MS. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Materials Science
The 4-(methoxycarbonyl)cyclohexylmethyl moiety is a valuable building block for several reasons:
-
Scaffold Hopping and SAR Exploration: The non-aromatic, conformationally restricted cyclohexane ring serves as an excellent scaffold for exploring structure-activity relationships (SAR). It can act as a bioisostere for a phenyl ring, offering a different vector for substituent placement and improved metabolic stability.
-
Modulation of Physicochemical Properties: The introduction of this group can increase the sp³ character of a molecule, which is often correlated with improved solubility, reduced toxicity, and better overall drug-like properties. The methoxy group is prevalent in many approved drugs and can favorably influence ligand-target binding and ADME parameters.[9]
-
Linker Technology: The bifunctional nature of the reagent allows it to be used as a linker in the synthesis of more complex molecules, such as PROTACs or antibody-drug conjugates, where the ester can be hydrolyzed to a carboxylic acid for further conjugation.
-
Polymer and Materials Science: The ester functionality can be polymerized or incorporated into larger macromolecular structures, while the alkylated substituent can introduce specific functionalities.
Conclusion
This compound is a powerful and versatile alkylating agent that provides access to a wide range of novel chemical entities. Its unique combination of a reactive primary alkyl bromide, a modifiable ester group, and a saturated cyclic core makes it an attractive tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and insights provided in this guide are intended to facilitate the effective and strategic use of this reagent, enabling the exploration of new chemical space and the development of innovative molecules with tailored properties.
References
-
PubChem. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Available from: [Link]
-
Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Available from: [Link]
-
Chem LibreTexts. Appel Reaction. Available from: [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. Available from: [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
J&K Scientific LLC. Appel Reaction. Available from: [Link]
-
PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]
-
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
-
ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]
-
IRIS. Acid catalyzed alkylation of phenols with cyclohexene. Available from: [Link]
- Google Patents. US6972336B2 - N-alkylation of indole derivatives.
-
ResearchGate. Antitumor activity of the synthesized compounds 1, 4-8. Available from: [Link]
-
PubMed Central. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Available from: [Link]
-
RSC Publishing. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Available from: [Link]
-
ResearchGate. Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. Available from: [Link]
-
Amazon S3. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor-Acceptor Complexes Formed between Two Reactants. Available from: [Link]
-
YouTube. SN2 reaction in cyclohexane derivative. Available from: [Link]
-
PubMed Central. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Available from: [Link]
- Google Patents. US2841623A - Process for the alkylation of phenols.
-
RSC Publishing. C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Available from: [Link]
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. Available from: [Link]
-
ACS Publications. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]
-
DSpace@MIT. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available from: [Link]
- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
-
ResearchGate. Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Available from: [Link]
-
Frontiers. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available from: [Link]
-
OSTI.GOV. Alkylation of phenol by alcohols in the presence of aluminum phenolate. Available from: [Link]
-
PubMed Central. Anti‐Inflammatory, Antioxidant, Molecular Docking and Pharmacokinetics Properties of Cycloeucalenone Isolated From Musa × paradisiaca L. Fruit Peels. Available from: [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Available from: [Link]
-
ResearchGate. trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Available from: [Link]
-
PubMed Central. Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Available from: [Link]
-
Quora. What is the product of cyclohexyl bromide + methanol? Is the reaction SN1 or SN2?. Available from: [Link]
Sources
- 1. 1331776-42-1|this compound|BLD Pharm [bldpharm.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
Application Note: Strategic Protection of Cyclohexanecarboxylic Acids
Overcoming Steric and Conformational Challenges in Drug Discovery
Abstract & Strategic Context
Cyclohexanecarboxylic acids represent a unique challenge in organic synthesis compared to their linear aliphatic or aromatic counterparts. Their reactivity is governed by the chair conformation of the cyclohexane ring. A carboxyl group in an axial position suffers from significant 1,3-diaxial steric strain, making it nucleophilically sluggish and difficult to protect using standard Fischer esterification conditions. Conversely, equatorial isomers are more reactive but prone to epimerization if the
This guide provides high-reliability protocols for installing and removing protecting groups (PGs) on cyclohexanecarboxylic acids, specifically addressing:
-
Steric Hindrance: Overcoming the low reactivity of 1-substituted or axial carboxylic acids.
-
Orthogonality: Strategies for multi-step synthesis where acid stability is required.
-
Conformational Locking: Using bulky esters to freeze ring conformations.
Decision Matrix: Selecting the Right Strategy
Before beginning experimental work, assess the substrate using the following logic flow to prevent yield loss or epimerization.
Figure 1: Strategic decision tree for selecting protecting groups based on substrate sterics and stability profiles.
Detailed Experimental Protocols
Protocol A: The "Gas-Driven" t-Butyl Esterification
Best For: Highly hindered acids (e.g., 1-methylcyclohexanecarboxylic acid), axial isomers, and acid-sensitive substrates.
Mechanism: This method utilizes Di-tert-butyl dicarbonate (
Reagents:
-
Substrate (1.0 equiv)
- (2.0 equiv)
-
DMAP (0.1 – 0.3 equiv)
-
t-Butanol (1.5 equiv - Optional, accelerates reaction via transesterification)
-
Solvent: Aprotic (THF,
, or Toluene)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (or nitrogen inlet). Note: Gas evolution will occur; do not seal the system completely.
-
Dissolution: Dissolve the carboxylic acid (10 mmol) in anhydrous THF (30 mL).
-
Activation: Add
(20 mmol) in one portion. -
Catalysis: Add DMAP (1.0 mmol) slowly.
-
Observation: Immediate effervescence (
) indicates the formation of the reactive mixed anhydride intermediate.
-
-
Incubation: Stir at room temperature for 4–12 hours.
-
Optimization: For extremely hindered axial acids, heat to 40°C or add 1.5 equiv of t-BuOH to act as the nucleophile (intercepting the acyl-pyridinium species).
-
-
Workup: Quench with saturated
solution. Extract with EtOAc (3x). Wash organics with 1N HCl (to remove DMAP) and Brine. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Self-Validation:
-
TLC: The product will be significantly less polar than the acid.
-
NMR: Look for the characteristic singlet (9H) at
ppm.
Protocol B: The "Cesium Effect" Alkylation (Benzyl/Allyl Esters)
Best For: Orthogonal protection where acid stability is needed. The "Cesium Effect" utilizes the large ionic radius of
Reagents:
-
Substrate (1.0 equiv)
- (1.5 equiv)
-
Alkyl Halide: Benzyl bromide (BnBr) or Allyl bromide (AllBr) (1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP
Step-by-Step Procedure:
-
Solubilization: Dissolve carboxylic acid (10 mmol) in DMF (20 mL).
-
Deprotonation: Add
(15 mmol). Stir for 30 minutes at RT. The mixture will be a suspension. -
Alkylation: Add Benzyl bromide (12 mmol) dropwise.
-
Caution: Benzyl bromide is a lachrymator. Handle in a fume hood.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Note: Even axial acids react efficiently due to the high reactivity of the naked anion.
-
-
Workup: Pour into water (100 mL) to dissolve cesium salts. Extract with
or EtOAc.-
Critical Step: Wash the organic layer thoroughly with water (3x) and LiCl solution to remove residual DMF, which can interfere with chromatography.
-
Protocol C: Orthogonal Deprotection Strategies
1. Allyl Ester Cleavage (Pd-Catalyzed) Allyl esters are cleaved under neutral conditions, making them ideal for substrates sensitive to both acid and base.
-
Catalyst:
(1-5 mol%) -
Scavenger: Morpholine or Pyrrolidine (2.0 equiv)
-
Solvent: THF or
-
Protocol: Dissolve ester in dry THF. Add scavenger, then catalyst. Stir 1h under Argon. The scavenger intercepts the
-allyl palladium complex, regenerating the acid [4].
2. t-Butyl Ester Cleavage (Acidolytic)
-
Reagent: TFA/DCM (1:1 ratio) or 4N HCl in Dioxane.
-
Protocol: Stir at 0°C to RT. Monitor by disappearance of the t-Bu singlet.
-
Scavenger: If the molecule contains electron-rich aromatics (e.g., Indole), add triethylsilane (TES) to scavenge the t-butyl cation and prevent ring alkylation.
Comparative Data: Axial vs. Equatorial Reactivity[5][6][7]
The following table summarizes the relative reactivity rates (
| Condition | Equatorial Isomer ( | Axial Isomer ( | Notes |
| Fischer Esterification (MeOH/HCl) | 100 | ~1–5 | Axial isomer fails or requires extreme reflux times due to steric approach hindrance. |
| Diazomethane (Methylation) | 100 | 100 | Non-steric dependent; limited by safety/scale. |
| 100 | 85 | Recommended. Mechanism is less sensitive to approach sterics due to mixed anhydride formation. | |
| 100 | 90 | Recommended. Naked anion is highly reactive regardless of steric environment. |
Expert Insights & Troubleshooting
The "Axial Attack" Problem: In cyclohexanes, an axial carboxylic acid is shielded by the C3 and C5 axial hydrogens. Standard nucleophilic acyl substitutions (like acid chloride formation followed by alcohol attack) often stall.
-
Solution: Use the
method (Protocol B) . Instead of a nucleophile attacking the crowded carbonyl, the carboxylate oxygen (which is further from the ring) acts as the nucleophile attacking the alkyl halide. This bypasses the steric penalty at the carbonyl carbon.
Epimerization Risks:
If your cyclohexanecarboxylic acid has an
-
Solution: Use t-Butyl esters . Acidic cleavage (TFA) proceeds via an E1-like mechanism (cation release) that does not touch the chiral
-proton, preserving stereochemistry.
Mechanistic Visualization
The following diagram illustrates the pathway for the
Figure 2: The Cesium Effect allows the carboxylate oxygen to act as a nucleophile remote from the sterically crowded ring carbon.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols.[4] J. Org.[4][5][6][7][8] Chem.2000 , 65, 6368–6380. [Link]
-
Dijkink, J.; Cintrat, J. C. Cesium Carbonate Promoted O-Alkylation of Acids: A mild and efficient method. Synthetic Communications2000 , 30, 2861–2866. [Link]
-
Belzner, J.; Coon, H.; Foxman, B. M. Palladium-Catalyzed Cleavage of Allyl Esters. J. Org. Chem.1997 , 62, 2674. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Utilizing Cycloalkane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][4]
Cycloalkane-based linkers, such as those incorporating piperidine, piperazine, or cyclohexane rings, have gained significant traction in PROTAC design.[2][5] These cyclic moieties impart a degree of rigidity to the linker, which can be advantageous for several reasons. A more constrained linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing its potency and selectivity.[3] Furthermore, the incorporation of saturated heterocycles like piperazine can improve the solubility and other drug-like properties of the final PROTAC molecule.[5][6]
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of PROTACs featuring cycloalkane linkers. We will delve into the synthesis of bifunctional cycloalkane building blocks, their conjugation to common E3 ligase ligands (Cereblon and VHL), and the final coupling to a POI ligand. The protocols provided herein are designed to be a practical resource for researchers in the field of targeted protein degradation.
Visualizing the PROTAC Synthesis Workflow
The overall synthetic strategy for a PROTAC with a cycloalkane linker can be visualized as a modular process, beginning with the synthesis of the individual components, followed by their sequential assembly.
Caption: General workflow for the synthesis of a PROTAC with a cycloalkane linker.
Part 1: Synthesis of Bifunctional Cycloalkane Linkers
A crucial first step is the preparation of the cycloalkane linker with orthogonal functional groups, allowing for sequential coupling to the E3 ligase and POI ligands. Below are representative protocols for the synthesis of piperidine- and cyclohexane-based linkers.
Protocol 1.1: Synthesis of a Boc-Protected Piperidine-Based Linker with a Carboxylic Acid Handle
This protocol describes the synthesis of a common piperidine-based linker, where one nitrogen is Boc-protected and the other end is functionalized with a carboxylic acid, ready for amide coupling.
Reaction Scheme:
Caption: Synthesis of a bifunctional piperidine linker.
Step-by-Step Protocol:
-
Alkylation:
-
To a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ester intermediate.
-
-
Saponification:
-
Dissolve the ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the saponification is complete, acidify the reaction mixture to pH ~3-4 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid linker.
-
Part 2: Coupling of the Cycloalkane Linker to the E3 Ligase Ligand
With the bifunctional linker in hand, the next step is to conjugate it to the E3 ligase ligand. The choice of coupling chemistry will depend on the functional groups present on both the linker and the E3 ligase ligand. Amide bond formation is a common and robust method.
Protocol 2.1: Amide Coupling of a Piperidine Linker to a Pomalidomide-Derived CRBN Ligand
This protocol details the coupling of the previously synthesized piperidine-carboxylic acid linker to an amine-functionalized pomalidomide derivative.
Reaction Scheme:
Caption: Amide coupling of a piperidine linker to a CRBN ligand.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine-carboxylic acid linker (1.0 eq) and the amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in a small amount of anhydrous DMF.
-
-
Coupling Reaction:
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure linker-pomalidomide conjugate.
-
Part 3: Final PROTAC Assembly: Coupling to the POI Ligand
The final step in the synthesis is the conjugation of the POI ligand to the linker-E3 ligase ligand construct. This typically involves deprotection of the linker's remaining functional group, followed by another coupling reaction.
Protocol 3.1: Boc Deprotection and Amide Coupling to a POI Ligand
This protocol describes the deprotection of the Boc group from the piperidine linker, followed by a final amide coupling to a POI ligand bearing a carboxylic acid.
Reaction Scheme:
Caption: Final assembly of the PROTAC molecule.
Step-by-Step Protocol:
-
Boc Deprotection:
-
Dissolve the Boc-protected linker-pomalidomide conjugate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (4 M, excess) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid. The resulting amine salt is often used directly in the next step.
-
-
Final Amide Coupling:
-
Dissolve the deprotected amine-linker-pomalidomide salt (1.0 eq) and the POI ligand with a carboxylic acid handle (POI-COOH, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (4.0-5.0 eq, to neutralize the amine salt and facilitate the coupling).
-
Add HATU (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Final Purification and Characterization:
-
Perform an aqueous work-up as described in Protocol 2.1.
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).
-
Characterize the final product thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its identity and purity.
-
Data Presentation: Physicochemical Properties of Cycloalkane Linkers
The choice of cycloalkane linker can significantly impact the physicochemical properties of the final PROTAC. The following table provides a general comparison of common cycloalkane linkers.
| Linker Type | Key Characteristics | Impact on PROTAC Properties | Synthetic Accessibility |
| Piperidine | Rigid, non-planar | - Can improve conformational stability- May enhance solubility depending on substitution | Good |
| Piperazine | Rigid, two basic nitrogens | - Can significantly improve aqueous solubility upon protonation[5][6]- Offers multiple points for derivatization | Good |
| Cyclohexane | Rigid, hydrophobic | - Increases lipophilicity- Can improve metabolic stability | Excellent |
Conclusion and Future Perspectives
The modular and step-by-step synthesis of PROTACs utilizing cycloalkane linkers offers a robust platform for the development of novel targeted protein degraders. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of these complex molecules. By carefully selecting the cycloalkane core and the appropriate coupling chemistries, researchers can fine-tune the properties of their PROTACs to achieve optimal degradation efficacy and drug-like characteristics. As the field of targeted protein degradation continues to evolve, the development of novel and more sophisticated cycloalkane-based linkers will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.
References
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing). (URL not available)
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, (2022). [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC, (2022). [Link]
- Application Notes and Protocols: Synthesis and Evaluation of a CRBN-Based PROTAC Utilizing a Cyclohexane-PEG1 Linker - Benchchem. (URL not available)
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Gapon, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 23-44. [Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC, (2023). [Link]
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide - SciSpace. (URL not available)
-
Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. [Link]
- Design and synthesis of PROTACs against CypA. (A) Catalytic cycle of...
- A Comparative Guide to Bifunctional Linkers in Targeted Protein Degrad
- step-by-step guide for synthesizing a PROTAC with a pre-made linker - Benchchem. (URL not available)
- Development and Characterization of a Noncovalent Stimulator of Interferon Genes Proteolysis‐Targeting Chimeras - ResearchG
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3)
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs)
-
Bifunctional Peptide Nanofibrils for Targeted Protein Degradation. PubMed, (2024). [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC, (2022). [Link]
- (A) Targeted protein degradation using bifunctional small molecules....
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (2023). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications, (2022). [Link]
-
Novel approaches for the rational design of PROTAC linkers. ResearchGate, (2020). [Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed, (2023). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of Peptides with Methyl 4-(bromomethyl)cyclohexanecarboxylate for Enhanced Therapeutic Potential
Introduction: The Imperative for Peptide Modification in Modern Drug Discovery
Peptides have emerged as highly selective and potent therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their inherent biocompatibility and ability to target specific protein-protein interactions offer significant advantages in treating a wide range of diseases, from metabolic disorders to oncology.[1][2] However, the therapeutic application of native peptides is often hampered by their poor pharmacokinetic profiles, including low in vivo stability and rapid renal clearance.[2][3][4] To overcome these limitations, chemical modification of peptides is a critical strategy to enhance their drug-like properties.[4][5] This application note provides a detailed guide to the functionalization of peptides with Methyl 4-(bromomethyl)cyclohexanecarboxylate, a versatile reagent for introducing a bulky, lipophilic cyclohexanecarboxylate moiety. This modification can significantly improve a peptide's metabolic stability, cell permeability, and overall therapeutic efficacy.
The strategic addition of this cycloaliphatic group can influence the peptide's conformation, potentially locking it into a bioactive state, and increase its hydrophobicity, which can enhance its interaction with biological membranes and reduce enzymatic degradation.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful modification to advance their peptide-based drug discovery programs.[1]
Chemical Principles and Strategic Considerations
The functionalization of peptides with this compound proceeds via an alkylation reaction, a cornerstone of bioconjugation chemistry.[8] The electrophilic benzylic-like bromide of the reagent readily reacts with nucleophilic residues on the peptide chain. The primary targets for this modification are the thiol group of cysteine and the α-amino group at the N-terminus, due to their high nucleophilicity.[9][10][11]
Reaction Mechanism: A Tale of Two Nucleophiles
The core of this functionalization strategy lies in a nucleophilic substitution reaction (SN2). The electron-rich nucleophile on the peptide attacks the electron-deficient carbon atom attached to the bromine atom in this compound, displacing the bromide ion and forming a stable carbon-sulfur or carbon-nitrogen bond.
Diagram 1: General Reaction Scheme
Caption: General workflow of peptide functionalization.
Controlling Selectivity: N-Terminus vs. Cysteine
Achieving site-selective modification is paramount in peptide chemistry to ensure a homogeneous product with consistent biological activity.[8][12] The selectivity of the alkylation reaction can be controlled by carefully manipulating the reaction conditions, primarily the pH.
-
Cysteine Alkylation: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).[10][11][13] To favor cysteine modification, the reaction is typically performed at a pH slightly below neutral (pH 6.5-7.5).[9][10] At this pH, a significant portion of the cysteine residues will be in the highly reactive thiolate form, while the N-terminal α-amino group (pKa ~8.0-9.0) remains largely protonated and thus less nucleophilic.
-
N-Terminal Alkylation: To target the N-terminal α-amino group, the reaction is generally carried out at a slightly more basic pH (pH 8.0-9.0).[14] Under these conditions, the N-terminus is deprotonated and becomes a stronger nucleophile. While cysteine will still react, if the peptide sequence allows, selective N-terminal modification can be achieved in the absence of cysteine or by using protecting groups for the cysteine thiol. Reductive alkylation is another strategy for selective N-terminal modification.[15]
Diagram 2: pH Control for Selective Alkylation
Caption: pH dictates the site of peptide modification.
Experimental Protocols
The following protocols provide a starting point for the functionalization of peptides with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific peptide sequences.
Protocol 1: Selective Alkylation of Cysteine Residues
This protocol is designed to favor the modification of cysteine residues within a peptide sequence.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium phosphate buffer, pH 7.0
-
Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)[16]
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS and MS/MS
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like ACN or DMF can be added (up to 20% v/v).[16]
-
Reagent Preparation: Prepare a stock solution of this compound in ACN or DMF at a concentration of 10-50 mM.
-
Alkylation Reaction: To the peptide solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal stoichiometry should be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by LC-MS at regular intervals.
-
Quenching: Once the desired level of modification is achieved, quench the reaction by adding a 10-fold molar excess of the quenching solution (β-mercaptoethanol or DTT) to consume any unreacted alkylating reagent.
-
Purification: Purify the modified peptide from the reaction mixture using preparative RP-HPLC.[17]
-
Characterization: Confirm the identity and purity of the functionalized peptide using analytical RP-HPLC and mass spectrometry (MS and MS/MS) to verify the mass of the modified peptide and identify the site of modification.[18][19][20]
Protocol 2: Selective N-Terminal Alkylation
This protocol is tailored for the modification of the N-terminal α-amino group. It is most effective for peptides lacking cysteine residues or where cysteine residues are protected.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Reaction Buffer: 0.1 M Sodium borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS and MS/MS
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in ACN or DMF at a concentration of 10-50 mM.
-
Alkylation Reaction: Add a 1.5 to 5-fold molar excess of the alkylating reagent to the peptide solution.
-
Incubation: Incubate the reaction at room temperature for 4-8 hours, monitoring the progress by LC-MS.
-
Quenching: Terminate the reaction by adding a 10-fold molar excess of the quenching solution.
-
Purification: Purify the N-terminally modified peptide using preparative RP-HPLC.
-
Characterization: Verify the successful modification and purity of the final product by analytical RP-HPLC and mass spectrometry.[18][19][20]
Analytical Characterization of the Functionalized Peptide
Thorough analytical characterization is crucial to confirm the success of the functionalization and to ensure the quality of the modified peptide.[18][21]
| Analytical Technique | Purpose | Expected Outcome |
| Reversed-Phase HPLC (RP-HPLC) | To assess the purity of the modified peptide and separate it from unreacted starting materials. | A single major peak corresponding to the functionalized peptide with a longer retention time than the unmodified peptide due to increased hydrophobicity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the modified peptide. | The observed mass should correspond to the theoretical mass of the peptide plus the mass of the added moiety (C9H15O2, MW = 155.21 Da). |
| Tandem Mass Spectrometry (MS/MS) | To determine the precise site of modification. | Fragmentation analysis will reveal a mass shift on the specific amino acid residue (N-terminus or Cysteine) that has been alkylated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the modified peptide. | Can be used to confirm the covalent attachment and to study any conformational changes in the peptide upon modification. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction; peptide aggregation. | Increase the reaction time, temperature, or the molar excess of the alkylating reagent. Add a denaturant (e.g., guanidinium chloride) or an organic co-solvent to disrupt aggregation.[22] |
| Multiple Products Observed | Lack of selectivity; reaction with other nucleophilic side chains (e.g., Lys, His). | Optimize the reaction pH to enhance selectivity.[9] For highly sensitive peptides, consider using protecting groups for reactive side chains. |
| No Reaction | Inactive reagent; poor peptide solubility. | Verify the integrity of the this compound. Optimize the solvent system to ensure complete dissolution of the peptide.[16] |
| Difficulty in Purification | Co-elution of modified and unmodified peptides. | Optimize the HPLC gradient to improve the separation. Consider using a different chromatography mode, such as ion-exchange or size-exclusion chromatography.[17] |
Conclusion and Future Perspectives
The functionalization of peptides with this compound offers a robust and effective strategy to enhance their therapeutic properties. By carefully controlling the reaction conditions, researchers can achieve site-selective modification of either cysteine residues or the N-terminus, leading to the generation of novel peptide analogs with improved stability, cell permeability, and biological activity. The protocols and analytical methods outlined in this application note provide a solid foundation for the successful implementation of this valuable modification technique in peptide-based drug discovery and development. Future work in this area may involve exploring the use of this modification in conjunction with other peptide engineering strategies, such as stapling or PEGylation, to further fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.[3]
References
- ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC - NIH. (2010). Vertex AI Search.
-
Proteome-wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics1† | Molecular Omics | Oxford Academic. (n.d.). Oxford Academic. Retrieved from [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). Wiley Online Library. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? - Biotage. (2023). Biotage. Retrieved from [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - PubMed. (2022). PubMed. Retrieved from [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed. (2012). PubMed. Retrieved from [Link]
-
Selective N-terminal modification of peptides and proteins using acyl phosphates | ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]
-
Selective N-terminal functionalization of native peptides and proteins - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis - Gyros Protein Technologies. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025). International Journal of Science and Research Archive. Retrieved from [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. (2024). Open Exploration Publishing. Retrieved from [Link]
-
What is the production process of modified peptides? - Abyntek Biopharma. (2024). Abyntek Biopharma. Retrieved from [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (n.d.). MDPI. Retrieved from [Link]
-
Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group - Princeton University. (2017). Princeton University. Retrieved from [Link]
-
Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.). AAPPTec. Retrieved from [Link]
-
Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (n.d.). The Hong Kong University of Science and Technology. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of multicyclic peptides via CLiPS and oxime ligations - Research Explorer. (n.d.). University of Groningen. Retrieved from [Link]
-
Synthesis, Modification, and Applications of Therapeutic Peptides. (2025). MDPI. Retrieved from [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide | ACS Central Science - ACS Publications. (2024). ACS Publications. Retrieved from [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). GenScript. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025). ResearchGate. Retrieved from [Link]
-
Residue-Specific Peptide Modification: A Chemist's Guide - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
N-Terminal Modifications - JPT Peptide Technologies. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - Semantic Scholar. (2022). Semantic Scholar. Retrieved from [Link]
-
Peptide synthesis troubleshooting : r/OrganicChemistry - Reddit. (2023). Reddit. Retrieved from [Link]
-
Site-Selective δ-C(sp3 )-H Alkylation of Amino Acids and Peptides with Maleimides via a Six-Membered Palladacycle - PubMed. (2018). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Modification, and Applications of Therapeutic Peptides - Creative Peptides [creative-peptides.com]
- 6. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ijsra.net [ijsra.net]
- 20. pepdoopeptides.com [pepdoopeptides.com]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
Application Note: Scalable Synthesis of Methyl 4-(bromomethyl)cyclohexanecarboxylate
Abstract & Strategic Analysis
Methyl 4-(bromomethyl)cyclohexanecarboxylate is a critical bifunctional linker used in the synthesis of pharmaceutical intermediates, particularly for localized drug delivery systems and peptidomimetics. Its structure features a cyclohexane ring with 1,4-substitution, introducing the challenge of cis/trans stereoisomerism.
For scale-up, the trans-isomer (diequatorial) is typically the target due to its thermodynamic stability and defined geometry in structure-activity relationship (SAR) studies. This guide addresses the two primary bottlenecks in scaling this synthesis:
-
Stereocontrol: Ensuring high trans-selectivity starting from commercial cis/trans alcohol mixtures.
-
Bromination Safety: Managing the highly exothermic conversion of the primary alcohol to the bromide while minimizing phosphorus byproducts.
Synthetic Strategy Selection
We evaluate three common routes for the conversion of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to the target bromide:
| Parameter | Route A: PBr₃ (Direct) | Route B: Sulfonate Displacement | Route C: Appel (PPh₃/CBr₄) |
| Step Count | 1 Step | 2 Steps (Mesylation | 1 Step |
| Atom Economy | High | Moderate | Low (Generates Ph₃PO) |
| Scale-up Risk | High (Exotherm, HBr gas) | Low (Standard filtration/wash) | Medium (Solid waste removal) |
| Purification | Distillation/Extraction | Crystallization possible | Difficult chromatography |
| Recommendation | Preferred for <10kg batches | Preferred for >10kg or GMP | Avoid on Scale |
This guide details a hybrid approach: Pre-equilibration of the starting material followed by a controlled PBr₃ bromination, optimized for 100g–1kg pilot batches.
Stereochemical Control & Mechanism
The 1,4-disubstituted cyclohexane system exists as cis (axial-equatorial) and trans (diequatorial) isomers. The trans isomer is thermodynamically favored by approximately 1.5–2.0 kcal/mol.
Isomerization Logic
Since the bromination of the primary
Directive: Do not brominate the mixture. Perform a thermodynamic equilibration (isomerization) first using Sodium Methoxide (NaOMe).
Figure 1: Base-catalyzed equilibration mechanism. The planar enolate allows the ester group to re-orient to the equatorial position.
Detailed Protocols
Phase 1: Thermodynamic Enrichment (Isomerization)
Objective: Convert commercial cis/trans mixture to >95% trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Reagents:
-
Starting Material (SM): Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (Mixture).[1]
-
Solvent: Methanol (anhydrous).
-
Base: Sodium Methoxide (NaOMe), 30% wt solution in MeOH.
Protocol:
-
Charge: Load SM (1.0 equiv) into a reactor inerted with Nitrogen.
-
Dissolve: Add Methanol (5.0 vol relative to SM mass).
-
Catalyst Addition: Add NaOMe solution (0.1 equiv). Note: Stoichiometric base is not required; catalytic amounts drive the equilibrium.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC or H-NMR. Look for the shift of the methoxy proton or the ring proton adjacent to the ester.
-
Target: >95:5 trans:cis ratio.
-
-
Quench: Cool to 20°C. Add Acetic Acid (0.11 equiv) to neutralize the base.
-
Concentration: Remove Methanol under reduced pressure.
-
Workup: Dissolve residue in MTBE, wash with water, dry over MgSO₄, and concentrate.
-
Result: High-purity trans-alcohol ready for bromination.
-
Phase 2: Scale-Up Bromination (PBr₃ Method)
Objective: Convert the alcohol to the bromide while managing the exotherm and HBr evolution.
Safety Critical Process Parameters (CPPs):
-
Temperature: Must be kept <5°C during addition to prevent elimination side reactions or ester cleavage.
-
Gas Evolution: Reaction generates HBr gas. A scrubber containing NaOH solution is mandatory .
Reagents:
-
Substrate: trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (from Phase 1).[1]
-
Reagent: Phosphorus Tribromide (PBr₃) (0.40 equiv). Note: Theoretically 0.33 eq is needed, but slight excess ensures full conversion.
-
Solvent: Dichloromethane (DCM) or Toluene. (DCM is preferred for solubility, Toluene for higher boiling point safety).
Step-by-Step Protocol:
-
Setup:
-
Double-jacketed reactor connected to a caustic scrubber (10% NaOH).
-
Ensure system is strictly anhydrous (moisture reacts violently with PBr₃).
-
-
Solvation: Dissolve Substrate (100 g, 0.58 mol) in DCM (500 mL, 5 vol). Cool to 0°C .
-
Controlled Addition:
-
Add PBr₃ (62.8 g, 0.23 mol) dropwise via addition funnel.
-
Rate Limit: Maintain internal temperature <5°C. The reaction is instantaneous and highly exothermic.
-
-
Reaction:
-
Quench (Critical Step):
-
Separation:
-
Wash Sequence:
-
Wash 1: Saturated NaHCO₃ (remove residual acid).
-
Wash 2: Brine.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: The crude oil is often sufficiently pure (>95%). If not, vacuum distillation is the preferred purification method (bp approx 110-115°C at 2 mmHg).
-
Process Visualization
Reaction Workflow & Decision Tree
This diagram illustrates the critical decision points and flow for the synthesis.
Figure 2: Synthetic workflow emphasizing the critical isomerization checkpoint before the expensive bromination step.
Troubleshooting & Quality Attributes
| Issue | Probable Cause | Corrective Action |
| Low Trans:Cis Ratio | Insufficient reflux time or wet MeOH in Phase 1. | Ensure anhydrous conditions; extend reflux to 6 hours. |
| Yellow/Orange Product | Free Bromine ( | Wash organic layer with 10% |
| Low Yield (PBr₃ step) | Polymerization or elimination to alkene. | Strict temperature control (<5°C) is vital. Do not overheat during concentration. |
| Acidic Odor | Residual HBr. | Ensure thorough NaHCO₃ wash until pH of aqueous layer is 8. |
References
-
ChemicalBook. (2025). Methyl cis-4-hydroxycyclohexanecarboxylate Properties and Suppliers. Retrieved from
-
Organic Chemistry Portal. (n.d.). Appel Reaction Mechanism and Protocols. Retrieved from
-
Byju's. (n.d.). Mechanism of PBr3 Reaction with Alcohols. Retrieved from
-
Master Organic Chemistry. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Retrieved from
-
Bellucci, G., et al. (1972). Bromination of 3-cyclohexene-1-carboxylic acid... Stereochemical results. Tetrahedron. Retrieved from
-
ResearchGate. (2024). Scalable synthesis of tranexamic acid... using early stage isomerization. (Demonstrates thermodynamic preference for trans-cyclohexane derivatives). Retrieved from
Sources
- 1. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 10. chemscene.com [chemscene.com]
Application Note: Reaction Conditions for Coupling with Amines and Phenols
[1][2][3][4][5]
Abstract
The formation of Carbon-Nitrogen (C–N) and Carbon-Oxygen (C–O) bonds is ubiquitous in drug discovery, with over 60% of small-molecule pharmaceuticals containing these linkages. While classical nucleophilic aromatic substitution (
Part 1: Strategic Selection & Mechanism
Success in cross-coupling relies on matching the catalyst system to the substrate's electronic and steric profile.[1] Do not default to a single "standard" condition. Use the decision matrix below to select the optimal methodology.
Method Selection Decision Tree
Figure 1: Strategic decision tree for selecting C–N and C–O coupling methodologies based on substrate availability and project phase.
Part 2: Buchwald-Hartwig Amination (Pd-Catalyzed C–N)[7][8]
This is the gold standard for coupling amines with aryl halides (Cl, Br, I) and sulfonates (OTf). The reaction is driven by the choice of ligand, which must facilitate both oxidative addition (OA) and reductive elimination (RE).
Critical Parameter Selection
| Component | Recommendation | Mechanistic Rationale |
| Pre-catalyst | Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4) | Ensures 1:1 L:Pd ratio; rapid activation at low temp; prevents formation of inactive Pd-dimers common with Pd₂dba₃. |
| Ligand | BrettPhos (Primary Amines)RuPhos (Secondary Amines)tBuXPhos (Amides/Sulfonamides) | Bulky, electron-rich dialkylbiaryl phosphines promote RE and stabilize the LPd(0) species. |
| Base | NaOtBu (Standard)LHMDS (Base-sensitive)Cs₂CO₃ (Weak base) | Strong bases accelerate the transmetallation step. Use weak bases for substrates with esters/nitriles to avoid hydrolysis. |
| Solvent | 1,4-Dioxane, Toluene, tBuOH | Non-polar solvents often give higher yields. tBuOH can assist in proton transfer steps. |
Protocol: General Buchwald-Hartwig Amination
Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Preparation:
-
Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon.
-
-
Charging Solids:
-
Add Pd-Precatalyst (1–2 mol%). Example: BrettPhos Pd G4 (0.01 equiv).
-
Add Aryl Halide (1.0 equiv).
-
Add Solid Amine (1.2 equiv). If amine is liquid, add in step 4.
-
Add Base (1.4 equiv). Example: NaOtBu.
-
-
Inerting:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (Concentration: 0.1 M – 0.2 M) via syringe.
-
If amine is liquid: Add now via microliter syringe.
-
-
Reaction:
-
Heat the block to 80–100 °C .
-
Monitor by LC-MS at 1 hour. Most reactions with G3/G4 catalysts complete within 1–4 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite/Silica to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Part 3: Pd-Catalyzed C–O Coupling (Phenols)
Coupling phenols is kinetically more challenging than amines because the Pd(II)-phenoxide intermediate is less prone to reductive elimination and more prone to
Ligand Strategy for Phenols
-
RockPhos: The premier ligand for sterically hindered phenols or electron-poor aryl halides.
-
tBuXPhos: Excellent general-purpose ligand for phenols.[2]
-
Tol-BINAP: Useful for intramolecular etherification but less active for intermolecular cases.
Protocol: Pd-Catalyzed Etherification
-
Charging:
-
In a glovebox or under Argon flow, combine:
-
Pd(OAc)₂ (2 mol%)
-
RockPhos or tBuXPhos (4 mol%) (Note: 2:1 L:Pd ratio is often preferred here unless using precatalyst).
-
Aryl Halide (1.0 equiv).[3]
-
Phenol (1.2 equiv).
-
K₃PO₄ (2.0 equiv, finely ground).
-
-
-
Solvent:
-
Add Toluene (0.2 M). Toluene is superior to polar solvents for C–O coupling as it destabilizes the ionic Pd-phenoxide resting state, pushing the cycle forward.
-
-
Reaction:
-
Heat to 100 °C for 12–16 hours. (C–O formation is slower than C–N).
-
Part 4: Chan-Lam Coupling (Cu-Catalyzed Oxidative)
This method is ideal for late-stage functionalization where the aryl halide is not available, or mild conditions (RT, open air) are required. It couples Aryl Boronic Acids with Amines/Phenols.
Mechanism & Conditions
Unlike Pd-coupling, this proceeds via a Cu(II)/Cu(III) cycle and requires an oxidant (usually atmospheric
Figure 2: Simplified Chan-Lam catalytic cycle highlighting the oxidative turnover required.
Protocol: Open-Flask Chan-Lam
-
Setup:
-
Use a standard round-bottom flask (no inert gas needed).
-
-
Reagents:
-
Cu(OAc)₂ (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives higher yields, but catalytic (10-20 mol%) works with vigorous stirring in air.
-
Aryl Boronic Acid (2.0 equiv). Excess is needed due to competitive protodeboronation.
-
Nucleophile (Amine/Phenol) (1.0 equiv).
-
Base: Pyridine (2.0 equiv) or TEA.
-
Additives: 4Å Molecular Sieves (Critical to prevent water-induced side reactions).
-
-
Solvent:
-
DCM (Dichloromethane) or MeCN (Acetonitrile).
-
-
Execution:
-
Stir vigorously at Room Temperature open to air (or with an
balloon) for 24 hours. -
Tip: If the reaction turns black/brown, catalyst is active. If it stays blue/green, oxidation/transmetallation may be stalled.
-
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (Pd) | Catalyst poisoning or poor activation. | Switch to G3/G4 precatalyst to bypass activation issues. Ensure solvent is degassed. |
| Dehalogenation (Ar-H) | Use bulkier ligands (BrettPhos , tBuXPhos ) to accelerate Reductive Elimination. | |
| Phenol homocoupling | Oxidation of phenol. | Ensure inert atmosphere.[5] Switch from Cu (oxidative) to Pd (redox neutral). |
| Protodeboronation (Chan-Lam) | Water in solvent. | Add 4Å Molecular Sieves . Add Boronic acid in portions. |
| Insoluble Substrates | Poor solubility limits reaction. | Use tAmylOH or add solubilizing agents. Try Modern Ullmann in DMSO at 100°C. |
References
-
Buchwald-Hartwig Amination Overview
- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Source: ACS Green Chemistry Institute.
-
URL:[Link]
-
Ligand Selection for C-O Coupling
-
Chan-Lam Coupling Mechanism & Protocol
-
Modern Ullmann Conditions
-
Palladium Precatalysts Guide
-
Title: Buchwald-Hartwig Cross-Coupling - Lab Tips and Reagents.[9]
- Source: J&K Scientific.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 3. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
Application Note: Chromatographic Purification of Methyl 4-(bromomethyl)cyclohexanecarboxylate and Its Reaction Products
Executive Summary
Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 101654-20-0) is a critical bifunctional building block in medicinal chemistry, widely used to synthesize linkers for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. Its utility stems from the orthogonal reactivity of the electrophilic bromomethyl group (susceptible to
However, the purification of its reaction products presents two distinct challenges:
-
Stereochemical Resolution: The cyclohexane ring exists as a mixture of cis and trans isomers. The trans-isomer (diequatorial) is often the pharmacologically desired conformer due to its thermodynamic stability and linear vector, necessitating efficient chromatographic resolution from the cis-isomer.
-
Detection Limitations: The lack of a strong UV chromophore in the aliphatic cyclohexane scaffold requires alternative detection strategies (ELSD, RI, or derivatization) during purification.
This guide provides field-proven protocols for isolating
Chemical Context & Separation Logic
The Stereochemical Challenge
The 1,4-disubstitution pattern on the cyclohexane ring leads to two diastereomers:
-
Trans-isomer: Both substituents (bromomethyl and ester) occupy equatorial positions (diequatorial). This conformation minimizes 1,3-diaxial interactions, making it thermodynamically more stable and generally less polar.
-
Cis-isomer: One substituent is axial and the other is equatorial.[1][2] This conformation possesses a larger net dipole moment and higher steric strain, typically resulting in greater retention (higher polarity) on silica gel.
Chromatographic Implication: On normal phase silica, the trans-isomer typically elutes before the cis-isomer.
Reaction Pathways & Impurity Profiles
Common reactions involve nucleophilic attack at the bromomethyl group.
-
Target Product: Methyl 4-(aminomethyl)cyclohexanecarboxylate derivatives (via amine alkylation).
-
Key Impurities:
-
Unreacted Starting Material: Alkyl bromide (Genotoxic potential; must be cleared).
-
Elimination Byproducts: Exocyclic alkenes (formed under basic conditions).
-
Hydrolysis Products: Carboxylic acids (formed if ester is cleaved).
-
Pre-Purification Strategy
Before preparative chromatography, the crude mixture must be conditioned to maximize resolution.
Workup Protocol (Self-Validating Step)
Do not load crude reaction mixtures directly onto the column if basic amines or inorganic salts are present.
-
Quench: Dilute reaction with EtOAc and wash with saturated
(removes acidic byproducts). -
Amine Removal: If the reaction used excess aliphatic amine, wash organic layer with 0.5 M HCl (rapid extraction of unreacted amine into aqueous phase). Note: Ensure your product is not also extracted; if product is basic, skip this or use pH-controlled extraction.
-
Drying: Dry over
, filter, and concentrate.
Visualization & Detection
The cyclohexane scaffold has negligible UV absorbance above 210 nm.
-
TLC Stain: Use KMnO₄ (oxidizes alkenes/alcohols) or Iodine (general organic absorption). The ester carbonyl is weak; do not rely solely on UV 254 nm.
-
Flash Detection: Use ELSD (Evaporative Light Scattering Detector) if available. If using UV, monitor 210-220 nm , but be aware of solvent cutoff interference (avoid acetone/ethyl acetate at low wavelengths if possible).
Detailed Experimental Protocols
Protocol A: Normal Phase Flash Purification (General Isolation)
Objective: Remove unreacted bromide and non-polar impurities from polar products (e.g., secondary amines).
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Modifier: Add 1% Triethylamine (TEA) to both solvents if purifying amine products to suppress peak tailing.
-
-
Gradient:
| Time (CV) | % Solvent B | Description |
| 0–2 | 0–5% | Elution of unreacted alkyl bromide (non-polar). |
| 2–10 | 5–40% | Linear gradient. Elution of trans-product. |
| 10–15 | 40–60% | Elution of cis-product (if present) and polar byproducts. |
| 15–18 | 100% | Column wash (remove polar polymeric residue). |
Validation: Check fractions via TLC (stained with KMnO₄). The alkyl bromide starting material usually has an
Protocol B: High-Resolution Isomer Separation (Cis vs. Trans)
Objective: Separate the diastereomers of the reaction product. Prerequisite: Isolate the product mixture using Protocol A first if the crude is very dirty.
-
Logic: Isomers often have
. Standard gradients are too fast. Use an Isocratic Hold . -
Method Development:
-
Run a TLC in various Hex/EtOAc ratios.
-
Identify the ratio where the product
is exactly 0.25 . -
Use this percentage as the isocratic solvent strength.
-
-
Step-by-Step:
-
Equilibration: Flush column with the determined isocratic solvent (e.g., 15% EtOAc in Hexane) for 3 CV.
-
Loading: Dissolve sample in minimum volume of DCM or toluene. Avoid EtOAc for loading as it causes band broadening.
-
Elution:
-
0–2 CV: Solvent front/Void volume.
-
2–15 CV: Isocratic hold at determined %B.
-
Observation: The trans-isomer (diequatorial) typically elutes first. The cis-isomer (axial/equatorial) elutes second.
-
-
Fraction Collection: Collect small fractions (1/4 tube size) to allow for cutting the mixed overlap region.
-
Protocol C: Reverse Phase (Prep-HPLC) for Polar Derivatives
Objective: Purification of hydrolyzed products (carboxylic acids) or highly polar amine salts.
-
Column: C18 (ODS), 5 µm or 10 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (for acidic products) OR 10mM Ammonium Bicarbonate (pH 10, for basic amines).
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
Start at 5% B to retain polar compounds.
-
Ramp to 95% B over 20 minutes.
-
Note: The trans-isomer is more hydrophobic (larger surface area contact with C18 chains) and may elute after the cis-isomer in Reverse Phase, reversing the Normal Phase order.
-
Workflow Visualization
The following diagrams illustrate the decision-making process and purification logic.
General Purification Workflow
Caption: Logical workflow for selecting the appropriate flash chromatography mode based on TLC screening results.
Isomer Separation Logic (Silica Gel)
Caption: Elution order mechanism on Normal Phase Silica. The diequatorial trans-isomer interacts less strongly with the stationary phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No UV Signal | Lack of chromophore in cyclohexane ring. | Switch to ELSD or Refractive Index (RI) detection. If unavailable, collect fractions blindly based on TLC spots. |
| Peak Tailing | Interaction of amine product with silanols. | Add 1% Triethylamine (TEA) or 1% |
| Co-elution of Isomers | Gradient slope is too steep. | Switch to Protocol B (Isocratic). Lower the solvent strength to keep |
| Product Degradation | Labile bromide on silica (rare but possible). | Use neutral alumina instead of silica, or minimize on-column time. |
References
-
Organic Syntheses. (1973). 1-Methylcyclohexanecarboxylic Acid.[3] Org. Synth. 53, 66. (Demonstrates acid/base extraction workup for cyclohexane carboxylic acids). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Conformations of Disubstituted Cyclohexanes. (Theoretical basis for cis/trans stability and polarity). Retrieved from [Link]
-
MDPI. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. (Detection methods for alkyl halides). Retrieved from [Link]
Sources
Application Notes and Protocols for Monitoring Reaction Progress: A Guide to TLC and LC-MS
Introduction: The Imperative of Real-Time Reaction Analysis
In the landscape of chemical synthesis and drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. Effective monitoring ensures that a reaction proceeds to completion, maximizes yield, minimizes impurity formation, and provides critical data for optimization and scale-up. In-process controls are a cornerstone of quality control in chemical manufacturing, guaranteeing that each step produces a quality intermediate within expected yields.[1] This guide provides an in-depth exploration of two workhorse analytical techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
While both techniques serve the same fundamental purpose, they operate on different principles and offer distinct advantages in terms of speed, cost, sensitivity, and the richness of data they provide. TLC is a rapid, inexpensive, and visually intuitive method, making it ideal for quick qualitative checks at the bench.[2][3] In contrast, LC-MS is a highly sensitive and selective powerhouse, providing quantitative data and molecular weight information, which is indispensable for complex mixtures and rigorous process development in the pharmaceutical industry.[4][5]
This document is structured to provide both the theoretical underpinnings and field-proven protocols for each technique. It is designed for researchers, scientists, and drug development professionals who seek to not only follow a protocol but to understand the causality behind each experimental choice, enabling them to adapt and troubleshoot these methods for their specific synthetic challenges.
Part I: Thin-Layer Chromatography (TLC) — The Chemist's First Line of Inquiry
TLC is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent, like silica gel, coated onto a flat, inert support such as glass or aluminum.[6] The separation principle relies on the differential partitioning of components in a mixture between the polar stationary phase and a less polar mobile phase (the eluent).[7] As the mobile phase ascends the plate via capillary action, non-polar compounds, having weaker interactions with the polar silica gel, travel further up the plate, while polar compounds travel shorter distances. This differential migration results in separation.
The position of a compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8] A high Rf value indicates low polarity, whereas a low Rf value signifies high polarity.[8]
Application Note: Establishing a Robust TLC Method
The utility of TLC is entirely dependent on achieving good separation between the starting material(s), product(s), and any significant byproducts. This is primarily controlled by the choice of the mobile phase.
1. Causality Behind Eluent Selection: The goal is to find a solvent system where the starting material has an Rf of approximately 0.3-0.5.[9][10] This positioning in the lower-to-middle range of the plate provides ample space for less polar products to appear at higher Rf values and more polar byproducts to appear at lower Rf values, ensuring a clear visual representation of the reaction's progress.
-
For Non-polar Compounds: Start with a low-polarity system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). If spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate) incrementally.
-
For Polar Compounds: A more polar system is required. Mixtures of ethyl acetate and methanol, or dichloromethane and methanol, are common starting points.
-
For Acidic/Basic Compounds: Tailing or streaking of spots can occur with acidic or basic analytes. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve spot shape by neutralizing residual acidic or basic sites on the silica gel.[11]
2. The Co-Spot: A Self-Validating Reference: A critical element for unambiguous interpretation is the "co-spot."[12] This is a lane where the reaction mixture is spotted directly on top of the starting material reference spot.[8][9] If the starting material spot in the reaction mixture lane appears to have vanished, the co-spot lane validates this. If the product has a very similar Rf to the starting material, the co-spot will appear as a single, potentially elongated spot, confirming their close proximity. This prevents misinterpretation, which can occur if reaction matrix effects alter the Rf of the starting material.[9]
3. Visualization: Making the Invisible Visible:
-
UV Light: Most commercial TLC plates contain a fluorescent indicator that glows under 254 nm UV light.[6] Compounds that contain a UV chromophore (e.g., aromatic rings) will quench this fluorescence and appear as dark spots.[6]
-
Chemical Stains: For compounds that are not UV-active, chemical stains are essential. The plate is dried and then dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often after gentle heating.[11] Common general-purpose stains include potassium permanganate, ceric ammonium molybdate, and p-anisaldehyde.[11]
Protocol: Real-Time Reaction Monitoring with TLC
This protocol outlines the monitoring of a generic conversion of a starting material (SM) to a product (P).
Materials:
-
TLC plates (e.g., Silica Gel 60 F-254 on aluminum backing).[11]
-
Developing chamber with a lid.
-
Appropriate mobile phase (eluent), pre-determined.
-
Capillary tubes for spotting.[11]
-
Pencil (never an ink pen, as the ink will chromatograph).[8]
-
UV lamp and/or chemical stain.
-
Reference solution of starting material (approx. 1-2 mg/mL in a volatile solvent).
Procedure:
-
Plate Preparation: With a soft pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on the origin: "SM" for the starting material, "Co" for the co-spot, and "Rxn" for the reaction mixture.
-
Initial Spotting (T=0):
-
Using a capillary tube, apply a small spot of the SM reference solution onto the "SM" and "Co" lanes. Spots should be small and concentrated, ideally 1-2 mm in diameter.[9]
-
Take an aliquot of the reaction mixture at time zero. Using a fresh capillary, spot it onto the "Co" (directly over the SM spot) and "Rxn" lanes.
-
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the origin line).[9] Place the spotted TLC plate into the chamber and cover it with the lid. Allow the solvent front to ascend the plate.
-
Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to air dry completely. Visualize the spots using a UV lamp and/or an appropriate stain.
-
Time-Course Monitoring: Repeat steps 2-4 at regular intervals (e.g., every 15-30 minutes), using a fresh TLC plate for each time point.[10][13]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane.[7][14] Concurrently, a new spot corresponding to the product should appear and intensify over time.[7]
Visualization: TLC Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC.
Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Quantitative Standard
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection of Mass Spectrometry (MS).[15] This hyphenated technique is a cornerstone of modern analytical chemistry, especially in drug development where precise quantification and impurity identification are non-negotiable.[5]
-
The LC Component: A liquid mobile phase pumps a sample mixture through a column packed with a solid stationary phase (e.g., C18 silica particles). Compounds separate based on their differential affinities for the two phases, eluting from the column at characteristic retention times.
-
The MS Component: As compounds exit the LC column, they enter the MS ion source. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) convert the neutral molecules into gas-phase ions.[5] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[16] The result is a chromatogram that not only shows peaks at specific retention times but also provides the mass of the compound associated with each peak.
Application Note: Building a High-Fidelity LC-MS Method
Developing an LC-MS method requires a more systematic approach than TLC, as instrument parameters must be carefully optimized for sensitivity and reproducibility.
1. Causality Behind Method Development:
-
Column & Mobile Phase: For most small organic molecules encountered in drug development, reversed-phase chromatography is the method of choice. A C18 column is a versatile starting point. The mobile phase typically consists of an aqueous component (e.g., water) and an organic component (e.g., acetonitrile or methanol).[17] Small amounts of an acid (like formic acid) or a base are often added to the mobile phase. This is critical because it controls the ionization state of the analytes, leading to sharper peaks and improved sensitivity in the MS, which relies on charged species.
-
Ionization Source & Mode: The choice between ESI and APCI depends on the analyte's polarity and thermal stability. ESI is highly effective for polar molecules and is the most common source for drug-like compounds.[5][18] It is crucial to test both positive and negative ionization modes, as a compound may ionize far more efficiently in one mode over the other depending on its functional groups (e.g., amines ionize well in positive mode, carboxylic acids in negative mode).
-
Detection Mode (Scan vs. SIM/MRM):
-
Full Scan: The mass analyzer scans a wide m/z range, providing a full mass spectrum for everything that elutes. This is excellent for identifying unknown byproducts.
-
Selected Ion Monitoring (SIM): For quantitative analysis, the mass analyzer is set to detect only the specific m/z of the target analytes (e.g., the starting material and product). This dramatically increases sensitivity and selectivity by ignoring all other ions.[19]
-
Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometers (e.g., triple quadrupoles), MRM provides the highest level of specificity. A specific parent ion is selected, fragmented, and then a specific fragment ion is monitored.[20][21] This is the gold standard for quantitative bioanalysis and trace-level impurity analysis.[20][22]
-
2. Sample Preparation: Protecting the System: LC-MS systems are sensitive to particulates and high concentrations of non-volatile salts. Reaction mixture aliquots must be "cleaned" before injection. A simple and effective procedure is to take a small aliquot, quench it if necessary, and perform a "dilute-and-shoot" by diluting it significantly (e.g., 100- to 1000-fold) in the initial mobile phase and filtering it through a 0.22 µm syringe filter.[23]
Protocol: Quantitative Reaction Kinetics Monitoring by LC-MS
This protocol describes how to quantify the consumption of a starting material (SM) and the formation of a product (P) over time.
Materials:
-
HPLC/UHPLC system coupled to a mass spectrometer.
-
Appropriate LC column (e.g., C18, 2.1 x 50 mm).
-
Mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).
-
Stock solutions of pure SM and P of known concentrations for calibration.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm).
Procedure:
-
Method Optimization: Develop an LC gradient method that cleanly separates the SM and P. Tune the MS by infusing pure solutions of SM and P to find their exact m/z values and determine the optimal ionization mode and parameters. Set the MS to operate in SIM or MRM mode for the m/z of the SM and P.
-
Calibration Curve: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the reaction. Inject these standards to generate a calibration curve (Peak Area vs. Concentration) for both the SM and P.
-
Reaction Sampling:
-
At designated time points (T=0, 15 min, 30 min, etc.), withdraw a precise volume (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 990 µL) of mobile phase in a labeled autosampler vial. This stops the reaction and prepares the sample for analysis.
-
-
Data Acquisition: Place the vials in the autosampler and run the sequence. The system will inject each sample, separate the components, and record the peak areas for the SM and P at their respective retention times.
-
Data Analysis & Interpretation:
-
Using the calibration curves, convert the measured peak areas for SM and P at each time point into concentrations.
-
Plot the concentration of SM and P versus time.
-
The reaction can be considered complete when the concentration of SM plateaus at or near zero and the concentration of P reaches its maximum. This data can also be used to determine reaction kinetics (e.g., reaction order and rate constant).
-
Visualization: LC-MS Workflow Diagram
Caption: Workflow for quantitative reaction monitoring using LC-MS.
Part III: Comparative Analysis — Choosing the Right Tool for the Job
The decision to use TLC or LC-MS depends on the specific requirements of the analysis, the stage of development, and available resources.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation by polarity on a flat plate. | Separation by chromatography, detection by mass-to-charge ratio. |
| Information | Retention Factor (Rf), qualitative presence.[8] | Retention Time, Molecular Weight (m/z), quantitative amount.[5] |
| Sensitivity | Microgram (µg) range. | Nanogram (ng) to picogram (pg) range.[5][24] |
| Selectivity | Low to moderate. | Very high, especially with MS/MS (MRM).[4][20] |
| Speed | Very fast (5-20 minutes per plate).[12] | Slower (5-30 minutes per sample, plus sequence setup). |
| Cost | Very low (pennies per plate).[2][25] | Very high (high instrument cost and maintenance). |
| Quantitative? | Primarily qualitative; semi-quantitative with imaging.[26][27] | Inherently quantitative with proper calibration.[18][20] |
| Ease of Use | Very simple, minimal training required. | Complex, requires significant training and expertise. |
| Best For | Rapid, real-time checks at the bench; solvent system screening for column chromatography; purity checks of raw materials.[3][6][28] | Quantitative kinetic studies; analysis of complex mixtures; impurity profiling; metabolite identification; when high sensitivity is required.[16][18][19] |
References
- Quantitative thin layer chromatography for educ
- Thin layer chromatography: Application for quantitative analysis. American Society for Biochemistry and Molecular Biology.
- How can TLC allow you to determine if your reaction has gone to completion. Explain. Study.com.
- Rapid, Simple Quantitation in Thin-Layer Chromatography Using a Flatbed Scanner.
- Thin Layer Chromatography - Chemistry Teaching Labs. University of York.
- How To: Monitor by TLC. University of Rochester Department of Chemistry.
- 2.4: TLC-ANALYSIS. Chemistry LibreTexts.
- Monitoring Reactions by TLC.
- A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Monitoring a Reaction.
- Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
- Thin Layer Chrom
- How to identify whether a reaction has been complete using TLC. Quora.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
- Analytical Methods Valid
- Method Development Considerations for the LC-MS/MS Analysis of Drugs.
- Tips for Successful LC-MS: Keep the Sample In Focus. R&D World.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Analytical methods for the monitoring of solid phase organic synthesis.
- Using Thin Layer Chromatography To Monitor Reactions Environmental Sciences Essay. UKEssays.com.
- LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org.
- 2.3B: Uses of TLC. Chemistry LibreTexts.
- Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
- LC/MS Applic
- Applying TLC - monitoring the progress of a reaction. YouTube.
- Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace.
- Application of Liquid Chromatography-Selected Reaction Monitoring Mass Spectrometry in the Analysis of Synaptic Trafficking Events. Thermo Fisher Scientific.
- An Introduction to LC/MS for Chemical Analysis. Excedr.
- How often is thin layer chromatography conducted in the monitoring of a reaction? Quora.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Modern Analytical Technique for Characterization Organic Compounds. AME Publishing Company.
- Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
- Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. LCGC Europe.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. YouTube.
- Guide to achieving reliable quantit
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- 19. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. Application of Liquid Chromatography-Selected Reaction Monitoring… [thermofisher.com]
- 23. rdworldonline.com [rdworldonline.com]
- 24. rsc.org [rsc.org]
- 25. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ukessays.com [ukessays.com]
Synthesis of bifunctional molecules using Methyl 4-(bromomethyl)cyclohexanecarboxylate
Molecule: Methyl 4-(bromomethyl)cyclohexanecarboxylate CAS: 54366-26-2 (Trans-isomer focus) Application: Construction of conformationally constrained PROTACs and Molecular Glues.
Abstract
This guide details the synthetic utility of This compound as a rigid linker scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG or alkyl chains, the cyclohexane core reduces conformational entropy, potentially improving cell permeability and ternary complex stability. This protocol outlines a modular workflow for orthogonal functionalization: nucleophilic displacement of the bromomethyl group followed by ester hydrolysis and amide coupling.
Introduction: The Case for Rigid Linkers
In the "Linkerology" of bifunctional degraders, the linker is not merely a connector but a determinant of pharmacological success. While Polyethylene Glycol (PEG) linkers are synthetically accessible, they often suffer from high conformational flexibility (high entropy cost upon binding) and oxidative metabolic liability.
This compound offers a superior alternative by introducing a rigid cyclohexane spacer .
-
Conformational Restriction: The 1,4-disubstitution pattern (specifically the trans isomer) enforces a linear projection, reducing the "floppiness" of the molecule and pre-organizing the ligands for ternary complex formation.
-
Metabolic Stability: The cycloalkane core is resistant to the oxidative degradation often seen with ether-based linkers.
-
Permeability: Reducing the Total Polar Surface Area (TPSA) and rotatable bond count improves passive membrane diffusion, a critical bottleneck for high molecular weight PROTACs.
Chemical Profile & Handling
| Property | Specification |
| Molecular Weight | 235.12 g/mol |
| Physical State | Low-melting solid or viscous liquid (isomer dependent) |
| Stereochemistry | Commercial sources are often mixtures. Trans-isomer is preferred for maximum linear extension. |
| Reactivity | C1 (Bromomethyl): Primary alkyl halide; susceptible to SN2. C4 (Ester): Methyl ester; precursor to carboxylic acid/amide. |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). |
Synthetic Strategy: Orthogonal Functionalization
The synthesis relies on the differential reactivity of the electrophilic bromide and the ester. The standard workflow attaches the "Head" ligand (e.g., Target Protein binder) via nucleophilic substitution, followed by ester hydrolysis to reveal the acid for "Tail" ligand attachment (e.g., E3 Ligase binder).
Workflow Diagram
Detailed Experimental Protocols
Step 1: Nucleophilic Displacement (SN2)
This step attaches the first ligand. Phenols and secondary amines are ideal nucleophiles.
-
Context: Attaching a phenol-based warhead (e.g., a derivative of a target protein binder).
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., substituted phenol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv, catalytic - accelerates reaction via Finkelstein-like mechanism)
-
Solvent: Anhydrous DMF or Acetonitrile.
Procedure:
-
Dissolve the Nucleophile in anhydrous DMF (0.1 M concentration).
-
Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide/anion.
-
Add this compound and catalytic KI.
-
Heat: Warm the reaction to 60–80°C. The cyclohexane ring provides steric bulk; elevated temperature ensures complete conversion.
-
Monitor: Check via LC-MS for disappearance of the bromide.
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Ester Hydrolysis (Saponification)
Converts the methyl ester to a carboxylic acid, preparing it for amide coupling.
Reagents:
-
Intermediate A (from Step 1)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio).
Procedure:
-
Dissolve Intermediate A in THF.
-
Add LiOH dissolved in the minimum amount of water.
-
Stir vigorously at Room Temperature.
-
Note: If solubility is poor, add a small amount of Methanol.
-
-
Monitor: TLC/LC-MS usually shows complete conversion within 2-4 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc or DCM.
-
Critical: Do not use strong mineral acids if the attached ligand is acid-sensitive.
-
-
Isolation: The product (Intermediate B) is often pure enough for the next step without chromatography.
Step 3: Amide Coupling
Attaches the second ligand (e.g., Thalidomide amine or VHL ligand) to complete the PROTAC.
Reagents:
-
Intermediate B (Carboxylic Acid) (1.0 equiv)
-
Amine-Ligand (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF.
Procedure:
-
Dissolve Intermediate B and DIPEA in DMF.
-
Add HATU and stir for 5 minutes to activate the acid (formation of active ester).
-
Add the Amine-Ligand.
-
Stir at Room Temperature for 1-16 hours.
-
Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Elimination side-reaction | Lower temperature (max 60°C). Switch base to Cs₂CO₃ (softer cation). Ensure solvent is anhydrous. |
| Incomplete Hydrolysis | Steric hindrance of cyclohexane | Increase temperature to 40°C. Switch solvent to Dioxane/Water (allows higher temp). |
| Cis/Trans Isomerization | Thermodynamic equilibration | Avoid excessively strong bases or prolonged heating. If isomers separate during HPLC, collect the trans isomer (usually elutes later on RP-HPLC due to higher lipophilicity/surface area). |
| Poor Solubility | Rigid linker aggregation | Use DMSO/DMF during coupling. Design the PROTAC to include a solubilizing group (e.g., piperazine) on one of the ligands. |
References
-
Linker Design in PROTACs
- Impact of linker length and composition on PROTACs. (Discusses rigid vs flexible linkers).
-
Source:
-
Cyclohexane Linker Properties
- Optimizing linker rigidity to improve intracellular behavior of PROTACs.
-
Source:
-
General Synthetic Protocol
- Cyclohexane-PEG1-Br Product Guide & Protocol.
-
Source:
-
Ferrocene and Rigid Linkers
- Rational Design of PROTAC Linkers Featuring Ferrocene... (Context on rigid scaffolds).
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Reactions of Methyl 4-(bromomethyl)cyclohexanecarboxylate with Bases
Welcome to the technical support center for navigating the complexities of reactions involving Methyl 4-(bromomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will dissect common experimental challenges, offering troubleshooting advice and in-depth scientific explanations to help you optimize your synthetic routes and minimize unwanted side reactions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of Desired Substitution Product
Question: I am attempting a nucleophilic substitution reaction on this compound to introduce a new functional group, but I'm consistently observing low yields of my target molecule. What are the likely causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitution reactions with this substrate are often a consequence of competing side reactions, primarily elimination (E2) and, to a lesser extent, hydrolysis of the ester group. The bromomethyl group is on a primary carbon, which generally favors the SN2 mechanism. However, several factors can shift the balance towards these undesired pathways.
Causality and Solutions:
-
Strong, Bulky Bases: The use of strong and sterically hindered bases significantly promotes the E2 elimination pathway. The base will preferentially abstract a proton from the cyclohexane ring (a β-hydrogen) rather than attacking the electrophilic carbon of the bromomethyl group.
-
Solution: Opt for a less sterically hindered and/or weaker base if your desired reaction is substitution. The choice of base is critical and should be carefully considered based on the nucleophilicity required for your specific transformation. For instance, if you are performing a Williamson ether synthesis, using a less hindered alkoxide is preferable.
-
-
High Reaction Temperatures: Elevated temperatures generally favor elimination over substitution. This is because elimination reactions often have a higher activation energy.
-
Solution: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it only if necessary.
-
-
Solvent Choice: The solvent plays a crucial role in the reaction outcome. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
-
Solution: Employ a polar aprotic solvent to enhance the rate of the SN2 reaction.
-
-
Ester Hydrolysis: If your reaction conditions are aqueous and either strongly basic or acidic, you risk hydrolyzing the methyl ester to the corresponding carboxylic acid.
-
Solution: If possible, use anhydrous conditions. If water is unavoidable, use a milder base or protect the ester group if it's not compatible with the reaction conditions. The reaction time should also be monitored to prevent prolonged exposure to hydrolytic conditions.
-
Workflow for Optimizing Substitution Reactions
Caption: Troubleshooting workflow for low substitution yield.
Issue 2: Formation of an Unexpected Alkene Impurity
Question: I have identified an alkene byproduct in my reaction mixture. What is the mechanism of its formation, and how can I prevent it?
Answer:
The formation of an alkene is a classic indicator of an elimination reaction, specifically an E2 reaction in the presence of a base. In this case, the base abstracts a proton from a carbon adjacent to the one bearing the bromomethyl group (the β-carbon), leading to the formation of a double bond and elimination of the bromide ion.
Mechanism of E2 Elimination:
The E2 mechanism is a concerted, one-step process. For an efficient E2 reaction to occur on a cyclohexane ring, the β-hydrogen and the leaving group (bromide) must be in an anti-periplanar (or axial-axial) arrangement.
Caption: Simplified E2 elimination pathway.
Strategies to Minimize Alkene Formation:
| Strategy | Rationale |
| Use a Weaker Base | Strong bases are more likely to act as bases (proton abstractors) than nucleophiles. A weaker base with good nucleophilicity will favor the SN2 pathway. |
| Employ a Non-Bulky Base | Sterically hindered bases find it easier to access a peripheral β-hydrogen than the sterically shielded electrophilic carbon of the bromomethyl group. |
| Lower the Reaction Temperature | As mentioned previously, higher temperatures favor elimination. |
| Choose an Appropriate Solvent | Polar aprotic solvents enhance nucleophilicity and favor SN2 over E2. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can the ester group on this compound be hydrolyzed by the base used in the substitution reaction?
A1: Yes, this is a significant potential side reaction. Strong bases like sodium hydroxide or potassium hydroxide in the presence of water or alcohol can readily hydrolyze the methyl ester to the corresponding carboxylate salt. This process is known as saponification. If the desired outcome is the substitution product with the ester intact, it is crucial to use a non-nucleophilic base for the primary reaction or to ensure the reaction conditions are anhydrous. If hydrolysis is unavoidable, it might be necessary to re-esterify the product as a subsequent step.
Q2: I am performing a Williamson ether synthesis with an alkoxide. What are the key considerations to avoid side reactions?
A2: The Williamson ether synthesis is a classic SN2 reaction. With this compound, a primary alkyl halide, substitution is generally favored. However, the alkoxide is also a strong base, so the potential for E2 elimination still exists. To maximize the yield of the ether:
-
Use a Primary Alkoxide: If possible, use the sodium or potassium salt of a primary alcohol. Tertiary alkoxides, such as potassium tert-butoxide, are very bulky and will predominantly lead to the elimination product.
-
Anhydrous Conditions: Ensure your alcohol and other reagents are dry to prevent hydrolysis of the ester.
-
Temperature Control: Keep the reaction temperature as low as feasible.
Q3: Does the stereochemistry of the cyclohexane ring (cis/trans isomers) affect the side reactions?
A3: Yes, the stereochemistry can influence the rate of E2 elimination. The E2 reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. In the chair conformation of the cyclohexane ring, this translates to both the hydrogen and the leaving group being in axial positions. The equilibrium between the two chair conformations of the cis and trans isomers will determine the concentration of the conformer that is reactive towards E2 elimination. The isomer that can more readily adopt a conformation with an axial bromomethyl group and an axial β-hydrogen will undergo elimination more rapidly. For SN2 reactions, the accessibility of the backside of the carbon-bromine bond is key, and this can also be influenced by the steric environment created by the cis or trans substituents.
Q4: Can I use an amine as a nucleophile with this substrate?
A4: Yes, amines are good nucleophiles and can be used to synthesize the corresponding 4-(aminomethyl)cyclohexanecarboxylate derivatives. This is a common and useful transformation. However, there are a few points to consider:
-
Over-alkylation: The resulting secondary amine can potentially react with another molecule of the starting material to form a tertiary amine. To avoid this, it is common to use a large excess of the primary amine.
-
Base Strength: The amine itself can act as a base, and if it is sufficiently hindered, it could promote some elimination. However, for most common primary and secondary amines, substitution will be the major pathway.
Section 3: Experimental Protocols
Protocol 1: Minimizing Elimination in a Substitution Reaction
This protocol provides a general procedure for a nucleophilic substitution reaction on this compound, designed to favor the SN2 pathway.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1 equivalent) in the anhydrous polar aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Maintain the reaction mixture at room temperature (or lower, e.g., 0 °C, if the reaction is exothermic or the nucleophile is very reactive).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction appropriately (e.g., by pouring into water).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved from [Link]
-
BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. Retrieved from [Link]
-
YouTube. (2021, October 25). Predict Substitution vs Elimination for Primary Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]
-
bartleby. (2024, November 11). 3. What are the major factors affecting and distinguish between Substitution (SN1, SN2) and Elimination (E1, E2) Reaction?. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
- Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
- Journal of the Chemical Society B: Physical Organic. (n.d.). *Conformation and reactivity. Part VII.
Technical Support Center: Troubleshooting Low Conversion in Alkylation Reactions
Welcome to the Technical Support Center for Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion in their alkylation experiments. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Foundational Troubleshooting - First Principles of Alkylation
Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your reaction setup are sound. This section addresses the most common culprits behind low conversion rates.
Q1: My alkylation reaction is showing low or no conversion. What are the most common initial checks I should perform?
A1: Incomplete or failed alkylation reactions can often be traced back to several fundamental factors. Before exploring more complex possibilities, systematically review the following:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials, including the nucleophile, electrophile (alkylating agent), and any base or catalyst used. Impurities can interfere with the reaction or consume reagents.
-
Stoichiometry: Carefully verify the molar ratios of your reactants. An insufficient amount of the alkylating agent or base is a frequent cause of incomplete reactions. For some reactions, an excess of the alkylating agent may be necessary to drive the reaction to completion.[1][2]
-
Reagent Stability: Some alkylating agents and bases can be sensitive to air, moisture, or light and may degrade over time.[3] For instance, iodo-compounds can be light-sensitive.[3] Always use freshly opened or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature: Many alkylation reactions have a specific optimal temperature range.[4][5] A temperature that is too low can result in a sluggish reaction, while a temperature that is too high can lead to decomposition or side reactions.[1][6]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the reactants. Inadequate agitation can lead to localized concentration gradients and poor conversion.
-
-
Solvent Choice:
-
Solubility: All reactants should be soluble in the chosen solvent at the reaction temperature. Poor solubility will limit the interaction between the nucleophile and the electrophile.[1]
-
Solvent Type: The polarity of the solvent plays a critical role, especially in SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation but leave the nucleophile "naked" and more reactive.[7][8][9] Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[7][8]
-
Section 2: Delving Deeper - Mechanistic and Substrate-Specific Challenges
Once the foundational aspects have been verified, the next step is to consider the specific chemical nature of your reactants and the reaction mechanism.
Q2: I've confirmed my reagents and basic conditions are correct, but the conversion is still low. What should I investigate next?
A2: At this stage, a more nuanced analysis of the reaction's components and mechanism is necessary. Consider the following factors:
-
Nucleophile and Electrophile Properties:
-
Nucleophilicity: A weak nucleophile will react slowly. The nucleophilicity of your substrate might be lower than anticipated due to electronic or steric effects. For example, in the N-alkylation of some pyrimidine derivatives, the electron-withdrawing nature of the ring can decrease the nucleophilicity of an amino group, hindering alkylation.[2]
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. A better leaving group departs more readily, facilitating the reaction. The general order of leaving group ability for halides is I- > Br- > Cl- > F-.[10] If you are using an alkyl chloride or bromide and experiencing low conversion, consider switching to an alkyl iodide.[1]
-
Steric Hindrance: Bulky groups on either the nucleophile or the electrophile can sterically hinder the backside attack required for an SN2 reaction, significantly slowing down the reaction rate.[1][11]
-
-
Base Strength and Type:
-
Inadequate Base: The base must be strong enough to deprotonate the nucleophile effectively.[1] For example, in N-alkylation, if the pKa of the N-H bond is high, a strong base like sodium hydride (NaH) may be required.[2]
-
Base Solubility: The base must have some solubility in the reaction medium to be effective.
-
Non-nucleophilic Bases: In some cases, a strong but non-nucleophilic base, such as diisopropylethylamine (DIPEA), is preferred to avoid competing reactions where the base itself acts as a nucleophile.[1]
-
-
Side Reactions and Byproduct Formation:
-
Elimination Reactions: If the substrate or alkylating agent is prone to elimination (E2) reactions, this can be a significant competing pathway, especially with strong, sterically hindered bases or at higher temperatures.
-
Over-alkylation: If the product of the initial alkylation is also nucleophilic, it can react further with the alkylating agent, leading to polyalkylation.[12] This is a common issue in the alkylation of primary amines, which can proceed to form secondary, tertiary, and even quaternary ammonium salts.[13] Using a stoichiometric amount of the alkylating agent can help minimize this.[1]
-
O- vs. N-Alkylation: For substrates containing both hydroxyl and amino groups, competitive O-alkylation can occur.[1] The selectivity can often be controlled by the choice of solvent and base, leveraging the principles of Hard and Soft Acid-Base (HSAB) theory.[1]
-
Q3: My reaction involves a two-phase system (e.g., aqueous and organic), and I'm seeing very low conversion. How can I improve this?
A3: Low conversion in multiphasic systems is often due to the inability of the reactants to interact across the phase boundary. The use of a Phase Transfer Catalyst (PTC) is a powerful technique to overcome this limitation.[14][15][16]
-
Mechanism of Phase Transfer Catalysis: A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (usually the nucleophile) from the aqueous phase to the organic phase where the alkylating agent resides.[15][16] This allows the reaction to proceed at a much faster rate.
-
Benefits of PTC:
-
Enables reactions between reagents in immiscible phases.
-
Often allows the use of less expensive and more environmentally friendly inorganic bases like NaOH or K₂CO₃.[14]
-
Can permit the use of a wider range of solvents.[14]
-
Can lead to higher reaction productivity, sometimes even under solvent-free conditions.[14]
-
-
Troubleshooting with PTC:
-
Catalyst Choice: The structure of the PTC is important. The lipophilicity of the catalyst, often related to the total number of carbons in its alkyl chains, influences its efficiency.[14]
-
Catalyst Poisoning: Certain leaving groups, particularly highly polarizable ones like iodide and tosylate, can "poison" the catalyst by forming a strong ion pair that is reluctant to dissociate and participate in further catalytic cycles.[14] If you are using an alkyl iodide or tosylate with a PTC and observing low conversion, consider switching to an alkyl bromide or mesylate.[14]
-
Section 3: Analytical and Optimization Strategies
A systematic approach to monitoring and optimizing your reaction is key to resolving persistent issues of low conversion.
Q4: What analytical techniques are best for monitoring the progress of my alkylation reaction and identifying potential problems?
A4: Real-time or frequent monitoring of your reaction is crucial for effective troubleshooting. Several techniques can provide valuable insights:
-
Chromatographic Methods:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentrations of reactants, products, and byproducts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the masses of products and byproducts, which can help in diagnosing side reactions.[1]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ) or by analyzing aliquots. It provides structural information about all components in the reaction mixture.[17]
-
In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of key functional groups in real-time, providing kinetic and mechanistic information.[13]
-
Q5: I've identified the likely cause of low conversion. What is a systematic approach to optimizing the reaction conditions?
A5: A systematic approach to optimization is more efficient than random changes. Consider the following strategies:
-
One-Factor-at-a-Time (OFAT): Vary one parameter (e.g., temperature, concentration, solvent) at a time while keeping others constant to determine its effect on the reaction yield.
-
Design of Experiments (DoE): A more advanced statistical approach where multiple factors are varied simultaneously. This can be more efficient for complex systems and can reveal interactions between variables.
-
Key Parameters to Optimize:
-
Temperature: Gradually increase the reaction temperature in increments and monitor the effect on conversion and byproduct formation.[1][6]
-
Concentration: While higher concentrations can increase the reaction rate, they can also promote side reactions. Experiment with different concentrations of your reactants.
-
Solvent: Screen a variety of polar aprotic solvents if your initial choice is not effective.[1]
-
Base: If base strength or type is suspected to be an issue, screen a panel of bases with varying strengths and properties.
-
Catalyst Loading: In catalyzed reactions, the amount of catalyst can be a critical parameter.[18]
-
Section 4: Data and Protocols
Table 1: Common Solvents for SN2 Alkylation Reactions
| Solvent Class | Examples | Rationale for Use in SN2 Reactions |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Favorable for SN2. Solvates the cation, leaving the anion (nucleophile) "naked" and highly reactive.[7][8][9] |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Disfavors SN2. Forms strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[7][8] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Generally poor solvents for ionic nucleophiles, leading to low solubility and slow reaction rates. |
Experimental Protocol: In Situ Generation of Alkyl Iodide (Finkelstein Reaction)
Objective: To enhance the rate of an alkylation reaction by converting a less reactive alkyl halide (R-Cl or R-Br) into a more reactive alkyl iodide (R-I) in the reaction mixture.
Materials:
-
Nucleophile (1.0 equiv)
-
Alkyl bromide or chloride (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Potassium Iodide (KI) (catalytic amount, e.g., 0.1 equiv)
-
Polar aprotic solvent (e.g., Acetone or Acetonitrile)
Procedure:
-
To a solution of the nucleophile in the chosen polar aprotic solvent, add the base and the catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl bromide or chloride to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by standard methods (e.g., column chromatography).
Rationale: The iodide ion from KI displaces the bromide or chloride from the alkyl halide, forming the more reactive alkyl iodide in situ. This then reacts more rapidly with the primary nucleophile.[1]
Section 5: Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow of troubleshooting low conversion in alkylation reactions.
Diagram 1: Initial Troubleshooting Flowchart
Caption: Initial troubleshooting steps for low alkylation conversion.
Diagram 2: Advanced Troubleshooting Pathways
Caption: Advanced analysis of mechanistic and substrate-related issues.
References
- Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
- OpenOChem Learn. SN2 Effect of Solvent.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Mettler Toledo. Alkylation Reactions | Development, Technology.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis.
- The Journal of Physical Chemistry A. (2009, July 23). Steric Effects and Solvent Effects on SN2 Reactions.
- Royal Society Publishing. (2020, July 22). The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil.
- BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
- BenchChem. (2025, December). Incomplete alkylation with Iodoethane-13C2 causes and solutions.
- Wikipedia. Phase-transfer catalyst.
- Alfa Chemistry. Phase Transfer Catalysis.
- ResearchGate. Optimizing reaction conditions of N-alkylation reaction.
- ResearchGate. Optimizing reaction conditions of N-alkylation reaction.
- BenchChem. Troubleshooting low conversion rates in thiophene acetylation.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- YouTube. (2023, January 30). Episode - 3: Alkylation (Oil & Gas Industry).
- CBSE Academic. Chemistry (Class XII).
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. cbseacademic.nic.in [cbseacademic.nic.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Reaction Temperature Optimization
Topic: Optimization of Reaction Temperature for Nucleophilic Substitutions (
Executive Summary: The Kinetic vs. Thermodynamic Switch
User Context: You are observing low yields, side products (alkenes), or lack of reactivity. Core Principle: Temperature is not merely an accelerator; it is a selectivity switch .
In nucleophilic substitutions, the primary competition is often between Substitution (
-
Substitution (
): Typically lower , lower entropy ( is negative due to ordering in the Transition State). -
Elimination (
): Typically higher , higher entropy ( is positive due to particle increase).
The Rule: High temperatures disproportionately favor Elimination.[1] Low temperatures favor Substitution (Kinetic Control).
Decision Matrix: Temperature Strategy
The following workflow illustrates how to select your starting temperature range based on substrate class.
Caption: Figure 1.[2] Strategic temperature selection based on substrate electronics and steric hindrance.
Module A: Troubleshooting Reactions (The "Goldilocks" Zone)
Common Issue: "I am reacting a secondary bromide with an alkoxide, but I'm getting 60% alkene (Elimination) and only 40% substitution product."
The Mechanism
Secondary substrates are the "battleground."[3] The Activation Energy for elimination is generally 1–2 kcal/mol higher than substitution.[4]
-
At Low T: The system does not have enough energy to surmount the Elimination barrier effectively.
dominates. -
At High T: The
term dominates Gibbs Free Energy ( ).[5] Since Elimination creates more particles (3 species from 2), it is entropically favored at high T.[3]
Protocol: Temperature Ramping for Selectivity
Do not default to reflux. Follow this ramping protocol to maximize Yield/
-
Solvent Selection: Switch to a Polar Aprotic Solvent (DMF, DMSO, Acetonitrile).[3][6] These solvate cations but leave anions (nucleophiles) "naked" and highly reactive, allowing the reaction to proceed at lower temperatures [1].
-
Initial Screen (
C):-
Dissolve substrate in solvent (0.5 M).
-
Add nucleophile at
C.[7] -
Hold for 1 hour.
-
Check TLC/LCMS: If <10% conversion, proceed to step 3.
-
-
Ambient Ramp (
C):-
Warm to Room Temperature (RT).
-
Monitor at 2 hours.
-
Target: You want the lowest T that gives >50% conversion in 4 hours.
-
-
The Ceiling (
C):-
STOP: If you exceed
C with a secondary substrate and a strong base, you will generate significant elimination products.
-
Module B: Optimization (High Energy Barriers)
Common Issue: "My reaction with 2-chloropyridine and an amine won't work, even at reflux."
The Mechanism
Unlike
-
Temperature Requirement: High temperatures (
– ) are often mandatory. -
The "Element Effect": In
, Fluorine is the best leaving group (F >> Cl > Br > I) because its electronegativity stabilizes the intermediate, lowering the activation energy of the rate-determining step [2].
Comparative Data: Leaving Group vs. Temperature
| Feature | ||
| Best Leaving Group | Iodide ( | Fluoride ( |
| Rate Determining Step | Bond Breaking + Making | Nucleophilic Addition |
| Optimal Temp | Low/Ambient ( | High ( |
| Heating Method | Oil Bath/Cryostat | Microwave Preferred |
Protocol: Microwave-Assisted
Microwave irradiation is superior for
-
Vessel: Use a sealed microwave-transparent vial (e.g., Pyrex).
-
Stoichiometry: Use 2–3 equivalents of amine nucleophile (acts as base and nucleophile).
-
Ramp:
-
Set Max Power: 150W (Dynamic).
-
Target T:
. -
Hold Time: 10 minutes.
-
-
Analysis: If starting material remains, increase T to
. Do not simply extend time; is usually T-dependent, not t-dependent.
Module C: and Solvolysis (Stability Control)
Common Issue: "I am losing optical purity (racemization) or seeing rearrangements."
The Mechanism
proceeds through a carbocation. This intermediate is planar (loss of stereochemistry) and prone to hydride/methyl shifts (rearrangement) to form a more stable cation.-
Temperature Effect: Higher T increases the dissociation rate (
) but also increases the rate of racemization (separation of the ion pair). -
The Fix: Lower temperatures (
to ) can sometimes maintain a "tight ion pair," allowing for partial retention of configuration, though complete racemization is standard for pure .
Frequently Asked Questions (FAQ)
Q1: I need to scale up an exothermic substitution. How do I manage the temperature? A: Substitutions involving strong nucleophiles (e.g., NaH, LiHMDS) can be violently exothermic.
-
Protocol: Do not combine reagents at the target reaction temperature.
-
Dosing: Cool the substrate solution to
or . Add the nucleophile/base dropwise while monitoring internal temperature (keep ). Once addition is complete, allow the reactor to warm to the optimal T determined in your screening.
Q2: Why does my reaction work in DMF at
Q3: Can I use ultrasound (Sonication) instead of heat?
A: Sonication creates localized "hot spots" (cavitation) with extreme temperatures, but the bulk temperature remains low. This is excellent for heterogeneous substitutions (e.g., solid K2CO3 in acetone) to break up particle surfaces, but it does not replace the thermodynamic need for heat in high-barrier reactions like
Visualizing the Energy Landscape
The following diagram explains why "cranking up the heat" often leads to failure (Elimination) in secondary substrates.
Caption: Figure 2. Kinetic competition. E2 has a higher barrier but becomes dominant at high T due to entropy.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The element effect in nucleophilic aromatic substitution. Zeitschrift für Naturforschung B, 74(1), 1-10.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Cis/Trans Isomers
Status: Operational Operator: Senior Application Scientist Ticket ID: ISO-PUR-001 Subject: Overcoming "Zero Free Energy" Separation Challenges
Welcome to the Isomer Purification Support Hub
Separating cis (Z) and trans (E) isomers is one of the most deceptive challenges in chromatography. Unlike enantiomers, they are diastereomers and theoretically have different physical properties. However, in practice, their Gibbs free energy differences (
This guide moves beyond basic C18 methodology. It treats isomer separation as a function of shape selectivity and thermodynamic control .
Module 1: Diagnostic Logic (The "Triage")
Before selecting a column, you must categorize your isomer challenge. Is it a Static Geometric Isomer (locked double bond) or a Dynamic Rotamer (peptide bond rotation)?
Visual Workflow: Method Selection Logic
Figure 1: Decision matrix for selecting the correct purification mode based on isomer stability and solubility.
Module 2: Troubleshooting Guides
Issue A: "My Cis/Trans peaks are merging on C18."
The Science: Standard C18 columns rely on hydrophobic subtraction. If your isomers have identical hydrophobicity (logP), C18 cannot distinguish them. You need a phase that discriminates based on molecular shape (steric hindrance) or electron density .
Solution Protocol:
-
Switch to C30 (Triacontylsilane):
-
Why: C30 chains are longer and more rigid. They form "slots" that ordered trans isomers can slide into, while kinked cis isomers are excluded, eluting earlier.
-
Condition: Run at low temperature (10–20°C) . High heat disorders the C30 chains, destroying the shape selectivity [1].
-
-
Switch to PFP (Pentafluorophenyl):
-
Why: If your molecule has aromatic rings or halogens, PFP offers
and dipole-dipole interactions. The electron-deficient fluorine ring interacts differently with the electron clouds of cis vs. trans arrangements.
-
-
The "Chiral" Hack:
-
Insight: Use an immobilized polysaccharide chiral column (e.g., Amylose-tris) even for achiral geometric isomers. The supramolecular grooves of the starch backbone provide exceptional steric discrimination for cis/trans geometry.
-
Comparison of Stationary Phases:
| Feature | C18 (Standard) | C30 (Shape Selective) | PFP (Fluorinated) |
| Primary Mechanism | Hydrophobicity | Steric/Shape Recognition | |
| Best For | General impurities | Carotenoids, Lipids, PAHs | Aromatics, Halogenated |
| Temp Strategy | High (for efficiency) | Low (<20°C) (for order) | Variable |
| Isomer Resolution | Low | High | Medium-High |
Issue B: "I purify the Cis peak, but it contains Trans upon re-analysis."
The Science: This is a classic sign of on-column isomerization or rotameric equilibrium .
-
Scenario 1 (Catalytic): Acidic silanols on the silica surface are catalyzing the isomerization.
-
Scenario 2 (Rotameric): You are separating conformational isomers (e.g., X-Pro peptide bonds) that interconvert at room temperature.
Self-Validating Test (The "Re-inject" Method):
-
Isolate the "pure" Peak A fraction.
-
Immediately re-inject it onto the column.
-
Result:
-
Single Peak A: The separation was successful; the original contamination was physical.
-
Split Peaks (A + B): The molecule is equilibrating. You are fighting thermodynamics.
-
Corrective Actions:
-
For Peptides (Rotamers): Heat the column to 60°C–70°C . This lowers the energy barrier for rotation, causing the two peaks to coalesce into a single, sharp average peak [2].
-
For Labile Small Molecules: Switch to a Hybrid Organic/Inorganic particle (BEH/HSS) or a polymer-based column to eliminate acidic silanol activity. Use a neutral pH mobile phase.
Issue C: "SFC vs. HPLC – Which is better for isomers?"
The Verdict: SFC (Supercritical Fluid Chromatography) is generally superior for cis/trans isomers.[1]
Why?
-
Diffusivity: Supercritical CO₂ has high diffusivity, reducing band broadening (
-term in van Deemter equation). This produces sharper peaks, which is critical when (selectivity) is low ( ). -
Orthogonality: SFC retention mechanisms are distinct from RPLC. Isomers that co-elute in water/acetonitrile often separate easily in CO₂/Methanol due to different solvation shells [3].
Module 3: Advanced Experimental Protocols
Protocol: Temperature Isotherm Screening
Use this to optimize selectivity (
Prerequisites:
-
Column: C30 or PFP (Analytical dimension).[2]
-
Solvents: Methanol/Water or Acetonitrile/Water.
Step-by-Step:
-
Baseline Run: Run a generic gradient (5-95% B) at 30°C . Note resolution (
). -
Cold Step: Lower temperature to 15°C . Adjust flow rate down by 20% to manage pressure (viscosity increase).
-
Observation: Does
increase? If yes, the separation is driven by stationary phase ordering (typical for C30).
-
-
Hot Step: Raise temperature to 60°C .
-
Observation: Do peaks merge? If yes, you have dynamic rotamers.
-
Observation: Does
collapse? If yes, you are melting the stationary phase order.
-
Protocol: Argentation Chromatography (The "Nuclear Option")
Use when modern columns fail for lipid/fatty acid isomers.
Concept: Silver ions (
Method:
-
Mobile Phase Doping: Add
to the aqueous portion of your mobile phase (Caution: Silver precipitates with chlorides/phosphates. Use only Nitrate salts and pure water/organic solvents). -
Column: Use a silica or C8 column (Sacrificial column recommended).
-
Detection: UV detection may be compromised; ELSD or RI is preferred.
-
Warning: This is messy and can plate out silver on instrument steel. Flush system with 10% Nitric Acid post-run. Only use if C30/SFC fails.
Module 4: FAQ
Q: Can I use a C18 column for cis/trans separation if I change the mobile phase? A: Rarely. While changing from Methanol to THF (Tetrahydrofuran) can alter selectivity due to solvent shape, C18 lacks the steric "slot" required for difficult isomer pairs. You are better off changing the stationary phase physics (C30 or PFP) than tweaking the mobile phase chemistry.
Q: Why does my cis isomer always elute after the trans isomer on C18? A: It usually doesn't. On C18, the "kinked" cis isomer usually has a larger molecular volume but lower effective hydrophobicity (less surface area contact with C18 chains) compared to the linear trans isomer. However, this rule is not absolute and depends on the specific functional groups. On C30, the linear trans isomer is almost always retained longer because it fits into the alkyl slots.
Q: I am scaling up to Prep-HPLC. Will my C30 analytical method transfer? A: Yes, but be careful with solubility . C30 methods often require high water content or non-polar solvents. Ensure your sample is dissolved in the mobile phase starting composition to avoid precipitation at the column head, which causes peak splitting that mimics isomerization.
References
-
Chromatography Forum. (2014). Separation of cis/trans isomers (Peptide/Proline discussion). Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Pyvot Tech. (2023). Separation of Isomers: C30 vs PFP vs C18. Retrieved from [Link]
Sources
How to remove unreacted starting material from product
Topic: Purification & Isolation: Removing Unreacted Starting Material Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist
Welcome to the technical support hub for purification. As researchers, we often fixate on the reaction yield, but the isolated yield is what matters. If you are struggling with unreacted starting material (SM) co-eluting with your product or persisting through work-up, this guide breaks down the causality of separation and provides self-validating protocols to resolve it.
Module 1: The First Line of Defense (Work-up & Extraction)
The Core Logic:
Before resorting to chromatography, exploit the Acid-Base Differential . Most organic reactions involve converting a functional group with a specific pKa (e.g., an amine or acid) into one with a different electronic character. If your SM and Product have a
Troubleshooting Guide
Q: My product and starting material have similar polarity on TLC. How do I separate them without a column? A: If one species is ionizable, use a "pH Swing" extraction.
-
Scenario A (Basic SM, Neutral Product): Wash the organic layer with 1M HCl. The amine SM protonates (
), becoming water-soluble. The neutral product stays in the organic layer. -
Scenario B (Acidic SM, Neutral Product): Wash with saturated
or 1M NaOH. The acid deprotonates ( ), moving to the aqueous layer.
Q: I am trying to move away from DCM and Ether due to safety/environmental concerns. What are the modern alternatives? A: According to the GSK and Pfizer Solvent Selection Guides , you should replace chlorinated and ether solvents where possible to improve safety and "green" scores.
-
Replace DCM with: Ethyl Acetate (EtOAc) (general use) or 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is immiscible with water and has a higher boiling point, making it excellent for extractions.
-
Replace Diethyl Ether with: Cyclopentyl methyl ether (CPME) or TBME . CPME resists peroxide formation and has low water solubility, preventing emulsion formation [1, 2].
Visualization: Acid-Base Separation Logic
The following decision tree illustrates the logic for separating a mixture containing an Amine, a Carboxylic Acid, and a Neutral Product.
Figure 1: Flowchart for chemoselective isolation using pH-dependent solubility.
Module 2: Chromatographic Challenges
The Core Logic:
Chromatography is not just about
-
An
of 0.5 elutes in 2 CVs. -
An
of 0.1 elutes in 10 CVs. -
Insight: Separation quality is determined by
, not just . Two spots at 0.7 and 0.8 are harder to separate than two spots at 0.2 and 0.3, because the latter spend more time interacting with the silica [3].
Troubleshooting Guide
Q: My SM and Product spots are touching on TLC (
-
Switch Solvents: If you are using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone. Different solvents interact with the silica surface differently (Snyder’s Solvent Triangle).
-
Target Lower
: Adjust your solvent strength so the first eluting compound comes off at 0.35. This maximizes the between the two compounds.
Q: I see "tailing" of my amine product, causing it to co-elute with impurities.
A: Silica is acidic (
-
Fix: Add 1% Triethylamine (TEA) or Ammonia to your mobile phase. This "caps" the active silanol sites, sharpening the peak shape.
Visualization: The Optimization Loop
Figure 2: Iterative logic for optimizing flash chromatography conditions.
Module 3: Chemical Scavenging (High Throughput / Pharma)
The Core Logic: When chromatography is difficult (e.g., non-UV active compounds) or too slow, use Polymer-Supported Scavengers . These are insoluble resins functionalized with reactive groups. They work on a "Catch and Release" or "Scavenge" principle.
-
Advantage: You simply stir the resin with your reaction mixture and filter. The impurity stays on the resin (or the product does, depending on strategy).
Scavenger Selection Guide
| Impurity Type (Unreacted SM) | Recommended Scavenger Resin | Mechanism |
| Electrophiles (Acid chlorides, Isocyanates, Aldehydes) | Trisamine / Aminomethyl polystyrene | Nucleophilic attack by resin-bound amine captures the electrophile. |
| Nucleophiles (Amines, Anilines) | Isocyanate resin / Tosyl chloride resin | Resin reacts with the amine impurity to form a urea or sulfonamide bond. |
| Acids (Carboxylic acids, Phenols) | Carbonate / Bicarbonate resin | Acid-base neutralization; the salt remains bound to the polymer matrix. |
| Metal Catalysts (Pd, Cu, Rh) | Thiol / Thiourea resin (e.g., SiliaMetS®) | Chelation of the metal to the resin surface. |
Protocol: Batch Mode Scavenging
-
Calculate: Add 2.0 - 4.0 equivalents of scavenger resin relative to the estimated amount of impurity (not the product).
-
Solvent: Ensure the solvent swells the resin (DCM, THF, and DMF are good; Water and Methanol are poor for polystyrene resins).
-
Agitate: Shake or stir gently (do not magnetic stir vigorously as it grinds the resin) for 1–4 hours.
-
Filter: Pass through a fritted funnel or cotton plug. The filtrate contains your pure product.
Module 4: Crystallization & Physical Methods[1]
The Core Logic: Crystallization is the only purification method that improves purity and crystal lattice stability simultaneously. The most common failure mode is "oiling out" (liquid-liquid phase separation) rather than nucleation.
Troubleshooting Guide
Q: My product oils out when I add the anti-solvent. What do I do? A: This happens when the anti-solvent is added too fast or the concentration is too high, pushing the system into the "labile" zone where amorphous oil forms before the crystal lattice.
-
Protocol:
-
Re-dissolve the oil by heating or adding a small amount of the "good" solvent.[1]
-
Add the anti-solvent dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Stop. Remove from heat.
-
Add a "seed crystal" if available.
-
Allow to cool slowly to room temperature (wrap flask in a towel to insulate).
-
Q: Which solvent pairs work best? A: Use the "Good Solvent / Bad Solvent" principle.
-
Ethanol / Water: Classic for polar organics.
-
EtOAc / Hexane: Standard for intermediate polarity.
-
DCM / Hexane: Good for non-polar compounds (but avoid DCM if possible, see Module 1).
-
Acetone / Ether: Useful for very polar compounds.
References
-
GSK Solvent Sustainability Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[2] Green Chemistry. Link
-
Flash Chromatography Theory : Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry. Link
-
Purification of Laboratory Chemicals : Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link
-
Polymer Supported Scavengers : Biotage. "Isolera Flash Chromatography & Scavenger Guides." Link
Sources
Technical Support Center: Stability & Storage of Bromomethyl Compounds
[1]
Topic: Improving the stability of bromomethyl compounds (e.g., Benzyl bromide, Bromoacetyl bromide) during storage. Audience: Researchers, Process Chemists, and Lab Managers.
Introduction: The Reactivity-Stability Paradox
Bromomethyl compounds are potent alkylating agents (
This guide provides a self-validating storage protocol designed to break the degradation cycle and extend shelf-life from weeks to years.
Module 1: Root Cause Analysis (The "Why")
To stabilize these compounds, you must understand the enemies: Moisture , Light , and Acid .
The Autocatalytic Hydrolysis Loop
The primary degradation pathway is hydrolysis. Even trace atmospheric moisture attacks the electrophilic carbon, displacing bromide.
-
Initiation:
-
The Acid Spike: The byproduct, Hydrogen Bromide (HBr), is a strong acid. It protonates the starting material or impurities, lowering the activation energy for further decomposition.
-
Corrosion: Fuming HBr compromises the bottle septum/cap, allowing more moisture in, accelerating the cycle.
Photolytic Cleavage
Exposure to UV/Blue light cleaves the C-Br bond homolytically, generating radicals.
-
Observation: Samples turn pink, brown, or red.
-
Cause: Liberation of elemental Bromine (
) and formation of dimers (e.g., 1,2-diphenylethane from benzyl bromide).
Visualizing the Degradation Pathway
Figure 1: The dual degradation pathways of hydrolysis (red) and photolysis (yellow). Note the feedback loop created by HBr.
Module 2: The "Inert Blanket" Storage Protocol
Do not rely on the supplier's original packaging once opened. Follow this Standard Operating Procedure (SOP) to ensure integrity.
The Protocol
| Step | Action | Technical Rationale |
| 1 | Aliquot Immediately | Upon receipt, divide the bulk bottle into smaller, single-use amber vials under an inert atmosphere. This prevents repeated exposure to air/moisture during daily use. |
| 2 | Add Stabilizer (Optional) | For long-term bulk storage, add 0.5 - 1.0 wt% Propylene Oxide or Amylene . These act as "acid scavengers," reacting with any generated HBr to form stable bromohydrins, neutralizing the autocatalyst [1]. |
| 3 | Desiccant Addition | Add activated 4Å Molecular Sieves (beads, not powder) to the storage vessel. This actively removes moisture introduced during handling. |
| 4 | Parafilm & Cold | Seal caps with Parafilm to reduce gas exchange. Store at 2–8°C (refrigerator) or -20°C (freezer) depending on the specific melting point. |
| 5 | Darkness | Ensure the secondary container is opaque (e.g., an aluminum can or amber bag) to block stray UV light. |
Chemical Compatibility Check
-
Avoid: Metal spatulas (corrosion risk). Use glass or PTFE.
-
Avoid: Acetone for cleaning glassware before use (traces form lachrymatory bromoacetone).
Module 3: Troubleshooting & FAQs
Q1: My clear liquid has turned pink/brown. Is it usable?
Diagnosis: Oxidation/Photolysis. The color comes from traces of elemental Bromine (
-
Quick Fix: If the color is faint (pale pink), it may still work for robust reactions. Check purity via TLC.
-
Restoration: Pass the liquid through a short plug of Basic Alumina (activated).
Q2: The bottle is "fuming" when I open it.
Diagnosis: Severe Hydrolysis. The fumes are HBr gas escaping. The compound has significantly degraded. Action:
-
Do NOT use for sensitive reactions (e.g., organometallics).
-
Purification: Wash the organic phase with 5%
(aq), dry over , and distill under reduced pressure (vacuum) in the dark. -
Safety: Handle ONLY in a fume hood. HBr is toxic and corrosive.
Q3: Can I store these compounds over Potassium Carbonate ( )?
Answer: Yes, but with caution. Solid anhydrous
Q4: Why did my yield drop despite the compound looking pure?
Diagnosis: Invisible Hydrolysis. Benzyl alcohol (the hydrolysis product) is often colorless and soluble in the bromide.
Validation: Run a Proton NMR (
-
Signal: Look for a shift in the benzylic protons (
).-
Benzyl Bromide:
ppm. -
Benzyl Alcohol:
ppm (plus broad OH peak).
-
-
Limit: If Alcohol > 5%, purify immediately.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to determine if your reagent is safe to use or needs reprocessing.
Figure 2: Decision matrix for assessing reagent quality before synthesis.
References
-
Reddit r/Chemistry & Vogel's Textbook of Practical Organic Chemistry. (2016). BnBr purification via basic alumina. Verified community consensus on acid removal. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Benzyl Bromide - Stability and Storage. Retrieved from [Link]
-
University of Toronto EHS. (2022). Chemical Storage Guidelines - Segregation of Halogenated Compounds. Retrieved from [Link]
Sources
- 1. Benzyl Bromide (stabilized with Propylene Oxide) | Starshinechemical [starshinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Catalyst Selection for Ester Coupling Reactions: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in coupling reactions involving the ester group. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs). Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction optimization for ester coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with an aryl ester is giving a low yield. What are the first things I should check?
A low yield in a Suzuki-Miyaura coupling involving an ester can often be traced back to a few critical factors.[1] A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, and to a lesser extent their ester derivatives, can degrade over time, primarily through protodeboronation.[1][2] It is highly recommended to use fresh, high-purity boronic acids or their more stable pinacol or MIDA ester counterparts.[1][3]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can be sensitive to air and moisture.[1] Similarly, phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inadequate Degassing: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and can also contribute to catalyst decomposition.[3] Rigorous degassing of your solvent and reaction vessel is essential.
-
Base Selection: The choice of base is critical and often substrate-dependent. For ester-containing substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize ester hydrolysis.[4][5]
-
Q2: I am observing significant hydrolysis of my ester group during the coupling reaction. How can I prevent this?
Ester hydrolysis is a common side reaction, particularly under basic conditions.[6][7] Here are several strategies to mitigate this issue:
-
Base Selection: As mentioned, using milder bases is a primary strategy. Bases like Cs₂CO₃, K₃PO₄, or even organic bases can be effective while minimizing hydrolysis.[5] The reaction's progress should be monitored, as weaker bases might require longer reaction times or higher temperatures.[4]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water is a necessary reagent for hydrolysis.[8]
-
Solvent Choice: While aqueous solvent mixtures are common in Suzuki couplings to aid in dissolving the base, consider using anhydrous polar aprotic solvents like dioxane, THF, or DMF to reduce the water content.[4][9]
Q3: What are the key differences between using a palladium versus a nickel catalyst for ester coupling reactions?
Both palladium and nickel are effective catalysts for cross-coupling reactions, but they exhibit different reactivities and selectivities, particularly with ester substrates.
| Feature | Palladium Catalysis | Nickel Catalysis |
| Reactivity | Generally more established and versatile for a wide range of cross-coupling reactions.[10] | Often more reactive for activating challenging C-O bonds in esters, enabling reactions at lower temperatures.[11][12] |
| Cost | More expensive than nickel. | More cost-effective, being an earth-abundant metal.[11] |
| Selectivity | Can be highly selective, but may require specialized ligands for difficult substrates.[13] | Can exhibit unique selectivity, such as in decarbonylative couplings where the carbonyl group is lost.[11][14] |
| Functional Group Tolerance | Generally high, but can be sensitive to certain functional groups.[13] | Can tolerate a wide range of functional groups, but may be more sensitive to air and moisture.[15][16] |
| Mechanism | Typically proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[17] | Can involve Ni(0)/Ni(II) cycles and is more prone to single-electron transfer (SET) pathways.[18][19] |
Q4: Can I use an ester as a leaving group in a cross-coupling reaction?
Yes, the development of methods that utilize esters as leaving groups is a significant advancement in cross-coupling chemistry.[11] This approach, often referred to as "ester cross-coupling," provides an alternative to traditional organohalide electrophiles. Nickel catalysts have been particularly successful in this area, often proceeding through a decarbonylative pathway where the -COOR group is effectively replaced.[11][14][20]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during ester coupling reactions.
Issue 1: No reaction or incomplete conversion.
If your reaction is sluggish or fails to proceed to completion, consider the following troubleshooting steps in a systematic manner.
Caption: Troubleshooting workflow for low or no conversion.
-
Step 1: Verify Reagent Integrity
-
Step 2: Optimize Reaction Conditions
-
Temperature: Increase the reaction temperature in increments. Some ester couplings, particularly those involving C-O bond activation, require higher temperatures.[21]
-
Concentration: Ensure adequate mixing. If reagents are not fully dissolved, this can hinder the reaction.[3] Consider a different solvent or a co-solvent to improve solubility.[4]
-
Base Equivalents: Ensure you are using a sufficient amount of base, typically 1.5 to 3.0 equivalents relative to the limiting reagent.[3]
-
-
Step 3: Re-evaluate the Catalyst System
-
Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For sterically hindered substrates, bulkier electron-rich phosphine ligands are often required.[17][22]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A typical range to explore is 1-5 mol %.[10]
-
Issue 2: Formation of significant side products.
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
-
Homocoupling of Boronic Acid:
-
Decarboxylation/Decarbonylation:
-
Cause: This can be an issue with certain substrates, especially β-keto esters or when using catalysts that favor this pathway (e.g., some nickel catalysts).[23][24][25]
-
Solution: If this is an undesired pathway, switching to a different catalyst system (e.g., from nickel to palladium) or modifying the substrate to be less prone to decarboxylation might be necessary.
-
-
Protodeboronation:
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aryl Ester with an Arylboronic Acid
This protocol provides a starting point for the coupling of an aryl ester with an arylboronic acid using a palladium catalyst.
-
Reagent Preparation:
-
In a glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%) in your chosen anhydrous solvent (e.g., Dioxane).
-
Separately, prepare a stock solution of your aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in the same solvent.
-
-
Reaction Setup:
-
To a reaction vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Under an inert atmosphere, add the stock solution containing the aryl halide and boronic acid.
-
Add the palladium precatalyst and ligand solution.
-
Seal the vial tightly.
-
-
Execution:
-
Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from the reaction mixture for analysis by TLC, GC-MS, or LC-MS to determine conversion.
-
Section 4: Mechanistic Insights
Understanding the underlying mechanisms is key to rational catalyst selection and troubleshooting.
The Catalytic Cycle of a Decarbonylative Ester Coupling
Nickel-catalyzed decarbonylative couplings offer a unique way to utilize esters as coupling partners. The general catalytic cycle is believed to proceed as follows:[14][20]
Caption: Simplified catalytic cycle for a nickel-catalyzed decarbonylative Suzuki-Miyaura coupling of an ester.
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the acyl C-O bond of the ester.[14]
-
Decarbonylation: The resulting acyl-nickel(II) complex extrudes carbon monoxide (CO) to form an aryl-nickel(II) species.[20]
-
Transmetalation: The organoboron reagent transmetalates its organic group to the nickel center.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, regenerating the Ni(0) catalyst and forming the desired product.[14]
This decarbonylative pathway is a key reason why nickel catalysts are often employed for ester cross-couplings, as they provide a route to products that would be inaccessible through direct substitution.[11]
References
-
Muto, K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications. [Link]
-
Zheng, M., et al. (2016). Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates. Organic Letters. [Link]
-
Chen, C.-Y., et al. (2023). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules. [Link]
-
Gnaim, J. M., & Miller, K. M. (2012). Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach. Organic Letters. [Link]
-
Chen, F., et al. (2017). Nickel-Catalyzed C–O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains. ACS Catalysis. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
Kitano, H., et al. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. [Link]
-
Kitano, H., et al. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. PubMed. [Link]
-
Shinabery, R. S. (2011). Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. [Link]
-
Takise, R., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
Maji, A., & Maiti, D. (2019). Nickel-Catalyzed Cross-Coupling of Aryl Redoxactive Esters with Aryl Zinc Reagents. ACS Catalysis. [Link]
-
Takise, R., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. PMC. [Link]
-
McNally, A., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]
-
Griffin, J. R., et al. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. PMC. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]
-
de la Torre, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
EurekAlert!. (2024). New catalysts enable greener ester synthesis. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
DeTar, D. F., et al. (1983). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis. The Journal of Organic Chemistry. [Link]
-
Chemguide. Hydrolysing esters. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Nardi, M., et al. (2023). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. psiberg.com [psiberg.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium catalyzed cross-coupling of esters and amides [dspace.mit.edu]
- 11. Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox-Active Esters in Fe-Catalyzed C–C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
Common pitfalls in the functionalization of biomolecules
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the BioConjugation Support Hub. I am Dr. Aris, your Senior Application Scientist.
You are likely here because your yield is low, your protein precipitated, or your downstream assay is showing high background. In bioconjugation, "following the protocol" is rarely enough; you must understand the chemical kinetics and thermodynamics driving the reaction.
This guide is structured as a series of Technical Modules designed to troubleshoot the specific failure modes of biomolecule functionalization.
Module 1: The "Silent Killer" – Buffer Incompatibility & pH Mismatch
Symptom: Zero conjugation efficiency despite fresh reagents. Diagnosis: Competitive inhibition or Hydrolysis.[1]
The Mechanism
The most common failure in amine coupling (NHS-ester chemistry) is the presence of nucleophilic amines in the buffer.
-
The Trap: Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.
-
The Result: Your expensive NHS-ester dye reacts with the high-molarity Tris buffer, not your low-molarity protein.
Protocol: Buffer Selection & Exchange
| Chemistry | Target Residue | FORBIDDEN Buffers | Recommended Buffers | Optimal pH |
| NHS Ester | Lysine ( | Tris, Glycine, BSA carrier | PBS, Bicarbonate, HEPES, Borate | 7.2 – 8.5 |
| Maleimide | Cysteine ( | DTT, Mercaptoethanol | PBS, HEPES, EDTA (to prevent oxidation) | 6.5 – 7.5 |
| Click (DBCO) | Azide ( | None (Bio-orthogonal) | PBS, Tris (Compatible here) | 5.0 – 9.0 |
Troubleshooting FAQ
Q: My protein is in Tris. Can I just add more NHS ester to overwhelm it? A: No. Tris is typically present at 10–50 mM, while your protein is likely at 10–100 µM. The Tris is in >1000-fold molar excess. You must perform dialysis or spin-column exchange into PBS before starting.
Q: I used PBS, but my NHS reaction still failed. Why? A: Check the pH. NHS esters degrade via hydrolysis.[1][2]
-
At pH 7.0 , half-life is ~4-5 hours.[3]
-
At pH 8.6 , half-life drops to 10 minutes [1].[3]
-
Fix: If your pH is >8.0, you must add the reagent and mix immediately. Do not prepare NHS stock solutions in aqueous buffer; use anhydrous DMSO or DMF.
Module 2: The Specificity Trap – Thiol (Maleimide) Conjugation
Symptom: High background signal or cross-linking of non-target proteins. Diagnosis: Loss of specificity due to pH or disulfide scrambling.
The Mechanism
Maleimide reactions rely on the nucleophilicity of the thiolate anion (
-
pH < 6.5: Reaction is too slow (thiol is protonated
).[6] -
pH > 7.5: Maleimides begin reacting with Lysines (primary amines), ruining specificity [2].[6]
-
pH > 8.0: The maleimide ring opens (hydrolysis), becoming unreactive.
Visualization: The Maleimide Specificity Window
Caption: Figure 1. The "Goldilocks" zone for Maleimide chemistry. Deviating from pH 6.5–7.5 results in failure or loss of specificity.[4]
Protocol: Disulfide Reduction
Most cysteines are locked in disulfide bonds. You must reduce them first.[6][7][8]
-
Reagent Choice: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT.[9]
-
Purification: If using DTT, pass through a desalting column (e.g., Zeba Spin, PD-10) equilibrated with degassed buffer + EDTA.
Module 3: The "Black Box" – Degree of Labeling (DOL)
Symptom: "I labeled my antibody, but the signal is weak" OR "My antibody precipitated." Diagnosis: Incorrect DOL calculation or Over-labeling.
The Mathematics of Correction
You cannot simply measure protein concentration at 280 nm (
The Formula:
Where:
- : Total absorbance at 280 nm.
- : Absorbance at the dye's peak (e.g., 495 nm for FITC).
-
:
of the free dye (provided by vendor, e.g., 0.30 for FITC) [4].
Troubleshooting Workflow: Low Conjugation Efficiency
Caption: Figure 2. Step-by-step logic for diagnosing low conjugation yields. Most failures occur at Step 1 or Step 4.
Module 4: Purification & Storage
Symptom: High background in assays; "sticky" conjugates. Diagnosis: Free dye contamination or Hydrophobic Aggregation.
The "Free Dye" Trap
Dialysis is often insufficient for removing free fluorophores, especially hydrophobic ones (like Cy5 or Alexa Fluor 647). They can stick to the dialysis membrane or the protein non-covalently.
-
Solution: Use Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., Sephadex G-25).
-
Verification: Run an SDS-PAGE gel.
-
Free Dye: Runs at the dye front (bottom).
-
Conjugate: Fluorescent band at the protein molecular weight.
-
Storage Instability
-
Issue: Antibodies conjugated with hydrophobic payloads (e.g., ADCs with drug linkers) often aggregate.
-
Fix: Do not freeze dilute conjugates (<0.5 mg/mL). Add a stabilizer (BSA or Trehalose) and store at 4°C if used within weeks. For long term, add 50% glycerol and store at -20°C (if the protocol permits).
References
-
Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
Validation & Comparative
The Aliphatic Advantage: A Comparative Guide to Methyl 4-(bromomethyl)cyclohexanecarboxylate for Bioconjugation
Abstract
In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is a critical component that dictates efficacy, stability, and safety.[1][2][3] Brominated linkers, serving as electrophilic handles for conjugation, are a cornerstone of this technology. This guide provides a detailed comparison of Methyl 4-(bromomethyl)cyclohexanecarboxylate, a non-benzylic aliphatic linker, with other classes of brominated linkers. We will delve into the structural nuances, reactivity, stability, and physicochemical properties that distinguish this linker, supported by experimental data and protocols to inform rational drug design.
Introduction: The Pivotal Role of Brominated Linkers
The precise connection of a targeting moiety (like an antibody) to a payload (a cytotoxic drug or an E3 ligase ligand) is fundamental to the therapeutic strategy of ADCs and PROTACs.[1][4] Brominated linkers are versatile electrophilic partners for nucleophiles on biomolecules, most commonly the thiol group of cysteine residues, forming stable thioether bonds.[5] The choice of linker is far from trivial; it profoundly influences the conjugate's solubility, stability in circulation, and the efficiency of payload release.[1][6]
This guide focuses on this compound, a linker characterized by a saturated cycloaliphatic core. We will compare its performance and properties against commonly used benzylic and linear aliphatic brominated linkers, providing researchers with the insights needed to select the optimal linker for their specific application.
The Contenders: A Structural Overview of Brominated Linkers
The reactivity and stability of a brominated linker are intrinsically tied to the nature of the carbon atom to which the bromine is attached. We can broadly categorize them into three main classes:
-
This compound (Aliphatic Cyclohexyl): This linker features a bromomethyl group attached to a cyclohexane ring. The carbon-bromine bond is on a primary, sp³-hybridized carbon, making it a classic aliphatic halide. The cyclohexane ring provides a rigid, non-planar scaffold.
-
Benzylic Bromides (e.g., 4-(Bromomethyl)phenyl derivatives): In these linkers, the bromomethyl group is attached to a benzene ring. The benzylic position imparts unique reactivity due to resonance stabilization of reaction intermediates.[7]
-
Linear Aliphatic Bromides (e.g., Bromo-PEG linkers): These linkers consist of a flexible alkyl or polyethylene glycol (PEG) chain with a terminal bromine. Their flexibility and hydrophilicity can be modulated by the chain length.
dot graph TD { subgraph "Brominated Linker Classes" A[this compound] -- "Aliphatic Cyclohexyl" --> B((Structure)); C[Benzylic Bromides] -- "Aromatic" --> D((Structure)); E[Linear Aliphatic Bromides] -- "Aliphatic Linear/PEG" --> F((Structure)); end
} caption: "Categorization of Brominated Linkers."
Head-to-Head Comparison: Performance and Physicochemical Properties
The selection of a linker should be a data-driven process. Below, we compare the key attributes of our featured linkers.
Reactivity in Thiol Conjugation
The formation of a stable thioether bond via nucleophilic substitution is the primary application for these linkers. The reaction typically follows an S(_N)2 mechanism with a thiolate anion as the nucleophile.
-
Benzylic Bromides: These are generally the most reactive of the three classes. The transition state of the S(_N)2 reaction is stabilized by the adjacent aromatic ring, lowering the activation energy. This high reactivity allows for rapid conjugation under mild conditions.[7]
-
This compound: As a primary aliphatic bromide, it exhibits good reactivity towards soft nucleophiles like thiols. While generally less reactive than its benzylic counterparts, the reaction proceeds efficiently under standard bioconjugation conditions (neutral to slightly basic pH).
-
Linear Aliphatic Bromides: Primary linear bromides have reactivity comparable to the cyclohexyl derivative. However, increased steric hindrance near the reaction center can decrease the reaction rate.
| Linker Class | Relative Reactivity with Thiols | Mechanistic Consideration |
| Benzylic Bromides | High | Resonance stabilization of the transition state. |
| This compound | Moderate-High | Unhindered primary aliphatic bromide. |
| Linear Aliphatic Bromides | Moderate | Can be influenced by chain length and steric hindrance. |
Stability of the Resulting Conjugate
A critical requirement for ADCs and PROTACs is stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[1][3][6] The primary point of lability for these linkers, once conjugated, is the newly formed thioether bond and any other functional groups within the linker, such as the methyl ester in our title compound.
-
Thioether Bond Stability: The thioether bond formed from all three classes of linkers is generally considered highly stable in vivo.[8] It is not susceptible to enzymatic cleavage or hydrolysis under physiological conditions, making these non-cleavable linkers. Studies on therapeutic antibodies have shown that thioether bonds can form in vivo and are stable, with a conversion rate from disulfide bonds of about 0.1% per day while circulating in the blood.[8]
-
Ester Stability: this compound contains a methyl ester. While esters can be susceptible to hydrolysis, particularly at non-neutral pH, the half-life of simple aliphatic methyl esters at pH 7 and 25°C is on the order of years.[9] However, the local microenvironment and the presence of esterase enzymes could potentially accelerate this process. For applications requiring absolute stability, the corresponding carboxylic acid or a more stable amide could be considered.
| Feature | This compound | Benzylic Bromide Conjugate | Linear Aliphatic Conjugate |
| Primary Linkage | Thioether | Thioether | Thioether |
| Linkage Stability | High | High | High |
| Potential Lability | Methyl Ester Hydrolysis | Generally Low | Low (for simple alkyl/PEG) |
| In Vivo Half-life | Primarily dictated by the antibody/biomolecule | Primarily dictated by the antibody/biomolecule | Can be modulated by PEG length |
Hydrophobicity and Pharmacokinetics
The overall hydrophobicity of the linker-payload can significantly impact the properties of the final conjugate, including aggregation, solubility, and pharmacokinetic (PK) profile.[3][10]
-
This compound: The cyclohexane core is lipophilic. This can increase the overall hydrophobicity of the ADC, which in some cases might lead to faster clearance and potential aggregation if the payload is also very hydrophobic.[10] However, the rigidity of the cyclohexane ring can be advantageous in PROTAC design by pre-organizing the molecule for ternary complex formation.[4]
-
Benzylic Bromides: The aromatic ring is also hydrophobic, contributing to the overall lipophilicity of the conjugate.
-
Linear Aliphatic/PEG Bromides: These offer the most tunability. Short alkyl chains are hydrophobic, while polyethylene glycol (PEG) linkers are hydrophilic. The inclusion of PEG chains is a well-established strategy to increase solubility, reduce aggregation, and prolong circulation half-life.[3][11][12]
| Linker Class | Hydrophobicity | Impact on Pharmacokinetics |
| This compound | High | May increase clearance; rigid structure can aid PROTAC efficacy. |
| Benzylic Bromides | High | Can contribute to aggregation if payload is also hydrophobic. |
| Linear Aliphatic/PEG Bromides | Tunable | PEGylation can significantly improve solubility and half-life.[3][11][12] |
Experimental Protocol: Conjugation of a Brominated Linker to a Cysteine-Containing Peptide
This protocol provides a general framework for the conjugation of an electrophilic brominated linker to a thiol-containing molecule, such as a peptide with a cysteine residue.
Causality Behind Experimental Choices:
-
Reduction Step (TCEP): Cysteine residues in proteins and some peptides can exist as oxidized disulfide bridges. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and selective reducing agent that is effective over a wide pH range and does not contain thiols itself, preventing interference with the subsequent conjugation.
-
pH Control (Phosphate Buffer, pH 7.2-7.5): The conjugation reaction relies on the nucleophilic thiolate anion (S⁻). Maintaining a pH slightly above the pKa of the cysteine thiol (~8.3) ensures a sufficient concentration of the reactive thiolate without significantly promoting side reactions like hydrolysis of the linker's ester group.
-
Organic Co-solvent (DMSO): Many brominated linkers have poor aqueous solubility. A minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is used to pre-dissolve the linker and ensure it remains in solution during the reaction.
-
Purification (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique ideal for separating the more hydrophobic peptide-linker conjugate from the unreacted hydrophilic peptide and other reaction components.
-
Validation (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is essential to confirm the identity of the product by verifying that its molecular weight matches the theoretical mass of the desired conjugate.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Thiol-Bromide Conjugation."
Step-by-Step Methodology:
-
Preparation of Peptide Solution:
-
Dissolve the cysteine-containing peptide in a degassed phosphate buffer (50 mM, pH 7.4) to a final concentration of 5 mg/mL. Degassing is crucial to prevent oxidation of the free thiol.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Prepare a 10 mM stock solution of TCEP in the same phosphate buffer.
-
Add a 10-fold molar excess of the TCEP solution to the peptide solution.
-
Incubate for 30 minutes at room temperature.
-
-
Preparation of Linker Solution:
-
Dissolve this compound (or other brominated linker) in anhydrous DMSO to create a 100 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the linker stock solution to the (reduced) peptide solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Monitor the reaction progress by LC-MS if possible.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the molecular weight of the purified conjugate using LC-MS to ensure successful conjugation. Lyophilize the pure fractions for storage.
-
Conclusion and Future Perspectives
This compound presents a compelling option in the brominated linker toolbox. Its primary aliphatic nature ensures predictable and efficient reactivity with thiols, forming a highly stable, non-cleavable thioether bond. The key distinguishing features are its rigid, hydrophobic cyclohexane core and the presence of a methyl ester.
-
Advantages:
-
Forms a highly stable thioether linkage.
-
The rigid cyclohexane scaffold can be beneficial for PROTACs by reducing conformational flexibility, potentially leading to more favorable ternary complex formation.[4]
-
Provides a non-benzylic, aliphatic alternative to aromatic linkers.
-
-
Considerations:
-
The inherent hydrophobicity may negatively impact the PK of ADCs with already hydrophobic payloads, potentially requiring formulation strategies or co-linker modifications (e.g., PEGylation).
-
The methyl ester represents a potential site for hydrolysis, which should be evaluated for long-term in vivo applications.
-
The choice between this compound and other brominated linkers is application-dependent. For PROTACs, where linker rigidity can be an asset, the cyclohexyl core is highly attractive. For ADCs, a careful balance must be struck between linker stability, hydrophobicity, and the properties of the payload. Benzylic bromides offer faster kinetics, while PEGylated linear bromides provide superior hydrophilicity. Ultimately, empirical testing is crucial, and this guide provides the foundational knowledge and protocols to embark on that rational design and selection process.
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A Comparative Guide to the X-ray Crystallography of Methyl 4-(bromomethyl)cyclohexanecarboxylate Derivatives
<
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and materials scientists, a deep understanding of molecular architecture is not just academic—it's a prerequisite for rational design and innovation. Methyl 4-(bromomethyl)cyclohexanecarboxylate and its derivatives are versatile building blocks in the synthesis of a wide range of compounds, and X-ray crystallography stands as the definitive method for elucidating their intricate structures. This guide provides a comprehensive comparison of the crystallographic features of these derivatives, grounded in experimental data and established scientific principles.
The Foundational Importance of Cyclohexane Conformation and Isomerism
The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement due to minimized angle and torsional strain.[1][2] When the ring is substituted at two positions, such as in the 1,4-disubstituted this compound, the substituents can be on the same side of the ring (cis) or on opposite sides (trans).[3][4] This seemingly subtle difference in spatial arrangement, known as cis-trans isomerism, can lead to profound differences in molecular shape, polarity, and how the molecules pack together in a crystal.[3][5]
X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of these isomers.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed three-dimensional map of the electron density, revealing the precise location of each atom.[7][8]
The Experimental Journey: From Powder to Priceless Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands both scientific rigor and a touch of art, particularly in the crystallization phase.
Synthesis and Purification
The synthesis of this compound typically starts from a commercially available mixture of cis and trans 4-(hydroxymethyl)cyclohexanecarboxylic acid. A common synthetic route involves esterification with methanol, followed by bromination of the hydroxymethyl group.[9][10] The resulting mixture of cis and trans isomers of this compound is then separated, often by column chromatography.[11]
The Crucial Step: Crystallization
Obtaining high-quality single crystals is often the most challenging part of the crystallographic process.[12] The goal is to coax the molecules to arrange themselves in a highly ordered, repeating lattice. Several techniques are employed to achieve this:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[12][13]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, as solubility typically decreases with temperature.[14]
The choice of solvent is critical and is often determined through trial and error. For cyclohexane derivatives, which are generally nonpolar, solvents like hexane, ethyl acetate, and dichloromethane are common starting points.[15]
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays.[16] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[7] This diffraction data is then processed to determine the unit cell dimensions and the crystal's symmetry. Finally, sophisticated software is used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to best fit the experimental data.[17]
A Tale of Two Isomers: Comparative Structural Analysis
The crystal structures of cis and trans isomers of this compound reveal key differences that have significant implications for their properties and reactivity.
| Feature | cis-Isomer | trans-Isomer |
| Substituent Positions | Both substituents are on the same face of the cyclohexane ring.[3] | Substituents are on opposite faces of the cyclohexane ring.[3] |
| Conformation | Can exist in conformations where both substituents are axial or both are equatorial. The diequatorial conformation is generally more stable. | Predominantly adopts a diequatorial conformation to minimize steric hindrance.[18] |
| Molecular Shape | Generally has a more "bent" or "V" shape. | Tends to be more linear and extended. |
| Crystal Packing | Often packs less efficiently due to its less regular shape. | The more regular shape can allow for more efficient crystal packing, often leading to higher melting points and densities. |
The thermodynamic preference for the trans isomer is a recurring theme in 4-substituted cyclohexane systems.[18] This stability is a direct consequence of the bulky substituents occupying the more spacious equatorial positions, minimizing unfavorable steric interactions.[19]
Beyond the Parent Compound: Derivatization and Further Analysis
This compound is a valuable synthetic intermediate precisely because the bromomethyl group is an excellent "handle" for introducing other functionalities. For example, reaction with primary or secondary amines can lead to a diverse library of new compounds with potential biological activity.
The stereochemistry of the starting material is typically retained during these transformations. Therefore, starting with a pure cis or trans isomer allows for the synthesis of stereochemically pure products. X-ray crystallography of these more complex derivatives is essential to:
-
Confirm the retention of stereochemistry.
-
Understand how the new functional group influences the conformation of the cyclohexane ring.
-
Analyze the intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing and can be crucial for biological activity.
Caption: A simplified schematic of a derivatization reaction.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the definitive method for structure elucidation, other techniques provide valuable complementary information:
-
Powder X-ray Diffraction (PXRD): This technique is used when suitable single crystals cannot be obtained.[20][21][22] It provides a "fingerprint" of the crystalline material and can be used to determine phase purity and unit cell parameters.[23] In some cases, the full crystal structure can be solved from high-quality powder data.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule and can provide information about the relative stereochemistry of the cis and trans isomers in solution.
-
Computational Chemistry: Molecular modeling and energy calculations can be used to predict the most stable conformations of the cis and trans isomers and to rationalize the observed crystal packing.
Conclusion and Future Outlook
The X-ray crystallographic analysis of this compound derivatives provides a wealth of information that is invaluable for chemists and drug developers. It allows for the unambiguous determination of stereochemistry, a detailed understanding of conformational preferences, and insights into the intermolecular forces that govern the solid state. This knowledge is not merely academic; it forms the basis for the rational design of new molecules with tailored properties. As synthetic methodologies and crystallographic techniques continue to advance, we can expect to see an even greater application of these powerful tools in the quest for new medicines and materials.
References
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Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters - ResearchGate. (n.d.). Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
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Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). Retrieved from [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2025, October 15). Retrieved from [Link]
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XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase - NIH. (n.d.). Retrieved from [Link]
-
Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Conformations of cyclohexane [Video]. Retrieved from [Link]
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Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. (n.d.). Retrieved from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Powder X-ray diffraction patterns for evacuated (activated) and... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]
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A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility | Crystal Growth & Design. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]
-
O'Hare Research Group. (2016, October 11). Time-resolved in situ X-ray diffraction reveals metal-dependent metal–organic framework formation. Retrieved from [Link]
-
Slideshare. (n.d.). Conformational analysis of cyclohexane [PPTX]. Retrieved from [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
-
Synthesis of 4-(Arylmethyl)proline Derivatives - Research Collection. (2019, March 1). Retrieved from [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. (n.d.). Retrieved from [Link]
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The Geometry of Degradation: A Comparative Guide to PROTAC Linker Lengths
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Estimated Reading Time: 12 Minutes[1]
Executive Summary: The "Goldilocks" Zone of Ubiquitination
In the early days of PROTAC (Proteolysis Targeting Chimera) design, linkers were viewed merely as passive connectors—"fishing lines" connecting the E3 ligase to the Protein of Interest (POI). Current data, however, confirms that the linker is a thermodynamic scaffold that dictates the stability , cooperativity , and selectivity of the ternary complex.[1]
This guide compares the biological activity of short, optimal, and long linkers.[1] It moves beyond simple "reach" to explain how linker length influences the Effective Molarity (EM) of the E3-POI interaction and the "Hook Effect."
Key Comparative Findings
| Linker Characteristic | Primary Biological Consequence | Thermodynamic Impact |
| Too Short (<8-10 Å) | Steric Clashes | Prevents Ternary Complex formation ( |
| Optimal (Target Dependent) | Positive Cooperativity ( | Maximizes |
| Too Long (>25-30 Å) | High Entropic Penalty | Increases conformational freedom; reduces effective molarity; shifts Hook Effect to lower concentrations.[1] |
Mechanistic Comparison: Why Length Matters
The biological activity of a PROTAC is not defined by binary binding affinity (
The Concept of Effective Molarity
The linker acts to increase the local concentration of the E3 ligase in the vicinity of the POI. An optimal linker restricts the conformational space, effectively "locking" the two proteins together to permit ubiquitin transfer.[1]
-
Short Linkers: Often fail to span the distance between the ligand binding sites, causing steric clashes between the E3 and POI surfaces.[1]
-
Long Linkers: Introduce excessive degrees of freedom (entropy).[1] The energy cost to "freeze" a long, floppy chain into a specific shape for ubiquitination lowers the overall stability of the complex.[1]
Visualization: The Probability of Ubiquitination
Figure 1: Mechanistic impact of linker length on ternary complex formation and degradation outcomes.[1]
Comparative Case Studies: Data-Driven Insights
Case Study A: The BRD4 "Constraint" (MZ1 Series)
A landmark study by Gadd et al. (Nature Chemical Biology, 2017) demonstrated that linker length dictates selectivity via cooperativity.[1]
-
The Experiment: A series of PROTACs targeting BRD4 (using JQ1 warhead) and VHL (using VH032).
-
The Comparison:
-
Observation: The JQ1 warhead binds BRD2, BRD3, and BRD4 equally.[1] However, the MZ1 PROTAC degrades BRD4 significantly better than BRD2/3.[1]
-
Mechanism: The specific linker length of MZ1 forces the molecules into a "sandwich" conformation where the linker folds back, creating unique protein-protein interactions specific to BRD4.[1] A longer linker (e.g., adding 2-3 PEG units) relieved this tension, abolishing selectivity and degrading all three isoforms equally.[1]
Case Study B: The ER "Reach" (Cyrus et al.)
In early HaloPROTAC studies targeting Estrogen Receptor
Table 1: Effect of Linker Length on ER
| Linker Length (Atoms) | Relative Binding Affinity | Degradation Efficiency (Western Blot) | Interpretation |
| 9 Atoms | High | + (Minimal) | Too short to bridge binding pockets; steric clash.[1] |
| 12 Atoms | High | +++ (Moderate) | Approaching threshold distance.[1] |
| 16 Atoms | High | ++++ (Maximal) | Optimal Zone: Balances reach and entropy. |
| 20+ Atoms | High | ++ (Reduced) | "Floppy" linker reduces probability of E2-Ub transfer.[1] |
Note: Binding affinity remained constant across all lengths, proving that degradation differences were driven by ternary complex topology, not binary binding.[1]
Experimental Workflow: Optimizing Your Linker
Do not rely on "standard" PEG lengths.[1] Use this self-validating workflow to empirically determine the optimal length.
The Optimization Pipeline
Figure 2: Step-by-step workflow for identifying the optimal linker length.[1]
Protocol: Ternary Complex Cooperativity (TR-FRET)
Purpose: To determine if your linker length promotes positive cooperativity (
-
Labeling: Label the E3 ligase (e.g., VHL) with a Terbium donor (Tb) and the POI with a fluorescent acceptor (e.g., GFP or chemically labeled).[1]
-
Titration: Prepare a matrix of PROTAC concentrations (0.1 nM to 10
M). -
Incubation: Mix E3-Tb (5 nM), POI-Acceptor (5 nM), and PROTAC.[1] Incubate for 60 mins at RT.[1]
-
Readout: Measure TR-FRET ratio (Em 520nm / Em 490nm).
-
Analysis:
Protocol: Cellular Degradation (HiBiT/Western)
Purpose: To correlate physical reach with biological degradation.
-
Cell Line: Use a cell line expressing the POI (endogenous) or a HiBiT-tagged POI (CRISPR-knockin preferred to avoid overexpression artifacts).[1]
-
Dosing: Treat cells with PROTAC library (e.g., 10 nM, 100 nM, 1
M) for 6–24 hours. -
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Quantification:
-
Data Interpretation:
Troubleshooting: The "Hook Effect" & Linker Length
The "Hook Effect" is a fundamental limitation in PROTACs where high concentrations of the drug saturate the individual proteins, forming binary complexes (PROTAC-POI and PROTAC-E3) rather than the required ternary complex.[1][8]
How Linker Length Shifts the Hook:
-
High Cooperativity (Optimal Linker): Stabilizes the ternary complex (
).[1] This "pulls" the equilibrium toward the ternary complex, delaying the hook effect to higher concentrations and widening the therapeutic window.[1] -
Low Cooperativity (Long/Non-optimal Linker): The ternary complex is weak.[1] As soon as PROTAC concentration exceeds protein concentration, the equilibrium rapidly shifts back to binary binding.[1] The hook effect appears earlier (at lower concentrations), narrowing the effective dosing range.[1]
References
-
Gadd, M. S., et al. (2017).[1] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521.[1] [Link]
-
Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[1] [Link]
-
Li, X., & Song, Y. (2020).[1] Proteolysis-targeting chimeras (PROTACs) in cancer drug discovery.[1] Acta Pharmaceutica Sinica B, 10(9), 1588-1600.[1] (Review of linker strategies). [Link]
-
Douglass, E. F., et al. (2013).[1] A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society, 135(16), 6092–6099.[1] (Theoretical basis of the Hook Effect).[1] [Link]
-
Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1] Cell, 181(1), 102-114.[1] [Link][1]
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A Senior Scientist's Guide to Benchmarking New Synthetic Methodologies Against Literature Precedents
For researchers, scientists, and drug development professionals, the pursuit of novel synthetic methodologies is a cornerstone of innovation. A new reaction that is faster, more efficient, or "greener" can dramatically accelerate the discovery and production of life-saving therapeutics. However, the true value of a new methodology is only realized through rigorous, objective comparison against established literature precedents.
This guide provides a comprehensive framework for such a comparison. It moves beyond simplistic metrics to offer a holistic approach to evaluation, ensuring that when a new method is declared "better," the claim is substantiated by robust, multifaceted data.
Part 1: Defining "Better"—A Multi-faceted Approach to Method Evaluation
Historically, reaction "goodness" has been overwhelmingly judged by a single metric: chemical yield. While important, yield alone is an incomplete and often misleading indicator of a method's overall utility, especially in the context of pharmaceutical development where safety, scalability, and sustainability are paramount.[1] A truly superior methodology excels across a range of key performance indicators (KPIs).[2]
Beyond the Yield: Key Performance Metrics
To conduct a holistic evaluation, one must consider a suite of metrics that assess efficiency from different perspectives. Green chemistry principles, in particular, have introduced powerful tools for quantifying the environmental impact and resource efficiency of a chemical process.[3][4]
| Metric | Calculation | What it Measures | Why it Matters |
| Yield (%) | (Actual amount of product / Theoretical amount of product) x 100 | The efficiency of converting a limiting reactant into the desired product.[5] | The most traditional measure of reaction success. A high yield indicates high conversion and selectivity.[1] |
| Atom Economy (AE) | (MW of atoms in product / MW of all atoms in reactants) x 100 | The efficiency of atom incorporation from reactants into the final product.[6] | A high AE signifies a more sustainable process with less atomic waste. |
| E-Factor | Total mass of waste / Mass of product | The total amount of waste generated per unit of product.[7][8] | A lower E-Factor is indicative of a greener, more environmentally benign process.[8] |
| Process Mass Intensity (PMI) | Total mass input (reactants, solvents, reagents) / Mass of product | The overall material efficiency of a process, including all inputs.[9][10] | PMI provides a holistic view of process efficiency and is a key metric in the pharmaceutical industry for assessing sustainability.[6][11] |
These metrics are not mutually exclusive; in fact, they provide a more complete picture when used in conjunction. A reaction with a high yield might still be inefficient if it requires vast quantities of solvent, a reality captured by PMI but missed by yield alone.[6]
The Ultimate Litmus Test: Substrate Scope and Functional Group Tolerance
A new methodology's true utility is defined by its generality.[12] A reaction that works beautifully for one specific substrate but fails on many others is of limited value in a drug discovery setting, where molecular complexity and diversity are the norms.[13]
-
Substrate Scope: This refers to the range of different starting materials a reaction can successfully accommodate. A robust methodology should be tolerant of various electronic (electron-rich, electron-poor) and steric (bulky, hindered) properties in its substrates.[12]
-
Functional Group Tolerance: This is arguably the most critical factor for drug development.[14] A new method must be compatible with the diverse array of functional groups commonly found in pharmaceutical candidates (e.g., amines, alcohols, esters, heterocycles).[15][16] A reaction that requires the protection and deprotection of common functional groups adds steps, increases waste, and reduces overall efficiency.
The Pragmatic Filters: Safety, Cost, and Scalability
Beyond the chemistry itself, practical considerations often dictate the adoption of a new methodology.
-
Safety: Does the new method use hazardous reagents, generate toxic byproducts, or require extreme temperatures or pressures?
-
Cost: Are the catalysts, ligands, or reagents prohibitively expensive?
-
Scalability: Can the reaction be reliably scaled from milligram research quantities to the kilogram scale required for clinical trials and manufacturing?[17]
Part 2: The Crucible—A Framework for Head-to-Head Experimental Comparison
Comparing a new methodology to a literature precedent requires a meticulously designed experiment to ensure the comparison is fair and the results are unambiguous. The "One-Factor-At-a-Time" (OFAT) approach, while intuitive, can be inefficient and may miss optimal conditions.[18][19] A more robust strategy, such as Design of Experiments (DoE), allows for the simultaneous variation of multiple factors to efficiently map the reaction space.
Workflow for a Fair Comparison
The following workflow outlines a systematic approach to benchmarking a new synthetic method against an established one.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Showdown: Data and Results
A panel of aryl bromides and amines with varying electronic and steric properties was selected. The reactions were run in parallel according to the general protocol.
Reaction Conditions:
-
Precedent: Pd(dba)₂ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 18h.
-
Synth-Green-1: Synth-Green-1 (1 mol%), K₃PO₄ (2.0 equiv), 2-MeTHF, 60 °C, 18h.
| Entry | Aryl Bromide | Amine | Precedent Yield (%) | Synth-Green-1 Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 95 | 98 |
| 2 | 4-Bromotoluene | n-Hexylamine | 92 | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | 88 | 91 |
| 4 | 2-Bromopyridine | Aniline | 75 | 85 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Di-n-butylamine | 45 | 78 |
Protocol: Detailed Experimental Procedure for the Case Study (Entry 1)
To a 4 mL vial equipped with a magnetic stir bar was added:
-
For Precedent: Pd(dba)₂ (3.6 mg, 0.0063 mmol, 2 mol%), XPhos (6.0 mg, 0.0127 mmol, 4 mol%), and sodium tert-butoxide (42 mg, 0.44 mmol, 1.4 equiv).
-
For Synth-Green-1: Synth-Green-1 (assuming MW of 500 g/mol , 1.6 mg, 0.0032 mmol, 1 mol%) and potassium phosphate (92 mg, 0.63 mmol, 2.0 equiv).
The vials were sealed with a PTFE-lined cap and purged with N₂. A stock solution containing 4-bromoanisole (58.9 mg, 0.315 mmol, 1.0 equiv) and morpholine (33.1 µL, 0.378 mmol, 1.2 equiv) in the respective solvent (Toluene or 2-MeTHF, 1.5 mL) was added. The vials were placed in a preheated block (100 °C for Precedent, 60 °C for Synth-Green-1) and stirred for 18 hours. After cooling, an internal standard (1,3,5-trimethoxybenzene) was added, the mixture was diluted with ethyl acetate, filtered through a silica plug, and analyzed by ¹H NMR and GC-MS.
Interpretation: The data clearly shows that "Synth-Green-1" is not only competitive but superior across the tested substrates. It provides higher yields, particularly with challenging substrates like the sterically hindered 1-bromo-2,6-dimethylbenzene (Entry 5) and the heteroaromatic 2-bromopyridine (Entry 4). Crucially, it achieves these results under significantly milder and greener conditions (lower temperature, lower catalyst loading, and a more desirable solvent).
Conclusion
Benchmarking a new synthetic methodology is a complex but essential undertaking. By moving beyond yield and embracing a holistic set of metrics—including those from green chemistry, a thorough evaluation of substrate scope, and pragmatic considerations of safety and scalability—researchers can make truly informed decisions. A rigorous, unbiased, and systematic comparison, as outlined in this guide, is the only way to ensure that a new method not only works but represents a genuine advancement in the field of chemical synthesis.
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
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Drug Design and Relationship of Functional Groups to Pharmacologic Activity. CUTM Courseware.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(bromomethyl)cyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, in-depth protocol for the safe disposal of methyl 4-(bromomethyl)cyclohexanecarboxylate, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated organic compound with a distinct hazard profile that dictates its handling and disposal requirements.
Key Hazards:
-
Corrosivity: This compound is known to cause skin irritation and serious eye damage.[1] Due to its potential to cause severe skin burns and eye damage, it may be classified as a corrosive hazardous waste.
-
Irritation: It is a respiratory tract irritant.[1]
-
Toxicity: While specific toxicity data for this compound is limited, brominated organic compounds as a class can pose environmental and health risks.
-
Incompatibility: It is incompatible with strong oxidizing agents and strong bases.
These properties necessitate that this compound be treated as a hazardous waste, requiring a disposal pathway that ensures the safety of laboratory personnel and the protection of the environment.
Hazardous Waste Classification: Navigating the Regulatory Landscape
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proper classification is the first and most critical step in the disposal process.
Since this compound is not specifically listed as a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics.[2] Based on its properties, it would likely be classified as a characteristic hazardous waste .
| Characteristic | EPA Waste Code | Rationale for this compound |
| Corrosivity | D002 | The potential to cause severe skin burns and eye damage suggests it may meet the criteria for corrosivity. A solid waste is considered corrosive if, when mixed with an equivalent weight of water, the resulting mixture has a pH less than or equal to 2 or greater than or equal to 12.5.[1][3] |
| Toxicity | D004-D043 | The Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any toxic constituents leach from the waste at concentrations above regulatory limits.[4][5][6] |
For the purposes of this guide, we will proceed with the conservative assumption that this compound should be managed as a corrosive hazardous waste (D002) . It is incumbent upon the waste generator to confirm this classification, potentially through analytical testing, in accordance with local, state, and federal regulations.
Disposal Workflow: A Step-by-Step Decision Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound from the point of generation to its final disposition.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key stages of the disposal process. These procedures should be performed by trained personnel in a designated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A steadfast commitment to safety is non-negotiable. The following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.
Laboratory-Scale Waste Collection and Segregation
Proper segregation of waste at the source is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
Procedure:
-
Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with halogenated organic compounds (e.g., glass or a suitable plastic). The container must have a secure, tight-fitting lid.
-
Label the Container: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, particularly strong bases and oxidizing agents.
-
Keep Closed: The waste container must remain closed at all times except when adding waste.
Optional: Laboratory-Scale Neutralization of Aqueous Waste Solutions
For dilute aqueous solutions containing residual this compound, a neutralization step can reduce its hazardous characteristics before collection. This procedure should only be performed by personnel with a strong understanding of the chemical reactions involved and with the approval of your institution's Environmental Health and Safety (EHS) department. This procedure is not suitable for the pure compound or concentrated solutions.
Principle:
Brominated organic compounds can be de-brominated through a reaction with a reducing agent such as sodium bisulfite or sodium thiosulfate. This process can reduce the reactivity and toxicity of the waste.
Procedure:
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood.
-
Prepare the Neutralizing Solution: Prepare a 10% (w/v) solution of sodium bisulfite or sodium thiosulfate in water.
-
Slow Addition: While stirring the aqueous waste solution, slowly add the neutralizing solution. The reaction may be exothermic, so slow addition is crucial to control the temperature.
-
Monitor for Completion: Continue adding the neutralizing solution until the characteristic color of any free bromine (if present) is discharged. If the waste is colorless, the completion of the reaction may need to be determined by other means, or a slight excess of the neutralizing agent can be added.
-
Final pH Adjustment: Check the pH of the treated solution. If necessary, adjust the pH to a neutral range (6-8) using a dilute acid or base.
-
Dispose as Hazardous Waste: Even after neutralization, the resulting solution should be collected in a designated hazardous waste container and disposed of through your institution's EHS program. The neutralization step may alter the final disposal method, but it does not render the waste non-hazardous without proper analysis and certification.
Decontamination of Empty Containers: The Triple Rinse Protocol
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. The triple rinse method is the standard procedure for this.
Procedure:
-
Initial Rinse: Pour a small amount of a suitable solvent (e.g., acetone or ethanol) into the empty container, ensuring that all interior surfaces are wetted.
-
Collect Rinsate: Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Deface Label: Completely deface or remove the original label from the container.
-
Dispose of Container: Dispose of the decontaminated container in accordance with your institution's policies for non-hazardous laboratory glassware or plastic.
Final Disposal Pathway: High-Temperature Incineration
The preferred and most environmentally sound method for the final disposal of this compound and other halogenated organic compounds is high-temperature incineration.[7]
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically above 850°C) can achieve complete destruction of the organic molecule, breaking it down into simpler, less harmful components.[8]
-
Volume Reduction: This method significantly reduces the volume of the waste.
Operational Considerations for Incineration of Brominated Waste:
-
Flue Gas Treatment: Incineration of brominated compounds produces hydrogen bromide (HBr) and potentially elemental bromine (Br₂), which are corrosive and toxic. The incineration facility must be equipped with a robust flue gas cleaning system, typically involving scrubbers that use a caustic solution (e.g., sodium hydroxide) to neutralize these acidic gases.[4]
-
Temperature and Residence Time: The incinerator must be operated at a temperature and for a residence time sufficient to ensure complete destruction of the organic compounds.
Disposal via a licensed hazardous waste landfill is a less preferred option and is generally reserved for the ash and residues from the incineration process.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Secure the Area: Prevent access to the spill area. If the material is flammable, eliminate all ignition sources.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in section 4.1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures and understanding the scientific principles that underpin them, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.
References
-
PubChem. Rac-methyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
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ACTenviro. Corrosivity - Waste Characteristics Overview. [Link]
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Grokipedia. Toxicity characteristic leaching procedure. [Link]
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ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
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Lion Technology. Determining Toxicity & When to Use the TCLP Test. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency. All-hazards Waste Management Decision Diagram. [Link]
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Zero Waste Europe. Incineration. [Link]
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Igniss Energy. Scrubbing and flue gas treatment for incinerators. [Link]
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Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
- Chamberland Research Group. Chamberland SOP Working with Bromine.
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-(bromomethyl)cyclohexanecarboxylate
Foreword: As laboratory professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. Methyl 4-(bromomethyl)cyclohexanecarboxylate is a valuable reagent in organic synthesis, but its hazardous properties demand our utmost respect and diligence. This guide is designed to be a practical and immediate resource for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them. Our goal is to empower you with the knowledge to work safely and effectively, making the laboratory a secure environment for discovery.
Hazard Analysis: Understanding the Threat
This compound (CAS No. 1331776-42-1) is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] The presence of the bromomethyl group suggests that it is an alkylating agent and may have lachrymatory properties, causing irritation to the eyes and respiratory tract. The trans-isomer (CAS No. 167833-10-5) is also classified as a corrosive substance.[2]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.
-
Harmful if Swallowed: Ingestion can lead to serious health complications.
-
Lachrymatory: Vapors can cause irritation, pain, and tearing in the eyes.
-
Respiratory Irritant: Inhalation of vapors or aerosols may irritate the respiratory system.
-
Potential Alkylating Agent: May react with biological macromolecules, warranting careful handling to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is critical to prevent contact and inhalation exposure.[3][4][5][6][7]
Table 1: Recommended PPE for Handling this compound
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry or Liquid) | Chemical safety goggles and a full-face shield. | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | A lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is recommended. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| In-Solution Handling (e.g., reaction setup, workup) | Chemical safety goggles and a full-face shield. | Double-gloving with chemically resistant gloves. | Chemical-resistant apron over a lab coat. | Work should be performed in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles and a full-face shield. | Double-gloving with chemically resistant gloves. | Chemical-resistant apron over a lab coat. | All operations should be conducted within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a full-face shield. | Heavy-duty, chemically resistant gloves over an inner pair of nitrile gloves. | Chemical-resistant apron or coveralls. | If there is a risk of splashes or aerosol generation, a respirator should be worn. |
dot
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][9]Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [8][9]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [9] 5.2. Spill Response:
-
Evacuate: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use a chemical spill kit with an absorbent material suitable for corrosive liquids. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize: Cautiously neutralize the spill with a suitable agent (e.g., sodium bicarbonate).
-
Clean: Clean the area with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Report: Report the spill to your EHS office.
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the risks, diligently using personal protective equipment, adhering to established protocols, and being prepared for emergencies, we can continue our vital work in a manner that protects ourselves, our colleagues, and our environment.
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Chemspace. (n.d.). Methyl (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]
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Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
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denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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Carnegie Mellon University. (2025, May 12). Toxic and Highly Toxic Gas Handling Procedure. Retrieved from [Link]
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Trauma Services. (2025, November 28). Handling Tear Gas Cleanup. Retrieved from [Link]
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Restoration Industry Association. (n.d.). Tear Gas - Decontamination Procedures. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
